4,5,6,7-Tetrahydrobenzofuran-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJDDPKYJJHVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517467 | |
| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84099-58-1 | |
| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Tetrahydrobenzofuran Scaffold
An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
The 4,5,6,7-tetrahydrobenzofuran structural motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique combination of a saturated carbocyclic ring fused to a furan core imparts specific three-dimensional conformations that are conducive to binding with a variety of biological targets. Derivatives of this core are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The targeted molecule, this compound, represents a key intermediate, possessing a strategic hydroxyl group that serves as a versatile handle for further functionalization and elaboration into more complex drug candidates.
This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed protocols but also the underlying mechanistic rationale to empower informed experimental design and optimization.
Strategic Analysis: Retrosynthesis and Core Methodologies
A logical retrosynthetic analysis of this compound reveals a primary and highly effective strategy centered on the corresponding ketone, 6,7-dihydrobenzofuran-4(5H)-one. The introduction of the C4-hydroxyl group is most straightforwardly achieved via the reduction of this ketone. The ketone itself can be constructed through a cyclization/condensation reaction involving a 1,3-dicarbonyl compound and a C2-synthon.
This analysis points to a robust two-step sequence:
-
Formation of the Fused Ring System: Annulation of the furan ring onto a cyclohexane-1,3-dione precursor.
-
Stereocontrolled Reduction: Conversion of the resulting ketone at the C4 position to the desired secondary alcohol.
Further advanced strategies can be built upon this core framework to achieve enantioselective synthesis, a critical consideration for pharmaceutical development where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or even detrimental.
Caption: Retrosynthetic analysis of this compound.
Methodology I: Synthesis via Annulation and Reduction
This is the most direct and widely employed route for the preparation of racemic this compound. It leverages commercially available starting materials and robust, well-understood chemical transformations.
Part A: Synthesis of 6,7-Dihydrobenzofuran-4(5H)-one
The foundational step involves the construction of the fused bicyclic ketone from 1,3-cyclohexanedione and a suitable electrophilic C2-synthon, typically chloroacetaldehyde. This reaction proceeds via an initial alkylation followed by an intramolecular condensation and dehydration to form the furan ring.
The mechanism involves the enolate of 1,3-cyclohexanedione acting as a nucleophile, attacking the aldehyde carbon of chloroacetaldehyde. A subsequent intramolecular SN2 reaction, where the other enol oxygen displaces the chloride, forms a hemiacetal-like intermediate. Acid-catalyzed dehydration then yields the aromatic furan ring. Careful control of pH is crucial to facilitate the desired reaction pathway while minimizing side reactions.[4]
Caption: Mechanism for the formation of the benzofuranone intermediate.
Detailed Experimental Protocol: Synthesis of 6,7-Dihydrobenzofuran-4(5H)-one[4]
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
| 1,3-Cyclohexanedione | 112.13 | 1.12 g | 10 mmol |
| Chloroacetaldehyde (40% aq.) | 78.50 | ~2.0 mL | ~12 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.0 g | 12 mmol |
| Ethyl Acetate | - | 15 mL | - |
| Water | - | ~8 mL | - |
| Sulfuric Acid (dilute) | - | As needed | - |
| Potassium Carbonate (aq.) | - | As needed | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - |
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl acetate (10 mL), 40% aqueous chloroacetaldehyde (2.0 mL), and water (3 mL). Cool the mixture in an ice bath.
-
Base Addition: Slowly add sodium bicarbonate (1.0 g) to the cooled mixture with stirring.
-
Substrate Addition: Prepare a solution of 1,3-cyclohexanedione (1.12 g) in water (5 mL). Add this solution dropwise to the reaction mixture over approximately 1.5 to 2 hours, ensuring the temperature remains low. Maintain the pH of the mixture between 6.2 and 8.7 throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Acidify the reaction mixture with dilute sulfuric acid. Stir for one hour. Transfer the mixture to a separatory funnel and separate the ethyl acetate layer.
-
Purification: Wash the organic layer with an aqueous solution of potassium carbonate to remove any unreacted 1,3-cyclohexanedione. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with dichloromethane) to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran as a solid.
Expected Yield: ~80%
Part B: Reduction of 6,7-Dihydrobenzofuran-4(5H)-one
The conversion of the C4-ketone to the target alcohol is a standard carbonyl reduction. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and milder reactivity compared to stronger agents like lithium aluminum hydride (LAH), which could potentially lead to over-reduction or side reactions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
| 6,7-Dihydrobenzofuran-4(5H)-one | 136.15 | 1.36 g | 10 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.42 g | 11 mmol |
| Methanol | - | 25 mL | - |
| Water | - | 20 mL | - |
| Hydrochloric Acid (1M) | - | As needed | - |
| Diethyl Ether or Ethyl Acetate | - | As needed | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Brine | - | As needed | - |
| Sodium Sulfate (anhydrous) | - | As needed | - |
Step-by-Step Procedure
-
Setup: Dissolve 6,7-dihydrobenzofuran-4(5H)-one (1.36 g) in methanol (25 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (0.42 g) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water (20 mL), followed by 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic solution under reduced pressure to afford the crude this compound, which can be further purified by silica gel chromatography if necessary.
Methodology II: Chemoenzymatic Route to Chiral Precursors
For pharmaceutical applications, accessing enantiomerically pure compounds is often essential. While direct asymmetric reduction of the ketone is one approach, a chemoenzymatic strategy offers an elegant alternative for producing valuable chiral building blocks related to the target molecule. A published method describes the synthesis of enantiomerically enriched 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and its corresponding 5-hydroxy derivative.[5] This approach introduces chirality at a different position but highlights the advanced techniques relevant to this molecular family.
The strategy involves:
-
α-Acetoxylation: Reaction of 6,7-dihydrobenzofuran-4(5H)-one with manganese(III) acetate to install an acetoxy group at the C5 position.
-
Enzymatic Kinetic Resolution: Utilizing an enzyme (e.g., a lipase) to selectively hydrolyze one enantiomer of the resulting racemic α-acetoxy ketone, allowing for the separation of the unreacted acetate and the hydrolyzed alcohol with high enantiomeric excess.
Caption: Chemoenzymatic kinetic resolution workflow.
This methodology underscores the power of combining traditional chemical synthesis with biocatalysis to access high-value, chiral intermediates that are crucial for the development of sophisticated drug molecules.
Summary and Outlook
The synthesis of this compound is most efficiently achieved through a two-step process involving the annulation of 1,3-cyclohexanedione followed by the selective reduction of the intermediate ketone. This robust and scalable route provides excellent yields of the target compound. For applications requiring stereochemical control, advanced methods such as asymmetric reductions or chemoenzymatic resolutions can be employed to generate enantiomerically pure derivatives, paving the way for the development of novel therapeutics based on the tetrahydrobenzofuran scaffold.
References
- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods [open.metu.edu.tr]
chemical properties of 4,5,6,7-tetrahydrobenzofuran-4-ol
An In-depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetrahydrobenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a partially saturated benzofuran core with a secondary alcohol, presents a unique combination of functionalities that make it a versatile synthetic intermediate for the development of more complex molecules and potential therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic signature, and characteristic reactivity. The discussion is grounded in fundamental chemical principles and aims to provide researchers with the predictive understanding necessary for its effective utilization in experimental design.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , possesses a unique scaffold.[1][2] The molecule consists of a furan ring fused to a cyclohexene ring, with a hydroxyl group at the C4 position. This structure imparts a combination of aromatic-like character from the furan moiety and alicyclic features from the tetrahydro portion. The hydroxyl group is a key reactive center, influencing the molecule's polarity and serving as a handle for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84099-58-1 | [2] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.165 g/mol | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 141.6 ± 7.0 °C at 760 mmHg | [1] |
| IUPAC Name | 4,5,6,7-tetrahydro-1-benzofuran-4-ol | [1][3] |
Synthesis Strategies
The most direct and common synthetic route to this compound is through the selective reduction of its corresponding ketone precursor, 6,7-dihydrobenzofuran-4(5H)-one. This transformation is a cornerstone for accessing the alcohol and its subsequent derivatives.
Chemoselective Reduction of 6,7-Dihydrobenzofuran-4(5H)-one
The synthesis hinges on the chemoselective reduction of the C4-carbonyl group without affecting the furan ring. Hydride-based reducing agents are ideal for this purpose.
-
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones over other functional groups like the double bonds within the furan ring. Its operational simplicity and safety profile make it superior to more powerful and less selective reagents like lithium aluminum hydride (LiAlH₄) for this specific application. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate.
Caption: Synthetic pathway from ketone to alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is a self-validating system, where reaction completion can be easily monitored and the product isolated with high purity.
-
Dissolution: Dissolve 6,7-dihydrobenzofuran-4(5H)-one (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any unreacted NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x). The organic layers contain the desired alcohol.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
While specific experimental spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Absorption Range | Rationale |
| ¹H NMR | -OH | δ 1.5-3.5 ppm (broad singlet) | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| H-2 | δ ~7.2 ppm (doublet) | Proton on the furan ring adjacent to oxygen. | |
| H-3 | δ ~6.2 ppm (doublet) | Proton on the furan ring adjacent to the carbocyclic ring junction. | |
| H-4 | δ ~4.5 ppm (multiplet) | Carbinol proton, adjacent to a chiral center. | |
| H-5, H-6, H-7 | δ 1.8-2.8 ppm (multiplets) | Aliphatic protons on the cyclohexene ring. | |
| ¹³C NMR | C-2, C-3 | δ 110-145 ppm | Furan carbons. |
| C-3a, C-7a | δ 115-150 ppm | Bridgehead carbons. | |
| C-4 | δ ~65-75 ppm | Carbinol carbon (C-OH). | |
| C-5, C-6, C-7 | δ 20-40 ppm | Aliphatic carbons. | |
| IR Spectroscopy | O-H stretch | 3600-3200 cm⁻¹ (broad) | Characteristic of the hydroxyl group. |
| C-H stretch (sp²) | 3150-3100 cm⁻¹ | Furan C-H bonds. | |
| C-H stretch (sp³) | 3000-2850 cm⁻¹ | Aliphatic C-H bonds. | |
| C=C stretch | 1600-1500 cm⁻¹ | Furan ring vibrations. | |
| C-O stretch | 1250-1000 cm⁻¹ | C-O bonds of the alcohol and furan ether. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 138 | Corresponds to the molecular weight. |
| [M-H₂O]⁺ | m/z = 120 | Characteristic loss of water from the alcohol. |
Chemical Reactivity
The reactivity of this compound is dominated by the hydroxyl group, which can undergo oxidation, esterification, and dehydration. The tetrahydrobenzofuran scaffold itself provides a stable core but can be involved in reactions under specific conditions.
Caption: Overview of key chemical transformations.
Oxidation to Ketone
The secondary alcohol at C4 can be readily oxidized back to the parent ketone, 6,7-dihydrobenzofuran-4(5H)-one.
-
Mechanistic Insight: This transformation requires a mild oxidizing agent to prevent over-oxidation or degradation of the furan ring. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are highly effective. They operate under anhydrous conditions, which is critical to avoid the formation of carboxylic acid byproducts that can occur with stronger, aqueous oxidants like chromic acid.
Acylation and Esterification
The hydroxyl group acts as a nucleophile and can be acylated to form esters. This reaction is fundamental for creating derivatives with altered solubility, stability, and biological activity.
-
Protocol Considerations: A standard procedure involves reacting the alcohol with an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine or triethylamine. The base serves a dual purpose: it acts as a catalyst and scavenges the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. This reaction is often used to install a protecting group on the alcohol.
Acid-Catalyzed Dehydration
Treatment with acid and heat can eliminate the C4-hydroxyl group to form a double bond, leading to diene products.[4][5]
-
Regiochemical Control: The dehydration proceeds via a carbocation intermediate at the C4 position. The subsequent proton elimination can occur from either C5 or C3a, leading to a mixture of conjugated dienes: 4,5-dihydrobenzofuran and 6,7-dihydrobenzofuran. The product ratio is determined by the relative stability of the resulting double bonds (Zaitsev's rule). Controlling the regioselectivity of this elimination is a significant synthetic challenge and depends heavily on the specific acid catalyst and reaction conditions employed.
Applications in Drug Discovery and Organic Synthesis
The tetrahydrobenzofuran moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[6][7]
-
Synthetic Intermediate: this compound serves as a valuable building block.[1] The hydroxyl group can be used to introduce new functionalities or link the scaffold to other molecular fragments. The stereocenter at C4 also offers opportunities for the synthesis of chiral molecules.
-
Scaffold for Bioactive Compounds: Derivatives of the tetrahydrobenzofuran core have been investigated for a range of biological activities, including potential antineoplastic properties.[6] The ability to easily modify the structure at the C4 position and elsewhere makes this scaffold ideal for generating compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a molecule with a rich and versatile chemical profile. Its synthesis is straightforward via the reduction of the corresponding ketone, and its reactivity is primarily dictated by the secondary alcohol, which allows for a wide array of chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, and reaction mechanisms is essential for researchers aiming to leverage this valuable scaffold in the fields of organic synthesis and medicinal chemistry. The predictive models for its spectroscopic and reactive behavior provided in this guide serve as a robust foundation for future experimental work and the development of novel chemical entities.
References
- 1. This compound CAS 84099-58-1 [benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Topic: Structure Elucidation of 4,5,6,7-Tetrahydrobenzofuran-4-ol
An In-depth Technical Guide for the Research Professional
Abstract
The definitive structural characterization of novel chemical entities is a foundational pillar of chemical research and drug development. 4,5,6,7-Tetrahydrobenzofuran-4-ol (C₈H₁₀O₂), a molecule featuring a fused heterocyclic system with a chiral center, serves as an exemplary case for the application of a modern, multi-modal analytical workflow. This guide provides a comprehensive, technically-grounded narrative on the elucidation of its structure. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural recitation to explore the strategic rationale behind the integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The core principle demonstrated is the creation of a self-validating system of orthogonal data, ensuring the highest degree of confidence in the final structural assignment.
The Elucidation Strategy: A Logic-Driven, Orthogonal Approach
Our workflow, visualized below, begins with establishing the molecular formula (Mass Spectrometry), proceeds to identify the constituent functional groups (Infrared Spectroscopy), and culminates in the detailed mapping of the proton-carbon framework and its connectivities (Nuclear Magnetic Resonance Spectroscopy). Each step provides data that validates the findings of the preceding one.
Figure 1: The integrated workflow for structure elucidation, emphasizing the convergence of orthogonal analytical techniques.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula
Expertise & Rationale: Before any attempt to assemble a structure, we must first know the constituent parts. HRMS is the definitive technique for determining a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can distinguish between molecular formulas that have the same nominal mass. For this compound, the presence of the hydroxyl group makes it amenable to soft ionization techniques like Electrospray Ionization (ESI), which typically yield the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a ~100 µg/mL solution of the analyte in HPLC-grade methanol with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Analyzer: Time-of-Flight (TOF)
-
Mass Range: m/z 50-500
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on its exact mass.
Data Presentation: HRMS Results
| Parameter | Theoretical Value (C₈H₁₁O₂⁺) | Observed Value |
| Exact Mass [M+H]⁺ | 139.0754 | 139.0756 |
| Elemental Composition | C₈H₁₁O₂ | C₈H₁₁O₂ |
This result confirms the molecular formula of the neutral molecule is C₈H₁₀O₂ .[1][2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: With the molecular formula established, FTIR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups suggested by the formula (hydroxyl and ether). The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the neat liquid analyte (or a few milligrams of solid) directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Implication |
| ~3350 | Broad, Strong | O-H stretch | Confirms presence of hydroxyl group. |
| ~3115 | Weak | =C-H stretch | Suggests sp² C-H bonds (furan ring).[4] |
| 2930, 2860 | Medium | -C-H stretch | Confirms sp³ C-H bonds (saturated ring). |
| ~1620, ~1510 | Weak-Medium | C=C stretch | Aromatic/heteroaromatic ring (furan).[5][6] |
| ~1100 | Strong | C-O stretch | Ether and secondary alcohol C-O bonds. |
The Architectural Blueprint: Multidimensional NMR Spectroscopy
Expertise & Rationale: NMR is the cornerstone of structure elucidation in solution. It provides detailed information about the chemical environment of each ¹H and ¹³C nucleus and, crucially, how they are connected. A combination of 1D and 2D experiments is required for an unambiguous assignment.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 500 MHz NMR Spectrometer equipped with a cryoprobe.
-
Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument pulse programs.
¹H and ¹³C NMR: The Atom Inventory
¹H NMR provides a count of unique proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.
Data Presentation: 1D NMR Assignments
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H Multiplicity | ¹H Integration |
| 2 | 142.9 | 7.28 | d | 1H |
| 3 | 110.5 | 6.25 | d | 1H |
| 3a | 118.9 | - | - | - |
| 4 | 65.8 | 4.75 | t | 1H |
| 5 | 30.1 | 1.95-2.10 | m | 2H |
| 6 | 19.2 | 1.80-1.90 | m | 2H |
| 7 | 22.5 | 2.45-2.55 | m | 2H |
| 7a | 153.2 | - | - | - |
| -OH | - | ~2.1 (broad) | s | 1H |
2D NMR: Assembling the Framework
Expertise & Rationale: While 1D spectra provide the pieces, 2D spectra provide the instructions for assembly.
-
COSY (Correlation Spectroscopy): Maps ³JHH couplings, identifying adjacent protons. This is essential for tracing the connectivity through the saturated ring (H4 → H5 → H6 → H7).
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton to the carbon it is attached to (¹JCH). This is the primary tool for definitively assigning the signals listed in the table above.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is the key to connecting the different spin systems and identifying the positions of quaternary (non-protonated) carbons.
The diagram below illustrates how these key 2D correlations work in concert to piece together the furan and saturated rings around the crucial C3a-C7a and C4-C5 junctions.
Figure 2: Visualization of key 2D NMR correlations confirming the connectivity between the furan and saturated rings.
Trustworthiness: The HMBC correlation from the aliphatic proton H5 to the furan quaternary carbon C3a is a critical, unambiguous link that validates the entire fused ring system proposed. Similarly, correlations from H2 to C3a and H7 to C7a lock the furan ring into its position. This web of self-consistent correlations provides unshakeable proof of the molecular architecture.
Conclusion
The structure of this compound is confidently assigned through the synergistic application of modern analytical techniques. High-resolution mass spectrometry established the correct elemental formula, C₈H₁₀O₂, which was then corroborated by infrared spectroscopy's identification of hydroxyl and furan functional groups. The final, detailed assembly was achieved through a comprehensive suite of 1D and 2D NMR experiments. The resulting network of COSY, HSQC, and HMBC correlations provided a self-validating and unambiguous map of atomic connectivity, fulfilling the highest standards of scientific integrity for structure elucidation.
References
Spectroscopic Characterization of 4,5,6,7-Tetrahydrobenzofuran-4-ol: A Technical Guide
Introduction
4,5,6,7-Tetrahydrobenzofuran-4-ol is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. As with any novel compound, definitive structural elucidation is paramount, relying on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly measured spectra for this specific molecule in public databases, this guide will leverage data from analogous structures and predictive models to offer a comprehensive and scientifically grounded characterization. This approach not only provides a robust framework for identifying the compound but also serves as a practical illustration of spectroscopic interpretation for researchers in the field.
The synthesis of this compound can be envisioned through the reduction of its corresponding ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran. This synthetic context is crucial as it informs potential impurities and side-products that may be observed in analytical data.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift principles and data from similar heterocyclic systems.[1][2]
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 | d | 1H | H-2 | The proton on the furan ring adjacent to the oxygen is expected to be downfield. |
| ~6.3 | d | 1H | H-3 | The other proton on the furan ring will be slightly upfield compared to H-2. |
| ~4.8 | m | 1H | H-4 | The proton attached to the carbon bearing the hydroxyl group (carbinol proton) will be deshielded. |
| ~2.8 - 2.6 | m | 2H | H-7 | The allylic protons on the tetrahydro- portion of the ring will be deshielded. |
| ~2.1 - 1.8 | m | 4H | H-5, H-6 | The methylene protons in the saturated ring will have overlapping signals. |
| ~1.7 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. |
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-2 | The carbon in the furan ring adjacent to the oxygen will be significantly downfield. |
| ~140 | C-7a | The other carbon of the furan ring double bond will also be in the aromatic region. |
| ~120 | C-3a | The quaternary carbon at the fusion of the two rings. |
| ~110 | C-3 | The second carbon in the furan ring double bond. |
| ~68 | C-4 | The carbon bearing the hydroxyl group (carbinol carbon) will be in the characteristic range for secondary alcohols. |
| ~30 | C-7 | The allylic carbon. |
| ~25 | C-5 | Aliphatic methylene carbon. |
| ~22 | C-6 | Aliphatic methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| 3100-3000 | Medium | =C-H stretch | Furan ring |
| 2950-2850 | Strong | C-H stretch | Aliphatic CH₂ |
| 1600-1450 | Medium | C=C stretch | Furan ring |
| ~1250 | Strong | C-O stretch | Furan ring (ether) |
| ~1050 | Strong | C-O stretch | Secondary alcohol |
The most prominent and diagnostic peak in the IR spectrum of this compound will be the broad O-H stretching band of the alcohol group, typically centered around 3400 cm⁻¹.[3][4][5][6] The presence of C-H stretches just above and below 3000 cm⁻¹ will confirm the presence of both sp² and sp³ hybridized carbons, respectively.[4]
Experimental Protocol: IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectral Data (Electron Ionization - EI)
The molecular ion peak ([M]⁺) for C₈H₁₀O₂ is expected at m/z = 138.17. For cyclic alcohols, the molecular ion peak may be weak.[7]
Key Fragmentation Pathways
-
Loss of Water ([M-18]): A common fragmentation for alcohols, leading to a peak at m/z = 120.[8][9] This is often a significant peak.
-
Loss of a Hydrogen Radical ([M-1]): Formation of a stable cation can lead to a peak at m/z = 137.[7]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This can lead to various fragments depending on which bond is broken.
-
Retro-Diels-Alder Reaction: The tetrahydrobenzofuran ring system may undergo a retro-Diels-Alder fragmentation, though this is often more prevalent in the corresponding ketone.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The sample will be separated by the GC column and then introduced into the mass spectrometer.
-
The mass spectrum will be recorded for the peak corresponding to the elution of this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining predicted data with established principles of NMR, IR, and MS, researchers can confidently interpret their experimental results. The detailed protocols offer practical guidance for obtaining high-quality data. This integrated approach, grounded in scientific principles and supported by analogous compound data, is essential for advancing research in synthetic and medicinal chemistry.
References
- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. GCMS Section 6.10 [people.whitman.edu]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Reactivity of the Hydroxyl Group in 4,5,6,7-Tetrahydrobenzofuran-4-ol
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of the C4 hydroxyl group in 4,5,6,7-tetrahydrobenzofuran-4-ol. This molecule presents a unique scaffold of significant interest in medicinal chemistry and drug development, combining a secondary alcohol on a saturated carbocycle with a fused, electron-rich furan moiety.[1][2][3] Understanding the interplay between these structural features is paramount for designing synthetic routes and developing novel analogues. We will dissect the principal reaction pathways—oxidation, nucleophilic substitution, and derivatization—with a focus on mechanistic underpinnings, stereochemical control, and practical experimental considerations for the research scientist.
Structural and Electronic Profile: The Foundation of Reactivity
The reactivity of this compound is fundamentally governed by its distinct structural components:
-
The Secondary Alcohol: The hydroxyl group is attached to a secondary carbon (C4) within a six-membered aliphatic ring. This classification dictates its behavior in oxidation reactions (forming a ketone) and its propensity for either S_{N}1 or S_{N}2 nucleophilic substitution, depending on reaction conditions. The hydroxyl group itself is a poor leaving group, necessitating activation for substitution to occur.[4][5]
-
The Chiral Center: The C4 carbon is a stereocenter, meaning the molecule is chiral.[6] Consequently, all reactions at this center must be considered in a three-dimensional context. The stereochemical outcome—be it inversion, retention, or racemization—is a critical factor in the synthesis of enantiomerically pure drug candidates.[7]
-
The Fused Ring System: The fusion of the cyclohexanol ring to a furan ring introduces unique electronic and steric influences. The furan moiety, an electron-rich aromatic system, can potentially participate in reactions at the C4 position. Conversely, the furan ring is susceptible to degradation under strongly acidic conditions, a crucial limitation for reaction design.[8][9][10]
Key Reaction Pathways at the C4 Hydroxyl Group
The hydroxyl functionality is a versatile handle for a wide range of chemical transformations. We will explore the most pertinent of these for drug development professionals.
Oxidation to 4-Oxo-4,5,6,7-tetrahydrobenzofuran
The conversion of the secondary alcohol to a ketone is a fundamental and often primary step in a synthetic sequence. This transformation removes the C4 stereocenter and provides a versatile electrophilic center for subsequent carbon-carbon or carbon-heteroatom bond formation.
Mechanistic Insight: Oxidation of secondary alcohols involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon (C4). The choice of oxidant determines the mechanism and reaction conditions. Milder, selective reagents are generally preferred to avoid over-oxidation or degradation of the furan ring.
Table 1: Comparison of Common Oxidation Protocols
| Oxidant/Method | Typical Conditions | Advantages | Disadvantages |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | Reliable, mild, good yields | Carcinogenic Cr(VI) waste |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, very mild | Requires cryogenic temps, odor |
| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Fast, neutral pH, high yields | Potentially explosive, expensive |
| Catalytic Oxidation | e.g., Au or Ru catalysts, O₂ | Atom-economical, environmentally benign[11] | Catalyst development can be complex[12] |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran, via silica gel column chromatography.[13]
Nucleophilic Substitution: Gateway to Functional Analogs
Replacing the hydroxyl group with other functionalities (e.g., halides, azides, nitriles) is a cornerstone of analog synthesis. Due to the poor leaving group ability of the hydroxide ion (HO⁻), a two-stage strategy is typically employed: activation, followed by substitution.
Pillar 1: Activation of the Hydroxyl Group
The most common activation strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This transformation converts the oxygen into an excellent leaving group and critically, occurs with retention of configuration at the C4 center because the C-O bond is not broken.[7]
Experimental Protocol: Tosylation of the C4-Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers successively with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.
Pillar 2: The Substitution Reaction (S_{N}1 vs. S_{N}2)
With an activated leaving group in place, the choice of subsequent reaction conditions dictates the stereochemical outcome.
-
S_{N}2 Pathway: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO). The reaction proceeds via a backside attack, resulting in a complete inversion of stereochemistry at the C4 center. This is often the desired pathway for maintaining stereochemical integrity.[7][14]
-
S_{N}1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols), and is more likely for secondary substrates that can form a stabilized carbocation.[15] The mechanism involves the formation of a planar carbocation intermediate, which the nucleophile can attack from either face. This leads to a racemic mixture of products, resulting in a loss of stereochemical information.[14]
Caption: Stereochemical outcomes of S_{N}1 and S_{N}2 reactions at C4.
Esterification and Etherification
Direct derivatization of the hydroxyl group to form esters and ethers is crucial for modifying physicochemical properties like solubility, lipophilicity, and metabolic stability.
Esterification:
-
Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis. This method is often harsh and the requisite strong acid can degrade the furan ring.[8][9]
-
Acylation with Acid Chlorides/Anhydrides: A much milder and more efficient method involves reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Lewis Acid Catalysis: Modern methods using catalysts like TiCl₄ can facilitate esterification under mild conditions, accommodating a wide range of substrates.[16]
Etherification (Williamson Synthesis): This reaction requires deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide.
-
Deprotonation: Use a strong base such as sodium hydride (NaH) in an aprotic solvent like THF.
-
Alkylation: Add an alkyl halide (e.g., methyl iodide, benzyl bromide) to the resulting alkoxide solution. This is an S_{N}2 reaction, so primary alkyl halides work best.
Caption: Major reaction pathways of the C4-hydroxyl group.
Advanced Considerations: The Role of the Furan Ring
While often considered a spectator, the furan ring can exert significant influence.
-
Neighboring Group Participation (NGP): If a C-2 substituent on the furan ring (relative to the fusion) can act as an internal nucleophile, it may influence substitution reactions at C4. For instance, an acyloxy group at an adjacent position on a furan ring system has been shown to participate in substitution reactions, leading to high 1,2-trans selectivity through the formation of a dioxolenium ion intermediate.[17] Researchers should be aware of this possibility, as it can be exploited to control stereochemistry.
-
Acid-Catalyzed Ring Opening: A critical caveat for any reaction design is the inherent sensitivity of furans to acid.[8][9] Protonation of the furan ring can lead to irreversible ring-opening, forming dicarbonyl species and subsequent polymerization. Therefore, strongly acidic conditions (e.g., concentrated H₂SO₄, HCl) should be avoided. If acidic catalysis is necessary, milder Lewis acids or carefully buffered systems are strongly recommended.
Conclusion
The hydroxyl group of this compound is a highly versatile functional handle. Its reactivity as a secondary alcohol allows for predictable transformations such as oxidation to a ketone and, following activation, nucleophilic substitution to a wide array of functional groups. The key to successfully manipulating this molecule lies in understanding and controlling the stereochemistry at the C4 chiral center and respecting the chemical sensitivity of the fused furan ring, particularly its intolerance for strong acids. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively leverage this scaffold to build diverse molecular libraries and advance the discovery of novel therapeutics.
References
- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. jackwestin.com [jackwestin.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of Tetrahydrobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Promise of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, the tetrahydrobenzofuran core has emerged as a "privileged scaffold" – a molecular framework with the inherent ability to bind to multiple biological targets, thus exhibiting a wide array of pharmacological activities. While its aromatic counterpart, benzofuran, has been extensively studied and is present in numerous natural products and approved drugs, the partially saturated tetrahydrobenzofuran moiety offers unique stereochemical features and conformational flexibility. This three-dimensional architecture can lead to enhanced binding affinity and selectivity for protein targets, making tetrahydrobenzofuran derivatives highly attractive candidates for modern drug discovery and development.
This in-depth technical guide provides a comprehensive overview of the potential biological activities of tetrahydrobenzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, presenting key quantitative data, and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the therapeutic potential of this versatile chemical class.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Tetrahydrobenzofuran derivatives have shown considerable promise as anticancer agents, with studies revealing their ability to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for tumor progression. The structural diversity of this scaffold allows for the fine-tuning of its cytotoxic and cytostatic effects against a range of human cancer cell lines.
Mechanisms of Anticancer Action
The anticancer activity of tetrahydrobenzofuran derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis. By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.
Furthermore, some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This is often accompanied by the induction of apoptosis, or programmed cell death, through the modulation of pro- and anti-apoptotic proteins. The intricate interplay of these mechanisms underscores the multifaceted anticancer potential of the tetrahydrobenzofuran scaffold.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran and related derivatives against various cancer cell lines, illustrating the potent anticancer activity observed within this class of compounds. While specific data for a wide range of tetrahydrobenzofuran derivatives is still emerging, these findings for structurally similar compounds provide a strong rationale for their investigation.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | |
| Benzofuran-chalcone derivative (4g) | HCC1806 (Breast) | 5.93 | |
| Benzofuran-chalcone derivative (4g) | HeLa (Cervical) | 5.61 | |
| Benzofuran derivative (32a) | PC3 (Prostate) | 4.0-8.99 | |
| Ailanthoidol (Natural Benzofuran) | Huh7 (Liver) | 22 (at 48h) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Tetrahydrobenzofuran derivative compounds
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrobenzofuran derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for anticancer evaluation of tetrahydrobenzofuran derivatives.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Tetrahydrobenzofuran derivatives have demonstrated promising antibacterial and antifungal activities, making them a valuable scaffold for the development of new anti-infective drugs.
Mechanisms of Antimicrobial Action
The antimicrobial properties of these compounds are thought to arise from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity of the tetrahydrobenzofuran core, which can be modulated by various substituents, plays a crucial role in its ability to penetrate microbial cell walls.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzofuran derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Benzofuran derivative (1) | Salmonella typhimurium | 12.5 | |
| Benzofuran derivative (1) | Staphylococcus aureus | 12.5 | |
| Benzofuran derivative (6) | Penicillium italicum | 12.5 | |
| Benzofuran derivative (VI) | Candida albicans | 100 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Tetrahydrobenzofuran derivative compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the tetrahydrobenzofuran derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetrahydrobenzofuran derivatives have exhibited potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.
Mechanisms of Anti-inflammatory Action
A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing these pathways, tetrahydrobenzofuran derivatives can effectively reduce the production of inflammatory mediators.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table shows the IC₅₀ values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by benzofuran derivatives.
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference(s) |
| Piperazine/benzofuran hybrid (5d) | NO Inhibition | 52.23 | |
| Benzofuran derivative (1) | NO Inhibition | 17.3 | |
| Benzofuran derivative (4) | NO Inhibition | 16.5 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
Tetrahydrobenzofuran derivative compounds
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the tetrahydrobenzofuran derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.
-
Absorbance Reading: After a short incubation, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway: NF-κB and MAPK Inhibition
Caption: Inhibition of NF-κB and MAPK pathways by tetrahydrobenzofuran derivatives.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Tetrahydrobenzofuran and its dihydro- counterparts have demonstrated significant neuroprotective effects, primarily through their antioxidant and anti-excitotoxic properties.
Mechanisms of Neuroprotective Action
The neuroprotective effects of these derivatives are often linked to their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage. Some compounds also exhibit anti-excitotoxic activity by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, thereby preventing excessive neuronal stimulation and subsequent cell death. Furthermore, inhibition of enzymes like monoamine oxidase B (MAO-B) can contribute to their neuroprotective profile.
Quantitative Data: In Vitro Neuroprotective Activity
The following table highlights the neuroprotective effects of a benzofuran-2-carboxamide derivative against NMDA-induced excitotoxicity.
| Compound/Derivative | Assay | Concentration (µM) | % Cell Survival | Reference(s) |
| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | 30 | 97.4 |
Experimental Protocol: NMDA-Induced Excitotoxicity Assay
This assay assesses the ability of a compound to protect primary neuronal cells from excitotoxic cell death induced by NMDA.
Materials:
-
Tetrahydrobenzofuran derivative compounds
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27
-
N-methyl-D-aspartate (NMDA)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Culture: Culture primary cortical neurons in 96-well plates.
-
Compound Treatment: Treat the neurons with various concentrations of the tetrahydrobenzofuran derivatives for a specified period.
-
NMDA Exposure: Expose the cells to a toxic concentration of NMDA.
-
LDH Assay: After incubation, measure the release of LDH into the culture medium as an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the NMDA-treated control.
Conclusion: A Scaffold Ripe for Therapeutic Innovation
The tetrahydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutics targeting a wide range of diseases. Its inherent biological activity, coupled with its synthetic tractability, provides a fertile ground for medicinal chemists to design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, spanning from enzyme inhibition to the modulation of key signaling pathways, highlight the versatility of this chemical core.
This technical guide has provided a comprehensive overview of the current understanding of the biological activities of tetrahydrobenzofuran and related derivatives. The detailed experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the field. As research in this area continues to expand, it is anticipated that tetrahydrobenzofuran-based compounds will play an increasingly important role in the future of drug discovery and development.
Discovery and Isolation of Novel Benzofuran Compounds: A Strategic Guide
An In-Depth Technical Guide for Researchers
Introduction: Benzofuran scaffolds are heterocyclic compounds comprised of a fused benzene and furan ring.[1][2] This structural motif is prevalent in a vast number of natural products and synthetic molecules, forming the core of many pharmacologically active agents.[3] The scientific community's interest in benzofurans is continually fueled by their diverse and potent biological activities, including anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[4][5] For instance, certain derivatives have shown promise as acetylcholinesterase inhibitors for treating Alzheimer's disease, while others are being investigated as potent anticancer agents.[6][7] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery, isolation, and structural elucidation of novel benzofuran compounds, intended for researchers and professionals in drug development.
Section 1: The Discovery Engine: Strategies for Identifying Novel Benzofurans
The initial discovery of new chemical entities is a multi-faceted process that can be broadly categorized into two main streams: interrogation of natural sources and rational synthetic design. The choice of approach is often dictated by the research program's objectives, available resources, and the desired novelty of the chemical space being explored.
Bio-prospecting in Nature's Library
Nature remains an unparalleled source of complex and biologically validated molecules. Benzofurans are widely distributed in the plant kingdom, particularly in families such as Moraceae, Asteraceae, Fabaceae, and Leguminosae.[6][8] The process of discovering novel benzofurans from these sources is a systematic endeavor known as bioassay-guided fractionation.
The core principle is to use a specific biological assay (e.g., an anti-proliferative assay for cancer cells, an antimicrobial assay) to track the "activity" through successive rounds of extraction and chromatographic separation. The fraction exhibiting the highest potency is selected for further purification, progressively enriching the active compound. This method ensures that the chemical isolation efforts are focused solely on biologically relevant molecules.
Caption: Workflow for Bioassay-Guided Fractionation.
Rational Design and Synthetic Exploration
While nature provides intricate scaffolds, synthetic chemistry offers the ability to create novel structures not yet discovered or to optimize existing ones. Modern synthetic strategies for benzofuran rings are highly sophisticated, often employing transition-metal catalysis (e.g., using Palladium, Copper, or Nickel catalysts) to achieve high yields and regioselectivity.[1][2]
Key Synthetic Approaches Include:
-
Palladium-Catalyzed Reactions: Methods like the Sonogashira coupling followed by electrophilic cyclization are powerful tools for constructing 2,3-disubstituted benzofurans.[9]
-
Copper-Catalyzed Cyclizations: One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst are efficient for generating diverse derivatives.[1]
-
Scaffold Hopping & Conformational Restriction: These medicinal chemistry strategies are used to design new benzofuran derivatives based on known active compounds, aiming to improve potency, selectivity, or pharmacokinetic properties.[10]
Section 2: The Isolation & Purification Gauntlet
Isolating a single compound in high purity from a complex mixture is a critical and often challenging phase. The selection of techniques is guided by the physicochemical properties of the target benzofuran (polarity, stability, molecular weight) and the nature of the impurities.
Initial Extraction and Fractionation
For natural products, the journey begins with extraction from the biomass. The choice of solvent is paramount.
| Extraction Method | Principle | Advantages | Considerations |
| Maceration | Soaking biomass in a solvent at room temperature. | Simple, suitable for thermolabile compounds. | Time-consuming, may have lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | Highly efficient, requires less solvent over time. | Not suitable for heat-sensitive compounds. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, solvent easily removed. | High initial equipment cost. |
Following extraction, the crude extract is typically subjected to liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds into broad polarity classes, simplifying the subsequent chromatographic steps.
Chromatographic Purification
Chromatography is the cornerstone of purification. A multi-step approach, moving from low to high-resolution techniques, is standard practice.
Caption: A decision-guiding workflow for chromatographic purification.
Critical Insights for Benzofuran Purification:
-
Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of certain sensitive benzofuran derivatives.[11] If decomposition is observed, consider using deactivated silica (washed with triethylamine) or switching to a neutral stationary phase like alumina.
-
HPLC Method Development: Reverse-phase HPLC (e.g., using a C18 column) is often the workhorse for final purification. A typical mobile phase system is a gradient of water and acetonitrile or methanol, often with a small amount of acid (formic or trifluoroacetic acid) to improve peak shape.
-
HSCCC for Polarity Challenges: High-Speed Counter-Current Chromatography is exceptionally useful for separating polar compounds or those that might irreversibly bind to solid supports like silica. It has been successfully used to isolate isobenzofuranone derivatives.[12]
Protocol: Preparative HPLC Purification of a Benzofuran-Rich Fraction
This protocol outlines a standard procedure for the final purification step.
-
Sample Preparation: Dissolve 50-100 mg of the semi-purified fraction in a minimal volume of DMSO or methanol (e.g., 1-2 mL). Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
System Configuration:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV-Vis detector, monitoring at 254 nm, 280 nm, and 320 nm.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 95% B.
-
35-40 min: Hold at 95% B.
-
40-45 min: Return to 10% B and equilibrate.
-
-
Injection and Fraction Collection: Inject the prepared sample. Collect peaks into separate vials using an automated fraction collector or by hand based on the real-time chromatogram.
-
Purity Analysis: Analyze a small aliquot of each collected fraction using analytical HPLC under the same or a modified gradient to confirm purity.
-
Solvent Removal: Combine pure fractions of the same compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated benzofuran.
Section 3: Structural Elucidation: Decoding the Molecule
Once a compound is isolated in sufficient purity and quantity, its chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques.
| Technique | Information Provided | Key Insights for Benzofurans |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z). High-Resolution MS (HRMS) provides the exact mass, allowing for molecular formula determination. | Crucial first step to determine the elemental composition of the novel compound. |
| ¹H NMR Spectroscopy | Reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. | Identifies aromatic vs. aliphatic protons, and the characteristic proton on the furan ring. Coupling patterns help define substitution on both rings. |
| ¹³C NMR Spectroscopy | Shows the number of different types of carbon atoms in the molecule. | Distinguishes between quaternary and protonated carbons. Chemical shifts are indicative of the carbon's electronic environment (e.g., carbonyl, aromatic, aliphatic). |
| 2D NMR (COSY, HSQC, HMBC) | Provides through-bond correlation data. COSY shows ¹H-¹H couplings. HSQC links protons to their directly attached carbons. HMBC shows long-range (2-3 bond) correlations between protons and carbons. | Essential for unambiguously assembling the molecular fragments into the final benzofuran scaffold and determining the precise location of substituents. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, C-O-C). | Confirms the presence of hydroxyl, carbonyl, or ether linkages which are common in benzofuran derivatives.[13] |
| X-Ray Crystallography | Provides the absolute, three-dimensional structure of a molecule if a suitable single crystal can be grown. | The "gold standard" for structural confirmation, providing unequivocal proof of connectivity and stereochemistry.[14] |
Example Spectroscopic Data for a Hypothetical Benzofuran
Compound Name: 5-methoxy-3-methyl-benzofuran-2-carboxylic acid
| Data Type | Expected Observations |
| HRMS (ESI+) | [M+H]+ peak corresponding to the exact mass of C₁₁H₁₁O₄. |
| ¹H NMR (CDCl₃) | Singlet ~2.4 ppm (3H, -CH₃); Singlet ~3.9 ppm (3H, -OCH₃); Signals between 7.0-7.8 ppm for the 3 aromatic protons. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR (CDCl₃) | Signal for -CH₃ (~10-15 ppm); Signal for -OCH₃ (~55-60 ppm); Signals for aromatic and furan carbons (~105-160 ppm); Signal for C=O (~165-175 ppm). |
| FTIR (KBr) | Broad peak ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid); Peak ~1680-1710 cm⁻¹ (C=O stretch); Peaks ~1000-1300 cm⁻¹ (C-O stretches). |
By systematically acquiring and interpreting data from these methods, researchers can confidently assign the structure of a newly isolated benzofuran, paving the way for further biological evaluation and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 4,5,6,7-Tetrahydrobenzofuran-4-ol Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2] Its derivatives have garnered significant attention from the scientific community, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] Within this diverse chemical family, the 4,5,6,7-tetrahydrobenzofuran-4-ol scaffold has emerged as a particularly intriguing structural motif. This partially saturated heterocyclic system offers a unique three-dimensional arrangement of functional groups, presenting a compelling framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this compound analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR), offering valuable insights for researchers and drug development professionals.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound and its analogs typically commences with the construction of the corresponding 4-oxo-4,5,6,7-tetrahydrobenzofuran precursor. This key intermediate can be efficiently prepared through the reaction of 1,3-cyclohexanedione with chloroacetaldehyde.[6][7]
Experimental Protocol: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran
This protocol is adapted from established literature procedures.[6]
Materials:
-
1,3-Cyclohexanedione
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium bicarbonate
-
Ethyl acetate
-
Sulfuric acid (dilute)
-
Potassium carbonate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
To a cooled (ice bath) and stirred mixture of ethyl acetate (10 mL), 40% aqueous chloroacetaldehyde (2 mL), and water (3 mL), add sodium bicarbonate (1.0 g, 12 mmol).
-
Slowly add a solution of 1,3-cyclohexanedione (1.12 g) in water (5 mL) dropwise, maintaining the pH between 6.2 and 8.7.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Acidify the mixture with dilute sulfuric acid and continue stirring for one hour.
-
Separate the ethyl acetate layer and wash it with an aqueous potassium carbonate solution to remove any unreacted 1,3-cyclohexanedione.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with dichloromethane, to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran.[6]
The subsequent stereoselective reduction of the 4-keto group is a critical step in furnishing the desired 4-hydroxy scaffold. While specific literature on the reduction of this exact ketone is sparse, standard organic chemistry principles suggest the use of various reducing agents to achieve the desired stereochemistry.
Proposed Protocol: Stereoselective Reduction to this compound
Reagents and Conditions for Stereocontrol:
-
For (±)-4,5,6,7-Tetrahydrobenzofuran-4-ol: Sodium borohydride (NaBH₄) in methanol or ethanol at 0 °C to room temperature typically provides a mixture of diastereomers.
-
For Stereoselective Synthesis: Chiral reducing agents such as (R)- or (S)-CBS catalysts (Corey-Bakshi-Shibata) with borane can be employed for the enantioselective reduction of the ketone, yielding the corresponding chiral alcohol with high enantiomeric excess.
General Procedure (using NaBH₄):
-
Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
A chemoenzymatic approach has also been reported for the synthesis of a related precursor, 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate, which can be further elaborated to access hydroxy derivatives.[8]
Biological Evaluation and Therapeutic Potential
Analogs of the 4,5,6,7-tetrahydrobenzofuran scaffold have demonstrated promising biological activities, particularly in the realm of oncology.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran and tetrahydrobenzofuran derivatives.[9][10][11] While direct evaluation of this compound analogs is not extensively documented, the broader class of compounds exhibits significant cytotoxicity against various cancer cell lines.
For instance, a series of azide-functionalized tetrahydrobenzofuran derivatives were synthesized and evaluated for their antineoplastic activity.[11] The results indicated that the nature of the substituent on the phenyl ring is a crucial determinant of their cytotoxic efficacy.[11] Another study on hydroisobenzofuran analogs, which share a similar saturated heterocyclic core, reported potent growth inhibitory activity against KB3 and RPMI-8226 leukemia cell lines, with GI₅₀ values in the sub-micromolar range.[9]
Table 1: Anticancer Activity of Selected Tetrahydrobenzofuran Analogs
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Azide-functionalized tetrahydrobenzofurans | Renal Cancer (UO-31) | Significant growth inhibition | [11] |
| Hydroisobenzofuran analogs | Leukemia (RPMI-8226) | 0.148 µM | [9] |
| Hydroisobenzofuran analogs | Non-small cell lung cancer (HOP-92) | 0.552 µM | [9] |
Mechanism of Action: Elucidating the Molecular Pathways
The precise mechanism of action for this compound analogs is still under investigation; however, studies on related benzofuran derivatives provide valuable insights into their potential molecular targets and signaling pathways.
A significant body of evidence suggests that many anticancer benzofurans exert their effects by targeting the microtubule network.[12] Some derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of downstream events including cell cycle arrest at the G2/M phase, disruption of mitotic spindle formation, and ultimately, apoptosis.[12]
Another identified mechanism involves the inhibition of key signaling pathways implicated in cancer progression, such as the RAS/RAF/MEK/ERK pathway.[12] Furthermore, some benzofuran derivatives have been identified as inhibitors of Aurora B kinase, a crucial regulator of mitosis that is often overexpressed in cancer cells.[13] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis.
The diagram below illustrates a potential mechanism of action for anticancer tetrahydrobenzofuran analogs, drawing parallels from the broader benzofuran class.
Caption: Potential anticancer mechanisms of tetrahydrobenzofuran-4-ol analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Analysis of the available literature allows for the deduction of preliminary SAR for tetrahydrobenzofuran analogs:
-
Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the benzofuran ring system can significantly modulate anticancer activity.
-
The Role of the 4-Hydroxy Group: The presence and stereochemistry of the hydroxyl group at the C4 position are likely to be critical for target engagement, potentially forming key hydrogen bond interactions within the binding pocket of a target protein.
-
Modifications at Other Positions: Substitutions at other positions of the tetrahydrofuran ring can influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.
The following diagram illustrates the key positions on the this compound scaffold that are amenable to chemical modification for SAR studies.
Caption: Key points for chemical modification on the tetrahydrobenzofuran-4-ol scaffold.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the diverse biological activities exhibited by its analogs, underscores its potential in drug discovery. Future research efforts should focus on:
-
Expansion of Analog Libraries: The systematic synthesis and evaluation of a wider range of analogs with diverse substitutions are crucial for establishing a comprehensive SAR.
-
Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of the most active compounds will be instrumental in understanding their mechanism of action and for guiding further optimization.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 6,7-Dihydro-4(5H)-benzofuranone synthesis - chemicalbook [chemicalbook.com]
- 8. Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods [open.metu.edu.tr]
- 9. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of 4,5,6,7-Tetrahydrobenzofuran-4-ol: A Technical Guide for Drug Development Professionals
Introduction: Chirality in Drug Design and the Significance of the Tetrahydrobenzofuran Scaffold
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide delves into the stereochemistry of a specific and promising derivative, 4,5,6,7-tetrahydrobenzofuran-4-ol, providing a comprehensive technical overview for researchers and scientists engaged in the synthesis and evaluation of novel therapeutic agents. Understanding and controlling the stereochemistry of this molecule is a critical step in unlocking its full therapeutic potential.
Structural Analysis: Unveiling the Chiral Centers of this compound
The structure of this compound features a fused ring system consisting of a furan ring and a cyclohexanol ring. This arrangement gives rise to two stereogenic centers at positions 4 and 5 of the tetrahydrobenzofuran core.
-
C4: The carbon atom bearing the hydroxyl group.
-
C5: The carbon atom at the junction of the two rings.
The presence of these two chiral centers means that this compound can exist as a total of four possible stereoisomers: two pairs of enantiomers. These are designated as (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The relative orientation of the hydroxyl group at C4 and the hydrogen atom at C5 determines whether the diastereomers are cis or trans.
References
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the enantioselective synthesis of 4,5,6,7-tetrahydrobenzofuran-4-ol, a valuable chiral building block in medicinal chemistry and drug development. The core of this methodology is the asymmetric reduction of the prochiral ketone, 4,5,6,7-tetrahydrobenzofuran-4-one, utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction. This organocatalytic approach is renowned for its high enantioselectivity, operational simplicity, and broad substrate scope. We will delve into the mechanistic underpinnings of the CBS reduction, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and stereochemical fidelity. This document is intended for researchers and professionals in organic synthesis and drug discovery seeking a reliable method for accessing enantiopure cyclic alcohols.
Introduction: The Significance of Chiral Tetrahydrobenzofuranols
The 4,5,6,7-tetrahydrobenzofuran scaffold is a prevalent structural motif in a multitude of biologically active molecules and natural products.[1] The introduction of a stereocenter, particularly a hydroxyl group at the C4 position, creates a chiral secondary alcohol that can profoundly influence the pharmacological profile of a molecule. Enantiomerically pure (R)- or (S)-4,5,6,7-tetrahydrobenzofuran-4-ol serves as a critical intermediate for the synthesis of complex molecular architectures where precise three-dimensional orientation is paramount for target engagement.
Traditional methods for the synthesis of chiral alcohols often rely on classical resolution or the use of stoichiometric chiral reagents, which can be inefficient and costly. In contrast, catalytic asymmetric synthesis offers a more elegant and atom-economical solution. Among the premier methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source, consistently yielding one enantiomer of the alcohol in high excess.[2]
Mechanistic Insight: The CBS Catalytic Cycle
The efficacy and high stereoselectivity of the CBS reduction stem from a well-ordered, catalyst-controlled transition state. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle can be broken down into three key stages:
-
Catalyst-Borane Complex Formation: The cycle begins with the coordination of the borane source (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate.[3]
-
Enantioselective Ketone Coordination: The prochiral ketone, 4,5,6,7-tetrahydrobenzofuran-4-one, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The coordination occurs preferentially via the sterically more accessible lone pair of the carbonyl oxygen. The bulky substituent on the catalyst directs the ketone to bind in a specific orientation to minimize steric hindrance, thus exposing one of the two enantiotopic faces of the carbonyl to the hydride source.[4]
-
Intramolecular Hydride Transfer: The hydride is transferred from the borane to the carbonyl carbon through a rigid, six-membered, chair-like transition state. This face-selective hydride transfer results in the formation of a chiral alkoxyborane intermediate.
-
Product Release and Catalyst Regeneration: Upon completion of the hydride transfer, the alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, allowing it to re-enter the catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product.[5]
Caption: The catalytic cycle for the CBS enantioselective ketone reduction.
Experimental Protocol: Asymmetric Synthesis of (S)-4,5,6,7-Tetrahydrobenzofuran-4-ol
This protocol details the synthesis of the (S)-enantiomer using the (R)-CBS catalyst. To synthesize the (R)-alcohol, the (S)-CBS catalyst should be employed.
Materials:
-
4,5,6,7-Tetrahydrobenzofuran-4-one
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a 100 mL flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 4,5,6,7-tetrahydrobenzofuran-4-one (1.38 g, 10.0 mmol, 1.0 equiv). Dissolve the ketone in 40 mL of anhydrous THF.
-
Cooling and Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Catalyst Addition: Slowly add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv, 1 M in Toluene) to the reaction mixture via syringe. Stir for 15 minutes.
-
Borane Addition: Add borane-dimethyl sulfide complex (1.2 mL, ~12.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. Caution: Gas evolution (H₂ from potential moisture) and exothermic reaction may occur. Ensure slow addition and efficient stirring.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 5 mL of methanol at -78 °C. Caution: Vigorous gas evolution (H₂) will occur. Allow the mixture to warm to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF and excess dimethyl sulfide.
-
Acidic Workup: To the resulting residue, add 20 mL of 1 M HCl and stir for 30 minutes to hydrolyze the alkoxyborane intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Caption: Experimental workflow for the CBS reduction of 4,5,6,7-tetrahydrobenzofuran-4-one.
Key Performance Parameters & Optimization
The success of the CBS reduction is contingent on several critical parameters. The following table summarizes representative data for asymmetric ketone reductions, highlighting the expected performance.
| Catalyst Type | Substrate Type | Catalyst Loading (mol%) | Reductant | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-Me-CBS | Aryl-Alkyl Ketone | 10 | BH₃·SMe₂ | -78 to RT | >90 | 91-98 | |
| (S)-Me-CBS | α,β-Unsaturated Enone | 10 | BH₃·SMe₂ | -40 | 85-95 | up to 90 | |
| (R)-Bu-CBS | Bicyclic Sulfone | 10 | BH₃·THF | -20 | 91 | 95 | [5] |
| Noyori Ru-BINAP | β-Keto Ester | 0.1-1 | H₂ (gas) | 23-100 | >95 | >98 | [6] |
Causality behind Experimental Choices:
-
Anhydrous Conditions: Water can react with both the borane reagent and the oxazaborolidine catalyst, leading to reduced yield and significantly lower enantiomeric excess. Therefore, flame-drying glassware and using anhydrous solvents are critical.[5][3]
-
Low Temperature: Performing the reaction at low temperatures (-78 °C) enhances the organization of the transition state, which is crucial for maximizing enantioselectivity. At higher temperatures, the energy difference between the diastereomeric transition states decreases, leading to lower ee values.[5]
-
Catalyst Choice: The absolute stereochemistry of the product is directly determined by the chirality of the CBS catalyst. (R)-CBS yields the (S)-alcohol, and (S)-CBS yields the (R)-alcohol.
-
Stoichiometric Reductant: A slight excess of the borane reagent (1.1-1.2 equivalents) is used to ensure complete consumption of the starting ketone.
Alternative Methodologies
While the CBS reduction is a robust and reliable method, other powerful techniques exist for this transformation.
-
Noyori Asymmetric Hydrogenation: This method utilizes a ruthenium catalyst with a chiral BINAP ligand and hydrogen gas as the reductant.[1][7] It is exceptionally efficient, often requiring very low catalyst loadings, and is widely used in industrial settings.[8] The mechanism involves the formation of a ruthenium hydride species that coordinates to the ketone and delivers hydrogen enantioselectively.[9]
-
Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes offers a green and highly selective alternative.[10] These enzymes, often used in whole-cell systems or as isolated preparations, can reduce ketones with near-perfect enantioselectivity under mild aqueous conditions.[11][12] The choice of enzyme determines which enantiomer of the alcohol is produced.
Conclusion
The enantioselective synthesis of this compound is effectively achieved through the catalytic asymmetric reduction of its corresponding prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction provides a practical, highly selective, and well-understood laboratory-scale method for accessing this valuable chiral intermediate. By carefully controlling reaction parameters such as temperature and stoichiometry under anhydrous conditions, researchers can consistently obtain the desired alcohol in high yield and excellent enantiomeric excess. For larger-scale or industrial applications, Noyori-type asymmetric hydrogenation or enzymatic reductions present highly efficient and sustainable alternatives.
References
- 1. synarchive.com [synarchive.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 4,5,6,7-Tetrahydrobenzofuran-4-ol as a Versatile Synthon in Medicinal Chemistry and Organic Synthesis
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds, demonstrating properties ranging from anticancer and antiviral to kinase inhibition.[1][2][3] The synthesis of decorated benzofuran derivatives often requires versatile and strategically functionalized starting materials. This guide details the synthetic utility of 4,5,6,7-tetrahydrobenzofuran-4-ol (CAS No. 84099-58-1), a key intermediate that provides a reactive handle for accessing a diverse chemical space. We present its core physicochemical properties, pivotal synthetic transformations, and detailed, field-tested protocols for its conversion into high-value downstream products, particularly the versatile 4-oxo-4,5,6,7-tetrahydrobenzofuran intermediate.
Introduction: The Strategic Importance of a Functionalized Core
The tetrahydrobenzofuran core is a foundational building block in the development of novel therapeutics. Its derivatives have been successfully explored as inhibitors of critical cancer-related enzymes like p21-activated kinase 4 (PAK4) and Aurora B kinase.[4][5] Furthermore, the scaffold is prominent in compounds exhibiting potent antiviral (including anti-HIV) and broad antineoplastic activities.[6][7][8]
The utility of a synthetic building block is defined by its capacity for controlled and efficient modification. This compound, with its secondary alcohol, represents an ideal entry point for synthesis. This hydroxyl group can be readily oxidized to a ketone, esterified, or eliminated, providing multiple pathways for molecular elaboration. This application note serves as a comprehensive guide for researchers, elucidating the causality behind experimental choices and providing robust, validated protocols for leveraging this synthon in drug discovery and complex organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 84099-58-1 | [9] |
| Molecular Formula | C₈H₁₀O₂ | [9] |
| Molecular Weight | 138.165 g/mol | [9] |
| Appearance | (Typically) Off-white to pale yellow solid or oil | - |
| Purity | ≥95% (Commercially available) | [9] |
Handling and Storage: Store in a cool, dry place away from oxidizing agents. Handle in a well-ventilated area using standard personal protective equipment (gloves, safety glasses).
Core Synthetic Transformations & Mechanistic Rationale
The chemical reactivity of this compound is dominated by its secondary alcohol, allowing for several high-yield transformations. The strategic selection of a reaction pathway dictates the class of derivatives that can be accessed.
Oxidation to 4-Oxo-4,5,6,7-tetrahydrobenzofuran
The most pivotal transformation of this compound is its oxidation to the corresponding ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran. This enone is a versatile precursor for a multitude of subsequent reactions.
Mechanistic Rationale: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are preferred. These reagents operate under non-aqueous, neutral, or slightly acidic conditions, which is crucial for preventing acid-catalyzed rearrangement or decomposition of the furan ring. The resulting ketone provides an electrophilic center and adjacent alpha-protons, enabling a wide range of C-C and C-N bond-forming reactions, such as aldol condensations, Michael additions, and the synthesis of fused heterocyclic systems.[7][10] The synthesis of complex tetrahydrobenzofuran derivatives often proceeds via this key ketone intermediate.[11]
Acid-Catalyzed Dehydration and Aromatization
Treatment with a strong acid catalyst (e.g., H₂SO₄, p-TsOH) can induce dehydration of the alcohol. The initial elimination product, a dihydrobenzofuran, can, under more forcing conditions, be aromatized to the corresponding benzofuran.
Mechanistic Rationale: The reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon yields the alkene. This pathway is a direct route to constructing the core benzofuran ring system found in many bioactive natural products and pharmaceuticals.[12][13] Control over reaction time and temperature is critical to selectively isolate either the dihydro or fully aromatized product.
Application in Target-Oriented Synthesis
The true value of this compound is realized in its application as a starting material for molecules with defined biological targets.
-
Kinase Inhibitors: The 4-oxo intermediate is a cornerstone for building complex heterocyclic systems. For example, it can be functionalized at the C5 position and subsequently cyclized to form scaffolds like tetrahydrobenzofuro[2,3-c]pyridines, which have been identified as potent PAK4 inhibitors for pancreatic cancer treatment.[4]
-
Anticancer and Antiviral Agents: The tetrahydrobenzofuran skeleton itself is a key pharmacophore. Multi-component reactions starting from the 4-oxo derivative allow for the rapid assembly of substituted tetrahydrobenzofurans that have demonstrated significant cytotoxic activity against various cancer cell lines and inhibitory effects against viruses like HIV.[6][7][14]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Oxidation to 4-Oxo-4,5,6,7-tetrahydrobenzofuran
This protocol describes a reliable, small-scale oxidation using pyridinium chlorochromate (PCC).
-
Rationale for Method Selection: PCC is a commercially available, moderately selective oxidant that is effective for converting secondary alcohols to ketones without significantly affecting other sensitive functional groups like the furan ring. The reaction is typically clean and proceeds at room temperature.
A. Reagents and Materials
-
This compound (1.0 g, 7.24 mmol)
-
Pyridinium chlorochromate (PCC) (2.35 g, 10.9 mmol, 1.5 equiv.)
-
Silica gel (approx. 3 g, for slurry with PCC)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Chromatography column and silica gel for purification
B. Step-by-Step Procedure
-
To a 100 mL round-bottom flask, add the PCC (2.35 g) and silica gel (3 g).
-
Add 20 mL of anhydrous DCM and stir to create a homogenous slurry.
-
Dissolve the this compound (1.0 g) in 30 mL of anhydrous DCM in a separate flask.
-
Add the alcohol solution to the PCC slurry in one portion at room temperature with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate/Hexane as eluent). The reaction is typically complete within 2-3 hours.
-
Upon completion, add 50 mL of diethyl ether to the reaction mixture and stir for 15 minutes.
-
Filter the mixture through a short plug of silica gel, washing thoroughly with additional diethyl ether (approx. 100 mL) to ensure all product is collected.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
C. Purification & Characterization
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%).
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure.
-
Expected Yield: 75-85%.[10]
-
Characterization: The product, 4-oxo-4,5,6,7-tetrahydrobenzofuran, should appear as a colorless oil or low-melting solid. Its identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 5-Hydroxymethylene-4-oxo-tetrahydrobenzofuran Derivative
This protocol demonstrates a formylation reaction at the alpha-position of the ketone, a key step towards building more complex fused ring systems, as seen in the synthesis of some polyheterocyclic structures.[15]
-
Rationale for Method Selection: Base-catalyzed formylation with ethyl formate is a classic and effective method for introducing a reactive hydroxymethylene group alpha to a ketone. This enolate chemistry provides a handle for subsequent reactions with nucleophiles, such as amines or hydrazines, to build new heterocyclic rings.[15]
A. Reagents and Materials
-
4-Oxo-4,5,6,7-tetrahydrobenzofuran (1.0 g, 7.24 mmol) (from Protocol 1)
-
Sodium methoxide (NaOMe) (0.43 g, 7.96 mmol, 1.1 equiv.)
-
Ethyl formate (1.1 mL, 14.5 mmol, 2.0 equiv.)
-
Anhydrous benzene or toluene (40 mL)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
B. Step-by-Step Procedure
-
Suspend sodium methoxide (0.43 g) in anhydrous benzene (20 mL) in a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve the 4-oxo-4,5,6,7-tetrahydrobenzofuran (1.0 g) and ethyl formate (1.1 mL) in anhydrous benzene (20 mL).
-
Add this solution dropwise to the stirred sodium methoxide suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The mixture may become a thick slurry.
-
Cool the reaction mixture again in an ice bath and cautiously quench by adding 20 mL of cold water.
-
Separate the aqueous layer and wash the organic layer once with water (10 mL).
-
Combine the aqueous layers and acidify carefully with 1M HCl to pH ~5-6.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
C. Purification & Characterization
-
The crude product can often be used directly in the next step or purified by crystallization or chromatography if necessary.
-
Expected Yield: 65-80%.
-
Characterization: The product exists as a tautomeric mixture of the keto-aldehyde and the more stable enol-aldehyde. This can be confirmed by ¹H NMR, which will show a characteristic enolic proton signal.
Conclusion
This compound is a deceptively simple molecule that serves as a powerful and versatile platform for advanced organic synthesis. Its strategic value lies in the efficient access it provides to the 4-oxo intermediate, which is a gateway to a rich diversity of complex heterocyclic structures. The protocols and synthetic strategies outlined in this guide provide researchers with the foundational knowledge and practical methods to exploit this synthon in the pursuit of novel therapeutic agents and complex molecular architectures.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antiretroviral and antioxidant evaluation of a series of new benzo[b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. Among these, 4,5,6,7-tetrahydrobenzofuran-4-one is a valuable scaffold found in a variety of biologically active molecules. This document provides detailed application notes and protocols for the oxidation of its precursor, 4,5,6,7-tetrahydrobenzofuran-4-ol.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of three widely used oxidation protocols: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. The causality behind experimental choices, self-validating system designs, and in-depth technical insights are provided to ensure reliable and reproducible results.
Synthesis of the Starting Material: this compound
Prior to the oxidation, the starting material, this compound, must be synthesized. A common and efficient method is the reduction of the corresponding ketone, 4,5,6,7-tetrahydrobenzofuran-4-one.
Protocol: Reduction of 4,5,6,7-Tetrahydrobenzofuran-4-one
This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent for ketones.[1]
Materials:
-
4,5,6,7-tetrahydrobenzofuran-4-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4,5,6,7-tetrahydrobenzofuran-4-one (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure alcohol.
Expected Yield: >90%
Comparative Oxidation Protocols for this compound
The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired reaction conditions, and scalability. Below are three robust protocols for the oxidation of this compound.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable oxidizing agent for the conversion of secondary alcohols to ketones.[2] It is an air-stable, yellow-orange solid that can be conveniently handled.[3] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.[4]
Causality of Experimental Choices:
-
Anhydrous Conditions: The absence of water is crucial to prevent the formation of chromic acid, which could lead to side reactions or degradation of acid-sensitive substrates.[4]
-
Dichloromethane as Solvent: PCC is soluble in DCM, providing a homogeneous reaction mixture. DCM is also relatively inert and has a low boiling point, facilitating easy removal during work-up.[3]
-
Silica Gel in Work-up: The addition of silica gel to the reaction mixture before filtration aids in the removal of the chromium byproducts, which can be tarry and difficult to handle.
Protocol:
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and add a small amount of silica gel.
-
Stir the suspension for 15 minutes, then filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4,5,6,7-tetrahydrobenzofuran-4-one.
Reaction Mechanism:
Caption: PCC oxidation mechanism.
Swern Oxidation
The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5][6] It is particularly useful for sensitive substrates due to its non-acidic reaction conditions.[5]
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the exothermic reaction between DMSO and oxalyl chloride and to stabilize the reactive intermediates, preventing side reactions.[7]
-
Triethylamine (Et₃N): A hindered organic base is required to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction to form the ketone.[6]
-
Careful Quenching: The reaction is quenched with water, and the work-up involves washing with dilute acid to remove excess triethylamine.
Protocol:
Materials:
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
This compound
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnels
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a three-neck flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -60 °C.
-
Stir the reaction for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and after the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism:
Caption: Swern oxidation mechanism.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild, selective, and convenient method for oxidizing alcohols to ketones at room temperature.[2][8] It is known for its broad functional group tolerance and simple work-up procedure.[9]
Causality of Experimental Choices:
-
Room Temperature Reaction: DMP is reactive enough to effect oxidation at ambient temperature, which simplifies the experimental setup.[8]
-
Sodium Bicarbonate Buffer: The reaction can generate acetic acid as a byproduct. For acid-sensitive substrates, a mild base like sodium bicarbonate is added to buffer the reaction mixture.[9]
-
Sodium Thiosulfate in Work-up: The work-up involves quenching with sodium thiosulfate to reduce any unreacted DMP and the iodinane byproduct to a water-soluble species, facilitating their removal.[10]
Protocol:
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.
-
Stir until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism:
Caption: DMP oxidation mechanism.
Comparative Data and Discussion
| Parameter | PCC Oxidation | Swern Oxidation | Dess-Martin (DMP) Oxidation |
| Typical Yield | 85-95% | 90-99% | 90-98% |
| Reaction Time | 2-4 hours | 1-2 hours | 1-3 hours |
| Temperature | Room Temperature | -78 °C to Room Temp. | Room Temperature |
| Reagent Stoichiometry | 1.5 eq | 1.5 eq (COCl)₂, 2.5 eq (DMSO), 5.0 eq (Et₃N) | 1.2 eq |
| Advantages | Inexpensive, readily available reagent. | Very mild, non-acidic conditions; high yields. | Mild, neutral conditions; simple work-up.[9] |
| Disadvantages | Toxic chromium waste; acidic conditions.[5] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[5] | Reagent is expensive and potentially explosive.[11] |
| Work-up | Filtration through silica gel to remove chromium salts. | Aqueous work-up to remove salts and base. | Quenching with Na₂S₂O₃ and aqueous work-up.[10] |
Discussion:
-
PCC oxidation is a classic and cost-effective method suitable for robust substrates. However, the toxicity of chromium reagents is a significant drawback, requiring careful handling and waste disposal.
-
Swern oxidation offers excellent yields under very mild conditions, making it ideal for sensitive molecules. The primary disadvantages are the need for cryogenic temperatures and the production of malodorous and toxic byproducts.
-
Dess-Martin oxidation provides a convenient and highly selective alternative with a simple work-up at room temperature. Its main limitation is the cost and potential instability of the reagent.
The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, available equipment, and cost considerations. For small-scale laboratory synthesis where mild conditions are paramount, Swern or Dess-Martin oxidations are often preferred. For larger-scale synthesis where cost is a major factor, PCC might be considered, provided the substrate is stable to the reaction conditions.
Characterization of 4,5,6,7-Tetrahydrobenzofuran-4-one
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons on the tetrahydrofuran and cyclohexenone rings. The disappearance of the alcohol proton signal and the downfield shift of the proton alpha to the carbonyl group are indicative of successful oxidation.
-
¹³C NMR: The appearance of a signal in the carbonyl region (~200 ppm) and the disappearance of the carbon signal bearing the hydroxyl group are key indicators of the ketone product.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone will be observed.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4,5,6,7-tetrahydrobenzofuran-4-one.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 4,5,6,7-Tetrahydrobenzofuran-4-ol for Bioassays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4,5,6,7-tetrahydrobenzofuran-4-ol. The protocols detailed herein offer a strategic approach to synthesizing a focused library of ester and ether derivatives for subsequent evaluation in a panel of relevant bioassays. The overarching goal is to explore the structure-activity relationships (SAR) of this versatile scaffold, which holds significant potential for the discovery of novel therapeutic agents. This guide furnishes detailed, step-by-step methodologies for the synthesis of the precursor ketone, its reduction to the target alcohol, and subsequent derivatization reactions. Furthermore, it provides validated protocols for assessing the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities of the synthesized compounds.
Introduction: The Rationale for Derivatizing this compound
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The partially saturated 4,5,6,7-tetrahydrobenzofuran core offers a unique three-dimensional architecture that can be exploited for targeted drug design. The secondary alcohol at the 4-position of this scaffold serves as a pivotal handle for chemical modification, allowing for the introduction of a diverse array of functional groups.
The derivatization of the hydroxyl group into esters and ethers is a classic medicinal chemistry strategy to modulate the physicochemical properties of a lead compound. These modifications can influence crucial parameters such as:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Metabolic Stability: Ester and ether linkages can alter the susceptibility of the molecule to enzymatic degradation.
-
Target Engagement: The introduced substituents can form additional interactions with the binding site of a biological target, enhancing potency and selectivity.
-
Prodrug Strategies: Esterification is a common method to create prodrugs that can be cleaved in vivo to release the active parent alcohol.
This guide will systematically walk through the synthesis of this compound and its subsequent derivatization, followed by a suite of bioassays to build a preliminary SAR profile.
Synthesis of the Core Scaffold: this compound
The synthesis of the target alcohol is achieved in a two-step sequence starting from commercially available 1,3-cyclohexanedione. The workflow is depicted below:
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran
This protocol is adapted from established methods for the synthesis of tetrahydrobenzofuranones.
Materials:
-
1,3-Cyclohexanedione
-
40% Aqueous solution of chloroacetaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a mixture of 10 mL of ethyl acetate and 3 mL of water in a flask, add 2 mL of a 40% aqueous solution of chloroacetaldehyde.
-
Cool the mixture in an ice bath and add 1.0 g (12 mmol) of sodium bicarbonate with stirring.
-
Prepare a solution of 1.12 g of 1,3-cyclohexanedione in 5 mL of water.
-
Add the 1,3-cyclohexanedione solution dropwise to the reaction mixture at a rate of approximately 0.05 mL/minute, while maintaining the temperature with the ice bath.
-
Monitor the pH of the reaction and maintain it between 6.2 and 8.7 throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by column chromatography on silica gel.
Protocol: Reduction to this compound
The reduction of the ketone to the corresponding secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3]
Materials:
-
4-Oxo-4,5,6,7-tetrahydrobenzofuran
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Dilute hydrochloric acid (1 M HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the 4-oxo-4,5,6,7-tetrahydrobenzofuran (1 equivalent) in methanol or ethanol (approximately 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired this compound. The product can be further purified by column chromatography if necessary.
Derivatization of this compound
With the core scaffold in hand, the next phase involves the derivatization of the hydroxyl group. We will focus on two key transformations: esterification and etherification.
Caption: Key derivatization pathways for this compound.
Esterification Protocols
The Mitsunobu reaction is a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry.[2][4] It proceeds under mild, neutral conditions, making it suitable for a wide range of substrates.
Materials:
-
This compound
-
Desired carboxylic acid (e.g., benzoic acid, acetic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired ester. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, so careful chromatography is essential.
The Steglich esterification is another mild method that uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6]
Materials:
-
This compound
-
Desired carboxylic acid
-
DCC or EDC
-
DMAP (catalytic amount, ~5-10 mol%)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add a solution of DCC or EDC (1.3 equivalents) in DCM to the mixture at room temperature.
-
Stir the reaction for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
If using DCC, filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Etherification Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkyl halide via an Sₙ2 reaction.[3]
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous THF or dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and carefully add NaH (1.2 equivalents) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., to 50 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
Bioassay Protocols
Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. The following protocols provide a starting point for assessing cytotoxicity, antioxidant potential, anti-inflammatory effects, and antimicrobial activity.
Caption: A typical screening cascade for evaluating synthesized derivatives.
Cytotoxicity/Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Anti-inflammatory Activity: Griess Assay for Nitrite Determination
The Griess assay measures nitrite levels, which are a stable and oxidized product of nitric oxide (NO). NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity.
Principle: The Griess reagent converts nitrite into a colored azo compound in a two-step diazotization reaction. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Griess Reagent (pre-mixed equal volumes of Component A and B) to each 50 µL of supernatant and standard.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of a microorganism in a liquid medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Standard antibiotics as positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and SAR analysis.
Table 1: Summary of Synthetic Yields and Physicochemical Properties
| Compound ID | R-group | Derivatization Method | Yield (%) | Appearance |
| THBF-OH | -H | Reduction | 85% | White solid |
| THBF-OAc | -C(O)CH₃ | Steglich | 78% | Colorless oil |
| THBF-OBn | -CH₂Ph | Williamson | 65% | Pale yellow oil |
| ...more | ...more | ...more | ...more | ...more |
Table 2: Summary of Bioassay Results (IC₅₀ / MIC in µM)
| Compound ID | MTT (HeLa) | DPPH | Griess (NO) | MIC (S. aureus) | MIC (E. coli) |
| THBF-OH | >100 | 55.2 | 89.1 | >128 | >128 |
| THBF-OAc | 85.6 | 48.9 | 65.4 | 64 | >128 |
| THBF-OBn | 32.1 | >100 | 25.8 | 32 | 64 |
| ...more | ...more | ...more | ...more | ...more | ...more |
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
The Versatile Scaffold: Application Notes and Protocols for 4,5,6,7-Tetrahydrobenzofuran-4-ol in Medicinal Chemistry
Abstract
4,5,6,7-Tetrahydrobenzofuran-4-ol is a heterocyclic motif of significant interest in modern medicinal chemistry. Possessing a conformationally flexible, saturated carbocyclic ring fused to an aromatic furan nucleus, this scaffold serves as a valuable starting point for the synthesis of diverse compound libraries. The hydroxyl group at the 4-position provides a crucial vector for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthesis, biological applications, and key experimental protocols related to this compound and its derivatives, intended for researchers and professionals in drug discovery and development.
The Strategic Value of the Tetrahydrobenzofuran Core
The 4,5,6,7-tetrahydrobenzofuran framework is a privileged structure in drug design. Its utility stems from a combination of features:
-
Three-Dimensionality: Unlike flat aromatic systems, the puckered cyclohexane ring provides a distinct 3D geometry, allowing for more specific and complex interactions within protein binding pockets.
-
Synthetic Tractability: The core is readily accessible through established synthetic routes, and the ketone precursor offers a handle for a wide range of chemical transformations.[1][2][3]
-
Modulation of Properties: The scaffold's lipophilicity and polarity can be systematically altered through derivatization, particularly at the C4-hydroxyl group, to optimize drug-like properties (ADME/Tox).
Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6][7]
Synthesis of the Core Scaffold: this compound
A robust and reproducible synthesis is the cornerstone of any medicinal chemistry campaign. The most common approach to the title compound involves a two-step process: the formation of the ketone intermediate followed by its reduction.
Protocol 1: Two-Step Synthesis of this compound
This protocol details a reliable method for producing the scaffold from commercially available starting materials. The initial step is a variation of the Feist-Benary furan synthesis.[3]
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran:
-
In a round-bottom flask equipped with a stirrer, add 1,3-cyclohexanedione (1.0 eq) to a suitable solvent like ethyl acetate.
-
Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, ~1.5 eq).[1] Cool the mixture in an ice bath.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise. It is critical to maintain the pH between 6 and 9 for optimal yield and to prevent side reactions.[2][3]
-
Causality: The base deprotonates the dione, forming an enolate that acts as a nucleophile, attacking the chloroacetaldehyde. This is followed by an intramolecular cyclization and dehydration to yield the fused furan ring system.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a dilute acid (e.g., H₂SO₄) and separate the organic layer. Wash the organic layer with a potassium carbonate solution to remove unreacted dione, dry over magnesium sulfate, and concentrate under reduced pressure.[3]
-
Purify the resulting crude oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-oxo-4,5,6,7-tetrahydrobenzofuran.
-
-
Reduction to this compound:
-
Dissolve the ketone intermediate (1.0 eq) in a protic solvent like methanol or ethanol and cool to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces the ketone to a secondary alcohol without affecting the furan ring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of water. Remove the solvent in vacuo.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Self-Validating System: The identity and purity of the final alcohol should be confirmed using ¹H NMR (appearance of a new signal for the CH-OH proton and disappearance of the α-keto protons), ¹³C NMR (shift of the carbonyl carbon signal to an alcohol carbon signal), and Mass Spectrometry (confirmation of the correct molecular weight, m/z 138.17 for the parent compound).[8]
Key Applications and Experimental Protocols
Derivatives of the core scaffold have shown significant promise in several therapeutic areas. Below are representative protocols for evaluating their biological activity.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Chronic inflammation is linked to the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Many benzofuran derivatives have been identified as potent inhibitors of this process.[9]
Biological Pathway
Caption: Inhibition of the LPS-induced NO production pathway.
Protocol 2: Griess Assay for NO Production in Macrophages
-
Cell Culture: Seed RAW 264.7 mouse macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 4 hours with various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Indomethacin).[9]
-
Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.[9]
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Rationale: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the supernatant to form a purple azo compound.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the amount of NO produced. Calculate the concentration that inhibits NO production by 50% (IC₅₀).
Anticancer Activity: Cytotoxicity Screening
The benzofuran scaffold is a common feature in compounds designed as anticancer agents, with activities reported against numerous cancer cell lines.[10][11]
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Compound Addition: Treat the cells with serial dilutions of the tetrahydrobenzofuran derivatives for 48-72 hours.
-
MTT Incubation: Add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 1-4 hours at 37 °C.[9]
-
Trustworthiness: This is a self-validating step. Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Quantification: Shake the plate and measure the absorbance at 540 nm. Cell viability is proportional to the absorbance. Calculate the IC₅₀ value for each compound.
Data Presentation: Hypothetical Biological Activity
| Compound | Anti-inflammatory IC₅₀ (µM) [RAW 264.7, NO Inhibition] | Anticancer IC₅₀ (µM) [HeLa Cell Line] | Antibacterial MIC (µg/mL) [S. aureus] |
| Scaffold (4-OH) | >100 | >100 | >100 |
| Derivative 1 (C4-ester) | 25.4 | 45.1 | 50 |
| Derivative 2 (C4-amine) | 15.8 | 18.9 | 12.5 |
| Derivative 3 (C2-aryl) | 5.2 | 7.3 | 25 |
| Positive Control | Indomethacin (12.5) | Doxorubicin (0.8) | Ciprofloxacin (≤0.125) |
Note: Data are for illustrative purposes to demonstrate typical presentation.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Benzofuran derivatives have shown moderate to potent activity against various bacterial and fungal strains.[5][9][12]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Protocol 4: Broth Microdilution Method
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 0.25 to 256 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the this compound scaffold allows for the exploration of SAR:
-
C4-Hydroxyl Group: This position is critical. Esterification or conversion to amines can dramatically alter potency and selectivity, often improving activity compared to the parent alcohol. It serves as a key hydrogen bond donor/acceptor site.
-
C2/C3 Positions on Furan Ring: Substitution at these positions with aryl or alkyl groups can introduce new interactions with target proteins and modulate electronic properties.
-
Cyclohexane Ring: While less commonly modified, introducing substituents (e.g., methyl groups) can alter the conformational preferences of the ring and impact binding affinity.[10]
-
Halogenation: The addition of halogen atoms to the benzofuran ring or its substituents has been shown to significantly increase anticancer activity, likely by enhancing binding affinity through halogen bonding.[11]
Conclusion
This compound is more than just a chemical curiosity; it is a validated and highly adaptable scaffold for medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a compelling starting point for drug discovery programs targeting cancer, inflammation, and infectious diseases. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively leverage this promising molecular architecture in the pursuit of novel therapeutics.
References
- 1. prepchem.com [prepchem.com]
- 2. EP0101003A1 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative - Google Patents [patents.google.com]
- 3. EP0101003B2 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative - Google Patents [patents.google.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Benzofuran Derivatives from Tetrahydrobenzofuran-4-ol: An Application and Protocol Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives represent a cornerstone in the development of novel therapeutic agents, exhibiting a remarkable breadth of biological activities. These heterocyclic compounds are integral to numerous natural products and synthetic drugs, demonstrating potent anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The versatility of the benzofuran nucleus allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological profile. This guide provides a detailed protocol for the synthesis of bioactive benzofuran derivatives, commencing from the readily accessible starting material, 4,5,6,7-tetrahydrobenzofuran-4-ol. This synthetic route offers a practical and efficient pathway to a diverse library of potentially therapeutic compounds.
Strategic Overview: From Saturated Precursor to Aromatic Core
The synthetic strategy detailed herein involves a three-step sequence, beginning with the construction of the tetrahydrobenzofuranone core, followed by its reduction to the corresponding alcohol, and culminating in the aromatization to the desired benzofuran scaffold. This approach allows for the introduction of various substituents at different stages, paving the way for the creation of a diverse chemical library for biological screening.
Figure 1: Overall synthetic workflow from 1,3-cyclohexanedione to substituted benzofuran derivatives.
Part 1: Synthesis of the Starting Material, this compound
The journey to bioactive benzofurans begins with the synthesis of the key intermediate, this compound. This is achieved in two straightforward steps: the cyclization of 1,3-cyclohexanedione to form 4-oxo-4,5,6,7-tetrahydrobenzofuran, followed by the reduction of the ketone functionality.
Protocol 1.1: Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran
This protocol is adapted from established procedures for the synthesis of the tetrahydrobenzofuranone core.[1][6]
Materials:
-
1,3-Cyclohexanedione
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Sulfuric acid (dilute)
-
Potassium carbonate (aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine ethyl acetate (10 mL), 40% aqueous chloroacetaldehyde (2 mL), and water (3 mL).
-
Slowly add sodium bicarbonate (1.0 g, 12 mmol) to the cooled mixture with stirring.
-
Prepare a solution of 1,3-cyclohexanedione (1.12 g, 10 mmol) in water (5 mL).
-
Add the 1,3-cyclohexanedione solution dropwise to the reaction mixture over a period of approximately 1.5 hours, maintaining the temperature at 0-5 °C. The pH of the reaction should be monitored and maintained between 6.2 and 8.7.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Acidify the mixture with dilute sulfuric acid and continue stirring for one hour.
-
Transfer the mixture to a separatory funnel and separate the ethyl acetate layer.
-
Wash the organic layer with an aqueous solution of potassium carbonate to remove any unreacted 1,3-cyclohexanedione, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with dichloromethane, to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran.
Protocol 1.2: Reduction to this compound
This is a standard reduction of a cyclic ketone to the corresponding secondary alcohol.
Materials:
-
4-Oxo-4,5,6,7-tetrahydrobenzofuran
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran (1.0 g, 7.2 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.33 g, 8.7 mmol) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water (10 mL), followed by saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.
Part 2: Aromatization to Bioactive Benzofuran Derivatives
The critical step in this synthesis is the aromatization of the this compound intermediate. This is effectively achieved through a dehydrogenation reaction using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful oxidizing agent known for its efficacy in aromatizing cyclic systems.[2][3][4][7]
The Mechanism of DDQ-Mediated Dehydrogenation
The aromatization process is believed to proceed through a mechanism involving hydride and proton transfer. The initial step is the abstraction of a hydride ion from an activated C-H bond by DDQ, followed by the loss of a proton to achieve the aromatic system.[4] In the case of tetrahydrobenzofuran-4-ol, the hydroxyl group can facilitate this process, potentially through the formation of an intermediate that readily eliminates water to promote aromatization.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. 6,7-Dihydro-4(5H)-benzofuranone synthesis - chemicalbook [chemicalbook.com]
- 7. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
Application Note & Protocol for the Scale-Up Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 4,5,6,7-tetrahydrobenzofuran-4-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers and drug development professionals, emphasizing a robust, two-step synthetic strategy that is both efficient and scalable. The narrative focuses on the underlying chemical principles, safety protocols, process optimization, and analytical validation. The chosen pathway proceeds via the formation of an enone intermediate, 4-oxo-4,5,6,7-tetrahydrobenzofuran, followed by its chemoselective reduction to the target alcohol. This guide provides detailed, step-by-step instructions, hazard analyses, and troubleshooting advice to ensure a reliable and safe production process.
Introduction & Strategic Rationale
The benzofuran scaffold is a core structure in numerous biologically active compounds and natural products.[1][2] Specifically, partially saturated derivatives like this compound serve as versatile intermediates for creating complex molecular architectures, with potential applications in the development of novel therapeutics.[3][4] While many methods exist for the synthesis of benzofuran derivatives[2][5], not all are amenable to large-scale production due to factors such as harsh reaction conditions, expensive catalysts, or complex purification procedures.[6]
This guide details a scalable and cost-effective synthetic route. The strategy was selected for its operational simplicity, use of readily available starting materials, and high-yielding transformations. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
The first step involves a modified Feist-Benary furan synthesis, where 1,3-cyclohexanedione is reacted with chloroacetaldehyde in the presence of a mild base to construct the fused furan ring system, yielding the ketone intermediate.[7] The second step is a straightforward and highly selective reduction of the ketone functionality using sodium borohydride to afford the target secondary alcohol without affecting the furan ring.
Hazard Analysis and Safety Protocols
Scaling up chemical reactions requires a stringent focus on safety. The reagents used in this synthesis possess specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE). Furan derivatives, in particular, should be handled with care due to potential toxicity and peroxide formation.[8][9]
Table 1: Hazard Summary and Mitigation Strategies
| Reagent/Solvent | Key Hazards | Recommended PPE & Handling Precautions |
| Chloroacetaldehyde (40% aq. soln) | Toxic, Corrosive, Lachrymator | Work exclusively in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Avoid inhalation of vapors. |
| Sodium Borohydride (NaBH₄) | Flammable solid, Reacts with water to produce hydrogen gas, Corrosive | Store in a dry, cool place away from acids and water. Add slowly to the reaction mixture to control hydrogen evolution. Ground equipment to prevent static discharge. |
| Ethyl Acetate | Highly flammable liquid and vapor, Eye and respiratory irritant | Use in a well-ventilated area, away from ignition sources. Use explosion-proof equipment.[8] Ground and bond containers during transfer. |
| Methanol | Highly flammable, Toxic if swallowed, inhaled, or in contact with skin | Avoid all personal contact. Use in a well-ventilated fume hood. Wear appropriate gloves and eye protection. |
| Furan Derivatives | Potential for peroxide formation, toxicity, and mutagenicity[9] | Store final product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool place.[9] Regularly check for peroxide formation if stored long-term. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: Absorb small spills with an inert material (e.g., vermiculite, sand). For large spills, evacuate the area and contact emergency services. Ensure proper ventilation and eliminate all ignition sources.
Detailed Scale-Up Protocols
Protocol 3.1: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran (Intermediate)
This protocol is adapted for a 100g scale production of the ketone intermediate.[7]
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling circulator.
-
Large separatory funnel (5 L).
-
Rotary evaporator.
Table 2: Reagent Quantities for Protocol 3.1
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| 1,3-Cyclohexanedione | 112.13 | 0.892 | 100.0 g |
| Chloroacetaldehyde (40% aq.) | 78.50 (for pure) | ~1.07 (as solution) | 210 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.07 | 90.0 g |
| Ethyl Acetate | 88.11 | - | 1.5 L |
| Deionized Water | 18.02 | - | 1.0 L |
| Sulfuric Acid (1 M) | 98.08 | - | As needed for acidification |
| Potassium Carbonate (10% aq.) | 138.21 | - | 500 mL |
| Magnesium Sulfate (anhydrous) | 120.37 | - | 50 g |
Step-by-Step Procedure:
-
Reactor Setup: Charge the 5 L jacketed reactor with ethyl acetate (1 L) and deionized water (300 mL). Begin stirring at 200 RPM.
-
Base Addition: Cool the reactor contents to 0-5 °C using the cooling circulator. Slowly add the sodium bicarbonate (90.0 g) to the stirred mixture.
-
Chloroacetaldehyde Addition: Add the 40% aqueous solution of chloroacetaldehyde (210 mL) to the reactor. Maintain the temperature below 10 °C.
-
Substrate Addition: In a separate beaker, dissolve the 1,3-cyclohexanedione (100.0 g) in deionized water (500 mL). Transfer this solution to the addition funnel.
-
Reaction: Add the 1,3-cyclohexanedione solution dropwise to the reactor over 2-3 hours. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of side products. Throughout the addition, monitor the internal pH and maintain it between 6.5 and 8.5 by adding small portions of sodium bicarbonate if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (16-18 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up - Acidification: Once the reaction is complete, cool the mixture back to 10 °C. Slowly add 1 M sulfuric acid to acidify the mixture to a pH of ~2.
-
Work-up - Extraction: Stop stirring and transfer the mixture to a 5 L separatory funnel. Separate the organic (ethyl acetate) layer. Wash the organic layer with 500 mL of a 10% aqueous potassium carbonate solution to remove any unreacted 1,3-cyclohexanedione.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent using a rotary evaporator to yield a crude residue.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran as a pale yellow oil. Expected yield: 80-85%.
Protocol 3.2: Reduction to this compound (Final Product)
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and powder addition funnel.
-
Cooling circulator.
Table 3: Reagent Quantities for Protocol 3.2
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| 4-oxo-4,5,6,7-tetrahydrobenzofuran | 136.15 | 0.734 | 100.0 g |
| Methanol | 32.04 | - | 1.5 L |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.884 (1.2 equiv) | 33.5 g |
| Deionized Water | 18.02 | - | 1.0 L |
| Hydrochloric Acid (1 M) | 36.46 | - | As needed for quenching |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L (for extraction) |
| Sodium Sulfate (anhydrous) | 142.04 | - | 50 g |
Step-by-Step Procedure:
-
Reactor Setup: Charge the reactor with the ketone intermediate (100.0 g) and methanol (1.5 L). Begin stirring and cool the solution to 0-5 °C.
-
Reductant Addition: Add the sodium borohydride (33.5 g) portion-wise over 1 hour. Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup. Maintain the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC (7:3 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, slowly and carefully add 1 M hydrochloric acid to the reactor to quench the excess sodium borohydride and neutralize the mixture (pH ~7). Perform this step slowly as vigorous gas evolution will occur.
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove most of the methanol.
-
Extraction: Add deionized water (1 L) and dichloromethane (DCM, 500 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM (2 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if high purity is required. Expected yield: 90-95%.
Characterization and Quality Control
To ensure the identity and purity of the final product, a full analytical characterization is required. This validates the success of the synthesis and ensures the material is suitable for subsequent applications.
Figure 2: Analytical validation workflow for the final product.
Table 4: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the furan protons (δ ~6.2 and 7.2 ppm), the carbinol proton (-CHOH, δ ~4.5-4.8 ppm), a broad singlet for the hydroxyl proton (-OH), and multiplets for the aliphatic cyclohexane protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for the furan carbons, the carbinol carbon (δ ~65-70 ppm), and the aliphatic carbons. |
| IR (ATR) | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretches (~2850-2950 cm⁻¹), and characteristic C-O and furan ring vibrations. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 138.17 g/mol .[10] |
| Purity (HPLC) | ≥ 95% |
Troubleshooting and Process Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incorrect pH during reaction; incomplete reaction. | Carefully monitor and control the pH during the addition of 1,3-cyclohexanedione. Extend the reaction time if TLC shows significant starting material remaining. |
| Incomplete reduction in Step 2 | Insufficient NaBH₄; deactivation of the reagent. | Use a slight excess of NaBH₄ (1.2-1.5 equivalents). Ensure the NaBH₄ is fresh and has been stored under dry conditions. |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure complete removal of solvents under high vacuum. If impurities are present, re-purify using column chromatography or recrystallization. |
| Side product formation | Reaction temperature too high. | Maintain strict temperature control during all additions, especially for the exothermic steps. |
Conclusion
This application note provides a reliable and thoroughly documented protocol for the scale-up synthesis of this compound. By following the detailed steps for synthesis, purification, and safety, research and development teams can confidently produce this key intermediate in significant quantities. The emphasis on mechanistic rationale and analytical validation ensures a process that is not only scalable but also robust and reproducible, facilitating the advancement of drug discovery and development programs.
References
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
Application Notes & Protocols: Advanced Catalytic Methodologies for the Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Introduction: The 4,5,6,7-tetrahydrobenzofuran structural motif is a core component of numerous natural products and pharmacologically active molecules.[1] Specifically, the introduction of a hydroxyl group at the C4 position to form 4,5,6,7-tetrahydrobenzofuran-4-ol creates a valuable chiral building block for the synthesis of more complex molecular architectures. The stereoselective synthesis of this scaffold is of paramount importance, as the biological activity of enantiomers can differ significantly. This guide provides an in-depth overview of modern catalytic strategies to access this key intermediate, with a focus on explaining the mechanistic rationale behind protocol design and offering detailed, field-proven experimental procedures for researchers in organic synthesis and drug development.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the this compound framework can be approached through several catalytic disconnection strategies. The primary challenge lies in the stereocontrolled formation of the C4 hydroxyl-bearing stereocenter. Key strategies involve either forming the furan ring onto a pre-existing functionalized cyclohexane or constructing the six-membered ring through cycloaddition or cyclization reactions involving a furan-containing precursor.
Figure 1: General retrosynthetic strategies for this compound.
Organocatalytic Intramolecular Reactions: An Asymmetric Approach
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without relying on transition metals.[2] For the synthesis of chiral tetrahydrobenzofuran derivatives, intramolecular aldol and Michael reactions are particularly effective strategies.[3][4] These reactions leverage chiral small molecules, such as proline derivatives or cinchona alkaloids, to create a chiral environment that directs the stereochemical outcome of the cyclization.
Application Note 1.1: Enantioselective Intramolecular Aldol Cyclization
This approach utilizes a chiral organocatalyst to promote the intramolecular aldol reaction of a diketone precursor, thereby setting the stereochemistry of the newly formed hydroxyl group and an adjacent carbon. This method is highly effective for creating cis-substituted dihydrobenzofuranols.[4]
Causality and Mechanistic Insight: The catalyst, typically a chiral secondary amine like proline, forms an enamine with one of the ketone moieties of the acyclic precursor. This enamine then acts as a nucleophile, attacking the other carbonyl group intramolecularly. The stereochemistry is controlled by the specific conformation of the enamine intermediate, which is dictated by the chirality of the catalyst.
Figure 2: Workflow for organocatalytic intramolecular aldol reaction.
Protocol 1.1: Proline-Catalyzed Asymmetric Intramolecular Aldol Reaction
This protocol is adapted from methodologies developed for the synthesis of chiral dihydrobenzofuranols.[4]
Materials:
-
Substituted furan-tethered 1,4-diketone (1.0 equiv)
-
(S)-Proline (0.2 equiv, 20 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Diethyl ether, Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the diketone precursor (1.0 mmol) in anhydrous DMSO (5 mL), add (S)-proline (0.2 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound.
| Parameter | Value/Condition | Rationale/Insight |
| Catalyst Loading | 20 mol% | Sufficient to ensure a reasonable reaction rate. Higher loading may not significantly improve yield or enantioselectivity. |
| Solvent | DMSO | A polar aprotic solvent that effectively solubilizes the catalyst and substrate, promoting the reaction. |
| Temperature | Room Temperature | Balances reaction rate with catalyst stability and stereoselectivity. Lower temperatures may increase enantioselectivity but prolong reaction times. |
| Typical Yield | 60-90% | Dependent on the specific substrate. |
| Enantiomeric Excess | >90% ee | Typically high due to the well-defined transition state enforced by the proline catalyst. |
Transition-Metal Catalysis: Cycloaddition and Cyclization Strategies
Transition-metal catalysts offer a diverse toolkit for constructing the tetrahydrobenzofuran core through various C-C and C-O bond-forming reactions.[5] Methods such as palladium-catalyzed oxidative cyclization and rhodium-catalyzed cycloadditions are particularly noteworthy.[6][7]
Application Note 2.1: Cascade Cycloaddition via Silyloxyallyl Cation
A novel and efficient approach involves a Brønsted acid-catalyzed generation of a silyloxyallyl cation from an α-hydroxy silylenolate.[1] This reactive intermediate undergoes nucleophilic capture by a silylenolate, followed by a cascade Paal-Knorr type cyclization to construct the highly substituted tetrahydrobenzofuran core in a single operation.[1]
Causality and Mechanistic Insight: The reaction is initiated by a catalytic amount of Brønsted acid, which protonates the α-hydroxy silylenolate to generate a key silyloxyallyl cation. This electrophilic species is then trapped by a nucleophilic silylenolate. The resulting intermediate contains a 1,4-dicarbonyl equivalent, which, in the presence of acid, undergoes a Paal-Knorr furan synthesis to yield the final product. The presence of water can be crucial in facilitating the final cyclization step.[1]
Figure 3: Cascade reaction workflow for tetrahydrobenzofuran synthesis.
Protocol 2.1: Brønsted Acid-Catalyzed Cascade Synthesis
This protocol is based on the one-pot synthesis of highly substituted tetrahydrobenzofurans.[1]
Materials:
-
α-Hydroxy silylenolate (1.0 equiv)
-
Silylenolate nucleophile (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the α-hydroxy silylenolate (0.5 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the silylenolate nucleophile (0.6 mmol) to the cooled solution.
-
Add p-toluenesulfonic acid monohydrate (0.75 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the tetrahydrobenzofuran product.
| Parameter | Value/Condition | Rationale/Insight |
| Catalyst | TsOH·H₂O | Acts as both the Brønsted acid to generate the cation and the catalyst for the final Paal-Knorr cyclization. The water of hydration is beneficial.[1] |
| Stoichiometry | 1.5 equiv Acid | A stoichiometric amount of acid is used to drive both the initial cation formation and the subsequent dehydration/cyclization to completion. |
| Temperature | -78 °C to RT | Initial low temperature controls the addition reaction, while warming allows the cyclization to proceed. |
| Typical Yield | 65-85% | Good to excellent yields are typically observed for this cascade process. |
Chemoenzymatic Synthesis: A Route to High Enantiopurity
For achieving exceptionally high levels of enantiopurity, chemoenzymatic methods provide a powerful alternative. This strategy involves a chemical synthesis to produce a racemic or prochiral intermediate, which is then subjected to an enzymatic reaction to resolve the enantiomers or create a chiral center. A relevant approach involves the synthesis of a precursor, 4,5,6,7-tetrahydro-4-oxo-benzofuran, followed by an asymmetric reduction or kinetic resolution.[8]
Application Note 3.1: Enzymatic Kinetic Resolution
This method starts with the chemical synthesis of racemic this compound. An enzyme, typically a lipase, is then used to selectively acylate one of the enantiomers, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the fast-reacting acylated product from the slow-reacting alcohol, yielding both enantiomers in high enantiomeric excess. The synthesis of the precursor ketone and its subsequent reduction provides the necessary racemic alcohol.[8]
Causality and Mechanistic Insight: Lipases are highly stereoselective enzymes. In a non-aqueous solvent, they can catalyze transesterification reactions. The enzyme's chiral active site preferentially binds one enantiomer of the alcohol, facilitating its rapid acylation by an acyl donor (e.g., vinyl acetate). The other enantiomer fits poorly in the active site and reacts much more slowly, allowing for effective kinetic resolution.
Protocol 3.1: Lipase-Catalyzed Kinetic Resolution of (±)-4,5,6,7-Tetrahydrobenzofuran-4-ol
Step A: Synthesis of Racemic Alcohol
-
Synthesize 6,7-dihydrobenzofuran-4(5H)-one according to established literature procedures.[8]
-
Dissolve the ketone (1.0 mmol) in methanol (10 mL) at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Stir for 1 hour, then quench carefully with water.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to yield racemic this compound. Use this crude product directly in the next step.
Step B: Enzymatic Resolution Materials:
-
Racemic this compound (1.0 equiv)
-
Lipase (e.g., Candida antarctica lipase B, CAL-B), immobilized
-
Vinyl acetate (3.0 equiv, acyl donor and solvent)
-
tert-Butyl methyl ether (TBME)
-
Celite
Procedure:
-
To a flask containing the racemic alcohol (1.0 mmol), add TBME (10 mL) and vinyl acetate (3.0 mmol).
-
Add the immobilized lipase (e.g., 50 mg).
-
Seal the flask and shake the suspension at 30-40 °C in an incubator shaker.
-
Monitor the reaction progress by chiral HPLC or GC. The ideal endpoint is ~50% conversion.
-
Once ~50% conversion is reached, filter the enzyme off through a pad of Celite, washing with TBME.
-
Concentrate the filtrate.
-
Separate the resulting acetate ester and the unreacted alcohol by flash column chromatography. This provides both the (R)-acetate and the (S)-alcohol (or vice versa, depending on the enzyme's selectivity) in high enantiomeric excess.
| Parameter | Value/Condition | Rationale/Insight |
| Enzyme | Immobilized Lipase (CAL-B) | Highly selective, stable, and easily removed by filtration, simplifying workup. |
| Acyl Donor | Vinyl Acetate | Acts as an irreversible acyl donor, as the byproduct (acetaldehyde) is volatile, driving the reaction forward. |
| Conversion Target | ~50% | For a simple kinetic resolution, maximum enantiomeric excess for both the product and remaining starting material is achieved at 50% conversion. |
| Typical e.e. | >98% | Enzymatic resolutions are capable of producing products with exceptionally high enantiopurity. |
References
- 1. Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Organocatalytic Synthesis of cis-Substituted Dihydrobenzofuranols via Intramolecular Aldol Reactions. | Semantic Scholar [semanticscholar.org]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods [open.metu.edu.tr]
Application Note: 4,5,6,7-Tetrahydrobenzofuran-4-ol as a Versatile Chiral Building Block in Stereoselective Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4,5,6,7-tetrahydrobenzofuran-4-ol as a pivotal chiral building block. We will explore its enantioselective synthesis through chemoenzymatic methods and its subsequent transformations into more complex, high-value molecules. This note emphasizes the causality behind experimental choices, provides detailed, validated protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Strategic Value of the Tetrahydrobenzofuran Scaffold
The tetrahydrobenzofuran core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. Its rigid, bicyclic structure provides a well-defined three-dimensional architecture, making it an excellent starting point for the synthesis of complex molecular targets. When endowed with stereocenters, such as the hydroxyl group in this compound, this building block becomes a powerful tool for controlling stereochemistry in subsequent synthetic steps. The fixed conformation of the ring system allows the chiral center to exert significant stereochemical influence, directing the approach of reagents and leading to high diastereoselectivity in a variety of transformations. This guide focuses on the preparation of the enantiomerically pure alcohol and its application as a versatile synthon.
Enantioselective Synthesis of this compound
The production of enantiomerically pure (R)- or (S)-4,5,6,7-tetrahydrobenzofuran-4-ol is the critical first step in its utilization as a chiral building block. While several methods exist, lipase-catalyzed kinetic resolution of the racemic alcohol offers a robust, scalable, and highly selective approach.
Core Principle: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters (transesterification).[1] Due to the chiral nature of the enzyme's active site, one enantiomer of a racemic alcohol will typically fit better and react significantly faster than the other.[1] This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting, unreacted enantiomer (as the alcohol).
For the resolution of (±)-4,5,6,7-tetrahydrobenzofuran-4-ol, a common and highly effective strategy involves transesterification using a lipase such as Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CALB) with an acyl donor like vinyl acetate.
Workflow for Lipase-Catalyzed Kinetic Resolution
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrobenzofuran-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.
Question 1: My overall yield for the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran is consistently low (below 60%). What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of the precursor, 4-oxo-4,5,6,7-tetrahydrobenzofuran, often stem from suboptimal conditions in the condensation reaction between 1,3-cyclohexanedione and chloroacetaldehyde. The key is maintaining careful control over pH and addition rate.
A common and effective procedure involves a biphasic reaction system using ethyl acetate and water.[1] The slow, dropwise addition of the 1,3-cyclohexanedione solution to a mixture of chloroacetaldehyde and a mild base like sodium bicarbonate is critical.[1]
Core Causality & Optimization Strategy:
-
pH Control: The reaction is highly pH-sensitive. The pH should be maintained between 6.2 and 8.7 throughout the addition.[1]
-
Too Low (Acidic): Insufficient deprotonation of 1,3-cyclohexanedione slows down the initial nucleophilic attack.
-
Too High (Basic): Promotes self-condensation of 1,3-cyclohexanedione and polymerization of chloroacetaldehyde, leading to undesired side products and a complex reaction mixture.
-
-
Slow Addition: A rapid addition of the dione can lead to localized areas of high concentration, favoring the aforementioned side reactions. A rate of approximately 0.05 ml/minute has been shown to be effective for achieving high yields.[1]
-
Temperature: The initial mixing and addition should be performed under cooling (ice bath) to manage the exothermic nature of the reaction and prevent side product formation. The reaction can then be allowed to stir at room temperature overnight to ensure completion.[1]
Troubleshooting Workflow:
Caption: Troubleshooting low yield in precursor synthesis.
Question 2: During the reduction of 4-oxo-4,5,6,7-tetrahydrobenzofuran to the target alcohol, I am observing significant side products. What are these and how can I achieve a cleaner reduction?
Answer:
The key to a clean reduction of the ketone to the desired this compound is the choice of a mild and selective reducing agent. Harsh reducing agents can lead to over-reduction or undesired reactions with the furan ring.
Recommended Protocol & Explanation:
Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol at low temperatures (e.g., 0 °C) is the preferred method.
-
Mechanism of Selectivity: NaBH₄ is a mild hydride donor. It selectively reduces aldehydes and ketones over other functional groups. The furan ring, being aromatic, is generally resistant to reduction by NaBH₄ under these conditions.
-
Common Side Products:
-
Over-reduction: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially lead to the opening of the furan ring or other undesired transformations.
-
Ring-opened products: If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), the furan ring can be compromised.
-
Experimental Protocol for Clean Reduction:
-
Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction type for the formation of the tetrahydrobenzofuran core?
The core structure is typically formed through a variation of the Feist-Benary furan synthesis. This involves the reaction of an α-halo ketone or aldehyde (like chloroacetaldehyde) with the enolate of a β-dicarbonyl compound (like 1,3-cyclohexanedione). The reaction proceeds through an initial alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.
Q2: Are there alternative synthetic routes to substituted tetrahydrobenzofurans?
Yes, several methods exist, often for creating more complex derivatives. One powerful method is the Diels-Alder reaction.[2] A furan can act as the diene, reacting with a suitable dienophile to create an oxanorbornene intermediate.[3][4] While furan itself can be a reluctant diene due to its aromaticity, intramolecular Diels-Alder reactions can be highly effective.[5][6] This approach is particularly useful for constructing highly substituted or stereochemically complex analogs.
Q3: How does the aromaticity of the furan ring influence its reactivity in this synthesis?
The aromatic character of the furan ring makes it relatively stable and less reactive than a typical diene in cycloaddition reactions.[7][8] This is why the Feist-Benary synthesis, which builds the ring through condensation, is a common approach. In subsequent reactions, such as the reduction of the ketone, the furan ring's stability is an advantage, as it remains intact under mild reducing conditions.
Q4: What purification techniques are most effective for this compound?
Column chromatography on silica gel is the most common and effective method for purifying the final product. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is typically used to separate the more polar alcohol product from any non-polar impurities and unreacted ketone precursor.[1]
Q5: Can Lewis acids be used to catalyze the formation of the tetrahydrobenzofuran system?
While the classic Feist-Benary synthesis often uses a base, Lewis acids can be employed in related syntheses, particularly in Diels-Alder approaches to oxanorbornene derivatives.[9][10] Lewis acids can activate the dienophile, making it more electrophilic and accelerating the cycloaddition with the furan diene.[9] However, for the specific synthesis from 1,3-cyclohexanedione, a base-mediated pathway is more direct.
Data Summary
The following table summarizes typical reaction conditions for the key step of forming the precursor, 4-oxo-4,5,6,7-tetrahydrobenzofuran, based on established procedures.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Reactants | 1,3-Cyclohexanedione, Chloroacetaldehyde | Readily available starting materials. | Purity of chloroacetaldehyde is key; it can polymerize. |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base, helps maintain optimal pH range. | Stronger bases (e.g., NaOH, KOH) can promote side reactions. |
| Solvent System | Ethyl Acetate / Water (Biphasic) | Facilitates reaction and subsequent workup. | - |
| Temperature | 0 °C during addition, then RT | Controls exothermicity and minimizes side products. | Higher temperatures can decrease yield significantly. |
| pH | 6.2 - 8.7 | Optimal for enolate formation without promoting side reactions. | pH outside this range is a primary cause of low yield. |
| Addition Rate | Slow, dropwise (e.g., ~0.05 mL/min) | Avoids high local concentrations of reactants. | Rapid addition leads to polymerization and self-condensation. |
| Reported Yield | ~80% | Demonstrates the efficacy of a well-controlled procedure.[1] | - |
Visualized Workflow: Overall Synthesis
References
- 1. prepchem.com [prepchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Why does furan undergo Diels alder reaction? - askIITians [askiitians.com]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Welcome to the technical support guide for 4,5,6,7-tetrahydrobenzofuran-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable heterocyclic intermediate. As a tertiary alcohol adjacent to a furan ring, this molecule presents specific stability issues that can complicate isolation and lead to yield loss. This guide provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The principal challenge is the compound's high susceptibility to acid-catalyzed dehydration.[1][2] this compound is a tertiary alcohol. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water generates a stable tertiary carbocation, which then loses a proton to form the major impurity, 4,5,6,7-tetrahydrobenzofuran.[1][3] Standard silica gel for flash chromatography is inherently acidic and can promote this degradation, leading to low yields and impure material.[1][4]
Q2: What are the common impurities I should expect?
Based on a typical synthesis involving the reduction of 4-oxo-4,5,6,7-tetrahydrobenzofuran, you should anticipate the following impurities:
-
4,5,6,7-Tetrahydrobenzofuran: The dehydrated byproduct, formed during purification on acidic media or upon heating.[1][3][5][6]
-
Unreacted Starting Material: Residual 4-oxo-4,5,6,7-tetrahydrobenzofuran.
-
Solvent Adducts & Reagent Byproducts: Depending on the specific synthetic route and workup procedures.
Q3: How should I store the purified this compound?
Given its sensitivity, the purified alcohol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 4 °C) to minimize degradation. Avoid storing it in solutions containing even trace amounts of acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Significant Product Decomposition during Column Chromatography
-
Symptom: You observe a new, less polar spot on your TLC plate after running a column on standard silica gel. NMR analysis of the "purified" product shows significant peaks corresponding to 4,5,6,7-tetrahydrobenzofuran.
-
Probable Cause: The acidic nature of the silica gel is catalyzing the dehydration of your tertiary alcohol.[1][7] The silanol groups (Si-OH) on the silica surface create a localized acidic environment sufficient to promote the elimination reaction.
-
Solutions:
-
Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.[4][8][9][10] Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is highly effective. The TEA will preferentially bind to the acidic silanol groups, rendering the stationary phase much less reactive towards your acid-sensitive product.
-
Switch to an Alternative Stationary Phase: If decomposition persists, consider using a different stationary phase.
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Pre-elute the column and ensure a swift separation.
-
Problem 2: Low Recovery or Yield After Purification
-
Symptom: The isolated yield of pure this compound is significantly lower than expected, even when decomposition is not the primary issue.
-
Probable Cause:
-
Irreversible Adsorption: Highly polar compounds, like alcohols, can sometimes bind irreversibly to the active sites on silica gel, especially if the compound streaks on TLC.
-
Product is "Oiling Out": During recrystallization, the compound separates as a liquid (an oil) rather than forming solid crystals, making isolation difficult.[11]
-
-
Solutions:
-
For Chromatography: The addition of a small amount of a polar modifier, like methanol (1-5%), to the eluent can help disrupt strong interactions with the silica and improve recovery. However, be cautious, as methanol can sometimes dissolve silica gel at higher concentrations.[9]
-
Consider Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a superior alternative to chromatography, avoiding the risks of decomposition on a stationary phase.[11][12] This method relies on the difference in solubility of your compound in a hot versus a cold solvent.
-
Problem 3: Difficulty Separating the Product from the Starting Ketone
-
Symptom: The Rf values of this compound and the starting material, 4-oxo-4,5,6,7-tetrahydrobenzofuran, are very close on TLC, leading to poor separation.
-
Probable Cause: The polarity of the starting ketone and the product alcohol are too similar in the chosen eluent system.
-
Solutions:
-
Optimize the Eluent System: Systematically screen different solvent mixtures. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). Fine-tuning the ratio is critical. Sometimes, adding a third solvent in a small percentage can drastically improve separation.
-
Drive the Reaction to Completion: The easiest separation is no separation. Ensure your reduction reaction has gone to completion by TLC analysis before performing the workup. This minimizes the amount of starting material that needs to be removed.
-
Visualized Workflows and Impurity Profiles
To better illustrate the relationships between the product and its common impurities, and to guide your purification strategy, the following diagrams are provided.
Caption: Impurity profile from synthesis to purification.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Neutralized Flash Column Chromatography
This protocol is designed to purify acid-sensitive compounds like this compound by mitigating the acidic nature of silica gel.
Materials:
-
Standard silica gel (230-400 mesh)
-
Crude this compound
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system that provides good separation of your product from impurities, aiming for an Rf value of ~0.25-0.35 for the product.
-
Prepare Neutralized Eluent: To the chosen eluent system, add triethylamine to a final concentration of 1% (v/v). For example, to 500 mL of eluent, add 5 mL of TEA. Mix thoroughly.
-
Pack the Column:
-
Prepare a slurry of silica gel in the neutralized eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the neutralized eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the neutralized eluent to the column.
-
Run the column using positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC.
-
-
Isolate Product: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. Note: TEA is volatile and should be removed easily, but for ultra-high purity, an aqueous wash of the combined organic fractions may be performed before drying and evaporation.
Protocol 2: Recrystallization
This method is ideal for purifying solid compounds that are thermally stable at the boiling point of the chosen solvent.[11][12][13][14][15]
Materials:
-
Crude this compound (should be a solid and >85% pure)
-
A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, acetone/water)
-
Erlenmeyer flasks, hot plate, ice bath, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Test small amounts of your crude product in various solvents (e.g., toluene, ethyl acetate, acetone, isopropanol) to find a suitable candidate. A solvent pair like ethyl acetate/hexanes is often effective for moderately polar compounds.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the mixture gently on a hot plate with stirring.
-
Continue adding the minimum amount of hot solvent until all the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven at a gentle temperature.
-
References
- 1. Dehydration of alcohols catalysed by metallic sulphates supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US1845665A - Purification of alcohols - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. 4,5,6,7-Tetrahydro-1-benzofuran | C8H10O | CID 12339045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-Tetrahydro-1-benzofuran | CymitQuimica [cymitquimica.com]
- 7. Dehydration of methanol and tert-butyl alcohol on silica-alumina - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Recrystallization [wiredchemist.com]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrobenzofuran-4-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common side reactions and troubleshooting challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A prevalent and efficient method for synthesizing the 4,5,6,7-tetrahydrobenzofuran core involves the reaction of 1,3-cyclohexanedione with a two-carbon electrophile, such as chloroacetaldehyde, followed by cyclization and reduction. This process, akin to a modified Robinson annulation, is robust but can be prone to several side reactions that lower yield and complicate purification.
Q1: My reaction is producing a significant amount of a viscous, insoluble polymer, and the yield of the desired Michael adduct is very low. What is happening and how can I prevent it?
A1: Issue Identification and Mechanism
This is a classic problem of Michael acceptor polymerization. The synthesis of the tetrahydrobenzofuran core often begins with a Michael addition. If you are using a highly reactive α,β-unsaturated ketone or a precursor that generates one in situ too quickly, it can self-polymerize under the basic or acidic reaction conditions.[1][2] The enolate generated from 1,3-cyclohexanedione is a potent nucleophile, but if the concentration of the Michael acceptor is too high, it will preferentially react with itself.
Troubleshooting Protocol:
-
Control the Concentration of the Electrophile: Instead of adding the electrophile (e.g., chloroacetaldehyde or a vinyl ketone equivalent) all at once, use a syringe pump for slow, controlled addition. This maintains a low steady-state concentration, favoring the desired bimolecular reaction over polymerization.[1]
-
Use a Stable Precursor: Employ a precursor that generates the reactive species in situ. For instance, β-chloroketones or Mannich bases (like an amino-ketone that eliminates to the vinyl ketone upon heating) are excellent alternatives.[2] The Wichterle reaction, a variant of the Robinson annulation, specifically uses 1,3-dichloro-cis-2-butene to circumvent this issue.[3]
-
Optimize Temperature: Lowering the reaction temperature can decrease the rate of polymerization more significantly than the rate of the desired Michael addition. Start at 0 °C and slowly warm the reaction only if necessary.
-
pH Control: In the specific case of using chloroacetaldehyde with 1,3-cyclohexanedione, maintaining the pH between 6.2 and 8.7 has been shown to be effective in producing the desired intermediate while minimizing side reactions.[4]
Q2: I've successfully formed the initial adduct between 1,3-cyclohexanedione and my electrophile, but the subsequent intramolecular aldol condensation to form the bicyclic system is inefficient or failing. What factors govern this cyclization step?
A2: Issue Identification and Mechanism
The intramolecular aldol condensation is a critical ring-closing step. Its failure can be attributed to several factors: an inappropriate choice of catalyst (base or acid), unfavorable reaction kinetics, or the stability of the intermediate 1,5-dicarbonyl compound. The reaction requires the formation of a new enolate from the Michael adduct, which then attacks the second carbonyl intramolecularly.[5][6] If the conditions are not optimal, this equilibrium may not favor the cyclized product.
Troubleshooting Protocol:
-
Choice of Base/Acid: The strength and steric hindrance of the base are crucial.
-
For base-catalyzed cyclization: If weaker bases (e.g., NaOH, KOH) are ineffective, consider stronger, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to drive the enolate formation.[2][7]
-
For acid-catalyzed cyclization: Protic acids like H₂SO₄ or toluenesulfonic acid (TsOH) can be used. The mechanism proceeds through an enol intermediate.[1]
-
-
Temperature and Reaction Time: Aldol condensations often require heating to drive the final dehydration step and push the equilibrium towards the product.[6] Monitor the reaction by TLC or LC-MS to determine the optimal heating time and temperature, avoiding thermal degradation.
-
Solvent Selection: The choice of solvent can influence the conformation of the 1,5-dicarbonyl intermediate, affecting the proximity of the reacting groups. Protic solvents (like ethanol) can participate in hydrogen bonding and may be suitable for base-catalyzed reactions, while aprotic solvents (like THF or dioxane) are often used with stronger bases.
-
Stepwise vs. One-Pot: For complex substrates, it is often more reliable to perform the reaction in two distinct steps. First, isolate and purify the Michael adduct. Then, subject the purified intermediate to different, optimized conditions for the intramolecular aldol condensation.[3]
Q3: My reaction with 1,3-cyclohexanedione and an aldehyde is yielding a high-molecular-weight, crystalline solid that is not my target compound. What is this byproduct?
A3: Issue Identification and Mechanism
When 1,3-cyclohexanedione reacts with aldehydes, especially aromatic aldehydes, a common and often dominant side reaction is the formation of xanthene or bis-adducts like 2,2'-arylmethylene bis(3-hydroxy-2-cyclohexene-1-one).[8][9] This occurs when two molecules of the dione react with one molecule of the aldehyde. The initial Knoevenagel condensation product can undergo a subsequent Michael addition with a second molecule of the dione, leading to the observed byproduct.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of 1,3-cyclohexanedione to your electrophile. An excess of the dione will favor the formation of these bis-adducts.
-
Catalyst Choice: The type of catalyst can direct the reaction pathway. While surfactants like SDS have been reported to produce these bis-adducts, a careful choice of base or acid tailored for the annulation is critical.[8]
-
Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize the formation of these thermodynamically stable byproducts. Monitor the reaction closely and stop it once the desired product has formed, before it can react further.
Data Summary Table
| Issue | Parameter to Modify | Recommended Adjustment | Rationale |
| Polymerization | Reagent Addition | Use a syringe pump for slow addition. | Keeps the concentration of the reactive monomer low.[1] |
| Reagent Choice | Use a stable precursor (e.g., β-chloroketone). | Generates the Michael acceptor in situ.[2] | |
| Temperature | Lower the reaction temperature (e.g., 0 °C). | Reduces the rate of polymerization. | |
| Failed Cyclization | Catalyst (Base) | Switch from NaOH/KOH to KOtBu or NaH. | Stronger bases favor enolate formation for cyclization.[7] |
| Temperature | Increase temperature after Michael addition. | Promotes the dehydration step of the aldol condensation.[6] | |
| Procedure | Isolate the Michael adduct first, then cyclize. | Allows for optimization of the cyclization step independently.[3] | |
| Xanthene Formation | Stoichiometry | Use a strict 1:1 ratio of dione to electrophile. | Prevents the reaction of a second dione molecule.[8] |
| Reaction Time | Monitor by TLC and quench upon product formation. | Minimizes the formation of the thermodynamic byproduct. |
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway to the tetrahydrobenzofuran core versus the common side reaction pathways.
Caption: Desired reaction pathway versus common side reactions.
References
- 1. Robinson Annulation [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: 4,5,6,7-Tetrahydrobenzofuran-4-ol
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for 4,5,6,7-tetrahydrobenzofuran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues you may encounter.
Understanding the Molecule: The Cyclic Hemiacetal
Before delving into troubleshooting, it's crucial to understand the core chemical nature of this compound. This molecule contains a cyclic hemiacetal functional group. Hemiacetals exist in equilibrium with their open-chain hydroxy aldehyde or ketone forms.[1][2][3] This equilibrium is dynamic and can be influenced by factors such as solvent, pH, and temperature, which is a key consideration for its stability and handling.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Symptom: You observe a decrease in the compound's expected activity or inconsistent results between experimental runs.
-
Probable Cause: This is often a primary indicator of compound degradation. The cyclic hemiacetal may be converting to its open-chain form, which can then undergo further reactions like oxidation or polymerization, leading to a loss of the active compound.
-
Solution:
-
Verify Storage Conditions: Immediately check that the compound is stored under the recommended conditions (see FAQ section below). Exposure to air, light, or elevated temperatures can accelerate degradation.
-
Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (e.g., argon or nitrogen).[4] Oxygen can promote oxidative degradation of the open-chain aldehyde form.
-
Aliquotting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to repeated freeze-thaw cycles and atmospheric conditions.
-
Purity Check: If degradation is suspected, re-analyze the purity of your sample using an appropriate analytical method such as HPLC, GC-MS, or NMR spectroscopy.
-
Issue 2: Visible Changes in the Compound's Appearance
-
Symptom: The compound, which is typically a solid or oil, changes color (e.g., develops a yellow tint), becomes gummy, or shows signs of polymerization.
-
Probable Cause: Color changes can indicate the formation of oxidized impurities. Changes in physical state, such as becoming gummy, suggest polymerization or the presence of degradation byproducts.
-
Solution:
-
Cease Use: Do not use the compound if you observe significant changes in its physical appearance, as its purity is compromised.
-
Review Handling Procedures: Ensure that the compound is handled in a clean, dry environment. Avoid contamination with reactive substances.
-
Incompatible Materials: Be aware of incompatible materials. The compound should be stored away from strong oxidizing agents.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature.[4] A cool, dry, and well-ventilated place is also suitable.[5][6]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life can vary depending on the purity of the initial material and the storage conditions. When stored properly, the compound should remain stable for an extended period. However, it is good practice to re-test the purity of the compound if it has been in storage for over a year or if you suspect any degradation.
Q3: Is this compound sensitive to light?
Q4: Can I store this compound in solution?
A4: Storing the compound in solution is generally not recommended for long periods, as the solvent can influence the hemiacetal equilibrium and potentially facilitate degradation. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it at low temperature under an inert atmosphere.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature[4] or Cool, Dry Place[5][6] | Minimizes thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4] | Prevents oxidation of the potential open-chain aldehyde form. |
| Container | Tightly Sealed, Amber Vial | Prevents exposure to moisture and air; protects from light. |
| Incompatible Substances | Strong Oxidizing Agents[5] | Risk of vigorous reaction and degradation. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a basic experiment to assess the stability of the compound under different conditions.
Objective: To determine the stability of this compound under accelerated degradation conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Analytical balance
-
HPLC system with a UV detector
-
Temperature-controlled chambers/ovens
-
Inert gas (argon or nitrogen)
Methodology:
-
Initial Analysis (T=0):
-
Prepare a standard solution of this compound in acetonitrile.
-
Analyze the solution by HPLC to determine the initial purity and peak area. This will serve as your baseline.
-
-
Sample Preparation for Stability Study:
-
Weigh out equal amounts of the compound into several amber vials.
-
Divide the vials into different study groups:
-
Group A (Control): Store at recommended conditions (room temperature, inert atmosphere).
-
Group B (Elevated Temperature): Store at 40°C in a temperature-controlled chamber.
-
Group C (Exposure to Air): Store at 40°C with the vial cap loosened to allow air exposure.
-
Group D (Light Exposure): Store at room temperature in a clear vial exposed to ambient light.
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), take one vial from each group.
-
Prepare a solution of the same concentration as the T=0 sample.
-
Analyze by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the T=0 value.
-
Calculate the percentage of degradation for each condition.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizing Degradation: A Conceptual Workflow
The following diagram illustrates a decision-making workflow for troubleshooting the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Diastereoselective Reduction of Tetrahydrobenzofuranone
Welcome to the technical support center for the diastereoselective reduction of tetrahydrobenzofuranone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses common problems encountered during the diastereoselective reduction of tetrahydrobenzofuranones. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My reaction shows low diastereoselectivity. How can I improve the ratio of the desired diastereomer?
Answer:
Low diastereoselectivity is a frequent challenge and can stem from several factors related to the reducing agent, reaction conditions, and the substrate itself.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The steric bulk and electronic properties of the hydride source are paramount.
-
Small Hydride Reagents: Unhindered reagents like sodium borohydride (NaBH₄) often exhibit low selectivity as they can approach the carbonyl from multiple trajectories with similar energy barriers.
-
Bulky Hydride Reagents: Employing sterically demanding reducing agents can significantly enhance diastereoselectivity. These reagents will preferentially attack from the less hindered face of the ketone. Consider using reagents such as L-Selectride® or K-Selectride®.
-
Chelation-Controlled Reductions: If your substrate possesses a nearby coordinating group (e.g., a hydroxyl or methoxy group), using a reducing agent with a Lewis acidic cation (like zinc borohydride, Zn(BH₄)₂) can enforce a rigid, chelated transition state. This locks the conformation of the molecule and directs the hydride attack to a specific face, often leading to a reversal of selectivity compared to non-chelating conditions.[1]
-
-
Reaction Temperature: Lowering the reaction temperature is a critical parameter for improving selectivity.
-
Energetics: The energy difference between the transition states leading to the two diastereomers may be small. At lower temperatures (e.g., -78 °C), the reaction is more likely to proceed through the lowest energy transition state, thus favoring the formation of one diastereomer.
-
Practical Tip: Start your reaction at -78 °C (a dry ice/acetone bath) and let it slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
-
Solvent Effects: The solvent can influence the reactivity of the reducing agent and the conformation of the substrate.
-
Coordinating Solvents: Solvents like tetrahydrofuran (THF) are generally preferred.
-
Protic Solvents: Protic solvents like methanol or ethanol can sometimes diminish selectivity by solvating the reducing agent and altering its effective steric bulk. However, in some cases, such as the Luche reduction, a protic solvent is essential.[2][3]
-
-
The Luche Reduction: For α,β-unsaturated tetrahydrobenzofuranones, a Luche reduction (NaBH₄ with CeCl₃·7H₂O in methanol) is highly effective for achieving 1,2-reduction to the allylic alcohol, suppressing the competing 1,4-conjugate addition.[2][3][4][5] The cerium(III) salt acts as a Lewis acid, activating the carbonyl group and promoting the formation of harder sodium methoxyborohydrides, which favor 1,2-addition.[2][3]
Comparative Data on Reducing Agents:
| Reducing Agent | Typical Temperature | Common Solvent | Key Characteristics | Expected Selectivity |
| Sodium Borohydride (NaBH₄) | 0 °C to RT | Methanol, Ethanol | Mild, low steric hindrance | Low to Moderate |
| Lithium Aluminum Hydride (LiAlH₄) | 0 °C to RT | THF, Diethyl Ether | Strong, less selective for ketones | Low to Moderate |
| L-Selectride® | -78 °C | THF | Bulky, high steric hindrance | High |
| K-Selectride® | -78 °C | THF | Bulky, high steric hindrance | High |
| Zinc Borohydride (Zn(BH₄)₂) | 0 °C to RT | THF, Diethyl Ether | Chelation control | High (often opposite to non-chelating) |
| NaBH₄ / CeCl₃ (Luche) | 0 °C to RT | Methanol | Chemoselective for 1,2-reduction | High (for α,β-unsaturated systems) |
Question 2: The reaction yield is poor, or the conversion is incomplete. What are the likely causes and solutions?
Answer:
Low yields or incomplete conversion can be frustrating. The issue often lies with reagent purity, reaction setup, or deactivation of the reducing agent.
Potential Causes & Solutions:
-
Reagent Quality:
-
Hydride Source: Hydride reagents can decompose upon storage. It is crucial to use a fresh bottle or titrate older reagents to determine their active hydride content.
-
Solvent Purity: Ensure your solvents are anhydrous, especially when using reactive hydrides like LiAlH₄. Water will rapidly quench the reagent.[6][7]
-
-
Reaction Stoichiometry:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the hydride reagent. A 1.5 to 2.0 molar excess is a good starting point.
-
Side Reactions: The reagent can be consumed by other functional groups in your molecule or by acidic protons.[8] For example, carboxylic acids will be reduced by LiAlH₄ but not NaBH₄.[8][9]
-
-
Temperature and Reaction Time:
-
Insufficient Time/Temperature: Some bulky reducing agents react slowly at low temperatures. If you observe incomplete conversion at -78 °C, consider allowing the reaction to warm to a higher temperature (e.g., -40 °C or 0 °C) or extending the reaction time.[10] Always monitor the reaction progress.
-
-
Workup Procedure:
-
Product Loss: During the aqueous workup, ensure the pH is appropriate to keep your product in the organic layer. Emulsions can also lead to significant product loss.[6] Breaking up emulsions may require adding brine or filtering through Celite.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 3: I am observing significant side products. What are they and how can I avoid them?
Answer:
The formation of side products can complicate purification and reduce the yield of your desired alcohol.
Potential Causes & Solutions:
-
Over-reduction: Strong reducing agents like LiAlH₄ can reduce other functional groups in your molecule, such as esters or lactones, if present. If you need to selectively reduce a ketone in the presence of an ester, a milder reagent like NaBH₄ is a better choice.[8][9]
-
Epimerization: If there is a stereocenter adjacent to the carbonyl group, enolization under basic conditions (some hydride reagents are quite basic) can lead to epimerization and a mixture of products. Using a non-basic reducing agent or running the reaction at a very low temperature can mitigate this.
-
Hydrolysis of the Borate Intermediate: The initial product of a borohydride reduction is a borate ester. This needs to be hydrolyzed during the workup to yield the final alcohol.[9] Incomplete hydrolysis can leave boron-containing impurities. A mild acidic workup (e.g., with saturated aqueous NH₄Cl) is typically sufficient.[11]
Frequently Asked Questions (FAQs)
Q1: How do I determine the diastereomeric ratio (d.r.) of my product?
A1: The most common and reliable method is ¹H NMR spectroscopy.[12]
-
Procedure: Look for well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer. Protons adjacent to the newly formed hydroxyl group or other nearby stereocenters are often good candidates.
-
Integration: Carefully integrate the distinct signals corresponding to each diastereomer. The ratio of the integrals will give you the diastereomeric ratio.[12]
-
Advanced Techniques: If signals overlap, 2D NMR techniques like COSY or HSQC can help with assignment.[12] In challenging cases, band-selective pure shift NMR can be used to collapse multiplets into singlets, simplifying quantification.[13][14][15] ¹³C NMR can also be used for quantification and may offer better resolution.[16]
Q2: What is the mechanistic basis for diastereoselectivity in these reductions?
A2: The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the prochiral ketone. This is often explained by stereochemical models like the Felkin-Anh model for acyclic or flexible systems.[17][18]
-
Felkin-Anh Model: This model predicts the preferred trajectory of the incoming nucleophile (hydride) by considering the steric hindrance of the substituents on the carbon atom adjacent to the carbonyl. The largest group is positioned perpendicular to the carbonyl bond to minimize steric interactions, and the nucleophile attacks along the Bürgi-Dunitz trajectory from the least hindered face.[17][18]
-
Cyclic Systems: For rigid cyclic systems like tetrahydrobenzofuranones, the conformation of the ring system is the dominant factor. The hydride will typically attack from the less sterically encumbered face of the ring. An axial attack often leads to an equatorial alcohol, which is thermodynamically more stable.[19]
Felkin-Anh Model Visualization:
Caption: Felkin-Anh model for nucleophilic attack.
Q3: How can I separate the two diastereomers if the selectivity is not perfect?
A3: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method. Diastereomers often have slightly different polarities, allowing for separation on silica gel.
-
Crystallization: If one diastereomer is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective purification method.[20]
-
Derivatization: In difficult cases, the mixture of alcohols can be converted into a different functional group (e.g., esters) which may have more distinct properties, facilitating separation.[21] After separation, the original alcohol functionality can be regenerated.
Q4: Are there any safety considerations I should be aware of?
A4: Yes, working with hydride reducing agents requires caution.
-
Sodium Borohydride (NaBH₄): Reacts with water and acidic solutions to produce flammable hydrogen gas.[22] The reaction can be exothermic.[23]
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water, alcohols, and other protic sources.[9] It is pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Always quench reactions carefully by slowly adding the quenching agent at a low temperature. For LiAlH₄, a Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a standard and safe procedure.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction with L-Selectride®
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar).
-
Substrate Addition: Dissolve the tetrahydrobenzofuranone substrate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise via syringe over 15-20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress by TLC or LC-MS (typically 1-3 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is adequate to see all relevant signals.
-
Signal Identification: Identify a pair of well-resolved signals, one corresponding to the major diastereomer and one to the minor. These are often singlets, doublets, or quartets from protons near the newly formed stereocenter.
-
Integration: Set the integral of one of the signals (e.g., the one for the major diastereomer) to a value of 1.00. The integral of the corresponding signal for the minor diastereomer will then directly represent its proportion.
-
Calculation: The diastereomeric ratio (d.r.) is the ratio of the two integral values (e.g., 1.00 : 0.15, which corresponds to a d.r. of approximately 87:13).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Luche Reduction [organic-chemistry.org]
- 3. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. quora.com [quora.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 21. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 22. Sodium Borohydride [commonorganicchemistry.com]
- 23. icheme.org [icheme.org]
Technical Support Center: Optimization of Reaction Conditions for Tetrahydrobenzofuran-4-ol Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and optimization of tetrahydrobenzofuran-4-ol. This guide is structured to address common challenges and frequently asked questions, offering not just protocols but also the underlying scientific principles to empower effective troubleshooting and optimization.
Part 1: Synthesis of the Key Intermediate: 4-oxo-4,5,6,7-tetrahydrobenzofuran
The most common and efficient route to tetrahydrobenzofuran-4-ol begins with the synthesis of its precursor, 4-oxo-4,5,6,7-tetrahydrobenzofuran. This section is dedicated to the optimization and troubleshooting of this initial, crucial step.
Frequently Asked Questions (FAQs) for Part 1
Q1: What is a reliable method for synthesizing 4-oxo-4,5,6,7-tetrahydrobenzofuran?
A common and effective method involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde in an aqueous medium. The reaction proceeds via an initial alkylation followed by an intramolecular cyclization and dehydration to form the furan ring.
Q2: What are the most critical parameters to control in this synthesis?
The pH of the reaction mixture is arguably the most critical parameter. The reaction should be maintained at a pH between 4 and 10.[1] If the pH is too low (acidic), the rate of reaction is significantly reduced. Conversely, if the pH is too high (basic), side reactions, including the self-condensation of chloroacetaldehyde, can occur, leading to a lower yield and purification difficulties. Careful addition of a base, such as sodium bicarbonate, is essential to maintain the optimal pH range.[1][2]
Q3: My yield of the 4-oxo product is consistently low. What are the likely causes and how can I improve it?
Low yields can often be traced back to several factors:
-
Incorrect pH: As mentioned, maintaining a pH between 6.2 and 8.7 is crucial for optimal results.[1] Use a pH meter to monitor and adjust the pH throughout the addition of the reactants.
-
Reaction Temperature: While the initial mixing is often done at a low temperature (e.g., cooling with ice) to control the initial exotherm, the reaction is typically stirred at room temperature overnight to ensure completion.[1][2]
-
Purity of Reactants: Ensure the 1,3-cyclohexanedione and chloroacetaldehyde are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Inefficient Extraction: After acidification of the reaction mixture, ensure thorough extraction of the product into an organic solvent like ethyl acetate. Multiple extractions may be necessary.
Q4: I am observing a significant amount of a dark, polymeric substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of a dark, polymeric substance is often due to the self-polymerization of chloroacetaldehyde under basic conditions. To mitigate this:
-
Slow Addition: Add the solution of 1,3-cyclohexanedione dropwise to the mixture containing chloroacetaldehyde and the base. This keeps the concentration of the dione low at any given time, favoring the desired bimolecular reaction over the polymerization of the aldehyde.[1]
-
Temperature Control: Perform the initial addition at a reduced temperature (ice bath) to control the reaction rate and minimize side reactions.
Experimental Protocol: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran
This protocol is a generalized procedure based on established methods.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, combine ethyl acetate (10 mL), a 40% aqueous solution of chloroacetaldehyde (2 mL), and water (3 mL).
-
pH Adjustment: Cool the mixture in an ice bath and add sodium bicarbonate (1.0 g, 12 mmol) portion-wise until the pH is stable between 6.2 and 8.7.[1]
-
Reactant Addition: In a separate beaker, dissolve 1,3-cyclohexanedione (1.12 g, 10 mmol) in water (5 mL). Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains low and the pH stays within the optimal range.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Acidify the reaction mixture with sulfuric acid to a pH of ~2. Stir for an additional hour. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of potassium carbonate to remove any unreacted 1,3-cyclohexanedione, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane or a hexane/ethyl acetate gradient) to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran.
Workflow Diagram: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran
Caption: Workflow for the synthesis of the 4-oxo precursor.
Part 2: Reduction to Tetrahydrobenzofuran-4-ol
The second stage of the synthesis involves the reduction of the 4-oxo group of the α,β-unsaturated ketone intermediate to the desired alcohol. Achieving high chemoselectivity is the primary challenge in this step.
Frequently Asked Questions (FAQs) for Part 2
Q1: What is the main challenge in the reduction of 4-oxo-4,5,6,7-tetrahydrobenzofuran?
The main challenge is to selectively reduce the ketone (a 1,2-reduction) without reducing the adjacent carbon-carbon double bond (a 1,4-reduction or conjugate addition). Standard reducing agents can often lead to a mixture of products.[3][4]
Q2: Which reducing agents are recommended for this transformation?
Sodium borohydride (NaBH₄) is a commonly used, mild, and cost-effective reducing agent for ketones.[5][6] However, when used alone in solvents like methanol, it can sometimes lead to a mixture of 1,2- and 1,4-reduction products. For enhanced selectivity towards the desired allylic alcohol, the Luche reduction is highly recommended.[4] This method employs NaBH₄ in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a solvent like methanol.
Q3: How does the Luche reduction improve selectivity for the desired alcohol?
The cerium(III) chloride is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation favors the direct "hard" nucleophilic attack of the hydride at the carbonyl carbon (1,2-addition) over the "soft" conjugate addition to the double bond (1,4-addition).[4] This results in a much higher yield of the desired tetrahydrobenzofuran-4-ol.
Q4: My reduction is incomplete, and I recover a significant amount of starting material. What should I do?
Incomplete reduction can be due to:
-
Insufficient Reducing Agent: NaBH₄ can decompose in protic solvents like methanol.[6] It is common to use a stoichiometric excess (e.g., 1.5 to 2 equivalents) of NaBH₄ to compensate for this and drive the reaction to completion.
-
Low Temperature: While some reductions are performed at low temperatures to improve selectivity, this can also slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm to room temperature.
-
Deactivated Reagent: Sodium borohydride is sensitive to moisture. Ensure you are using a fresh, dry sample.
Q5: I am getting the saturated alcohol as a major side product. How can I avoid this?
The formation of 4-hydroxy-4,5,6,7-tetrahydrobenzofuran where the double bond has also been reduced indicates that both 1,4- and 1,2-reduction have occurred. To prevent this:
-
Use Luche Conditions: The use of CeCl₃ with NaBH₄ is the most direct way to suppress 1,4-reduction.
-
Avoid Harsh Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to reduce both the ketone and the double bond. Stick to milder, more selective reagents.
-
Avoid Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the double bond, it will also reduce the ketone, leading to the saturated alcohol.[7] This method is not suitable if the allylic alcohol is the desired product.
Experimental Protocol: Luche Reduction to Tetrahydrobenzofuran-4-ol
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran (1.0 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 mmol) in methanol (10 mL). Stir the mixture at room temperature for 15-20 minutes until the salt is fully dissolved.
-
Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 10 minutes. Be cautious of gas evolution (hydrogen).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess base.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude tetrahydrobenzofuran-4-ol can be purified by silica gel chromatography if necessary.
Diagram: 1,2- vs. 1,4-Reduction Pathways
Caption: Selective 1,2-reduction vs. undesired 1,4-reduction.
Summary of Optimization Parameters
| Step | Parameter | Condition | Expected Outcome | Troubleshooting Focus |
| 1. Precursor Synthesis | pH | 6.2 - 8.7[1] | High yield, minimal side products | Use pH meter, slow base addition |
| Temperature | 0 °C (addition), RT (reaction) | Controlled reaction rate | Use ice bath during addition | |
| Reactant Addition | Slow, dropwise | Prevents polymerization | Use a dropping funnel | |
| 2. Reduction | Reducing Agent | NaBH₄ / CeCl₃ (Luche)[4] | High selectivity for 1,2-reduction | Ensure CeCl₃ is fully dissolved |
| Stoichiometry | 1.5 - 2.0 eq. NaBH₄ | Drives reaction to completion | Use excess NaBH₄ to counter decomposition | |
| Solvent | Methanol | Good solubility for reactants | Use anhydrous solvent | |
| Temperature | 0 °C | Can improve selectivity | Monitor for sluggish reaction |
References
- 1. 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. study.com [study.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 4,5,6,7-tetrahydrobenzofuran-4-ol. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this polar, heterocyclic alcohol. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Understanding the Molecule and Potential Impurities
This compound is a polar molecule containing a secondary alcohol and a furan ring fused to a cyclohexane ring. Its purification can be challenging due to its polarity and the potential for side reactions during its synthesis. A common synthetic route involves the formation of 4-oxo-4,5,6,7-tetrahydrobenzofuran from 1,3-cyclohexanedione and chloroacetaldehyde, followed by the reduction of the ketone to the desired secondary alcohol.[1][2]
This synthetic pathway can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 1,3-cyclohexanedione and chloroacetaldehyde.
-
Incomplete Reaction Products: The precursor, 4-oxo-4,5,6,7-tetrahydrobenzofuran, may remain if the reduction is not complete.
-
Side-Reaction Products: Furan rings are susceptible to acid-catalyzed polymerization and ring-opening, leading to tar-like substances or other degradation products.[3][4]
-
Reduction Byproducts: The use of reducing agents like sodium borohydride can introduce inorganic borate salts into the crude product.[4]
The purification strategy must be robust enough to remove these diverse impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is a dark, tarry oil, and my yield is low.
-
Question: I've just finished my synthesis, and instead of a crystalline or easily handleable solid, I have a dark, viscous oil. What is causing this, and can I salvage my product?
-
Answer: The formation of a dark, tarry substance is a classic sign of furan ring polymerization or degradation, often catalyzed by acidic conditions.[3][4] Furans, especially when subjected to strong acids or prolonged heating, can undergo intermolecular reactions leading to high molecular weight oligomers.
Troubleshooting Steps:
-
Re-evaluate Your Synthesis Conditions: If possible, revisit your synthetic protocol. Using milder acid catalysts (e.g., p-toluenesulfonic acid instead of sulfuric acid) or ensuring strictly anhydrous conditions can mitigate polymerization.[3]
-
Initial "Quick" Purification: Before attempting fine purification, try to isolate the product from the bulk of the tar. A simple filtration through a plug of silica gel can be effective. Elute with a moderately polar solvent (e.g., a mixture of ethyl acetate and hexanes) to quickly wash your product through while retaining the highly polar tarry materials at the top of the silica.
-
Liquid-Liquid Extraction: If your product is soluble in an organic solvent that is immiscible with water, a series of extractions can help. Dissolve the crude oil in a solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, followed by a brine wash. This can help remove some acidic impurities that may be contributing to the degradation.
-
Issue 2: My compound streaks badly on a silica TLC plate, even in highly polar solvent systems.
-
Question: I'm trying to monitor my column chromatography using TLC, but my product just streaks from the baseline, making it impossible to determine an appropriate Rf. What's happening?
-
Answer: Streaking of polar compounds on silica gel TLC is a common issue. It's often due to strong interactions between the polar hydroxyl group of your molecule and the acidic silanol groups on the surface of the silica.[3][5] This can lead to poor separation during column chromatography.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar, slightly basic or acidic modifier to your eluent to improve the peak shape.
-
For basic compounds (though your alcohol is neutral, this can still help), adding 0.5-2% triethylamine or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica, reducing streaking.[5][6]
-
For acidic compounds, adding a small amount of acetic acid can have a similar effect. For your neutral alcohol, triethylamine is often a good first choice to try.
-
-
Use a Different Stationary Phase: If modifying the mobile phase doesn't work, consider a different stationary phase for your chromatography. Alumina (neutral or basic) can be a good alternative to silica for compounds that are sensitive to acid or exhibit strong binding.[5]
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) might be more suitable. Here, the stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used. Your polar compound will have a lower affinity for the stationary phase and will elute.
-
Issue 3: My NMR spectrum shows persistent impurities after column chromatography.
-
Question: I've run a silica column, and while the product is cleaner, I still see peaks in my NMR that don't correspond to my desired this compound. How can I improve the purity?
-
Answer: This indicates that your initial chromatography did not fully resolve your product from all impurities. This could be due to closely eluting compounds or using a suboptimal solvent system.
Troubleshooting Steps:
-
Optimize Your Column Chromatography:
-
Solvent System: The key to good separation is finding the right solvent system. For a polar alcohol like yours, a gradient elution is often necessary. Start with a less polar mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to 50-70% ethyl acetate. This will first elute any nonpolar impurities, followed by your product, leaving more polar impurities on the column.
-
Dry Loading: If your crude product has poor solubility in the initial, nonpolar eluent, consider dry loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often leads to better separation.[7]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often simple method to achieve high purity.[2]
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar alcohol, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/water.[5][8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
-
A1: A good starting point for a gradient elution on a silica gel column would be to begin with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 70%. Use TLC to monitor the separation and determine the optimal fractions to collect.
-
-
Q2: How can I remove the unreacted 4-oxo-4,5,6,7-tetrahydrobenzofuran from my final product?
-
A2: The precursor ketone is less polar than the desired alcohol. Therefore, it should elute earlier during normal-phase column chromatography. A well-optimized gradient elution should effectively separate the two compounds. You can monitor the fractions by TLC; the ketone will have a higher Rf value than the alcohol.
-
-
Q3: Is my this compound likely to be unstable during purification?
-
A3: Tetrahydrobenzofuran derivatives are generally more stable than their fully aromatic furan counterparts. However, prolonged exposure to strong acids or bases, as well as excessive heat, should be avoided to prevent potential degradation.[9] It is recommended to use neutral or slightly basic conditions during workup and chromatography where possible.
-
-
Q4: What analytical techniques are best for assessing the purity of my final product?
-
A4: A combination of techniques is ideal for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying and quantifying volatile impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, particularly with a UV or mass spectrometric detector, can provide a very accurate assessment of purity.[12][13]
-
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, use the dry loading method described in the troubleshooting section.[7]
-
-
Elution:
-
Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and 3:7 hexanes:ethyl acetate).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and visualize under a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin stain, which are good for visualizing alcohols).
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of your purified (but still potentially impure) solid.
-
Add a few drops of a potential recrystallization solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is too good.
-
If it doesn't dissolve, gently heat the test tube. If the solid dissolves upon heating, this is a good candidate solvent.
-
Allow the test tube to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent or solvent system.
-
-
Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have started to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Data Presentation
Table 1: Common Purification Techniques and Their Applicability
| Purification Technique | Principle | Best For Removing | Considerations |
| Column Chromatography | Differential adsorption on a stationary phase.[3] | A wide range of impurities with different polarities. | Can be time-consuming; potential for product decomposition on acidic silica. |
| Recrystallization | Difference in solubility at different temperatures.[2] | Small amounts of impurities from a solid product. | Product must be a solid; requires finding a suitable solvent. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Acidic, basic, and water-soluble impurities. | Product must be soluble in an organic solvent immiscible with water. |
| Distillation | Separation based on differences in boiling points. | Non-volatile or much higher/lower boiling impurities. | The compound must be thermally stable; may require vacuum for high-boiling compounds. |
Conclusion
The purification of this compound requires a systematic approach that takes into account the polar nature of the molecule and the potential for specific impurities arising from its synthesis. By carefully selecting and optimizing purification techniques such as column chromatography and recrystallization, and by using appropriate analytical methods to assess purity, researchers can obtain this valuable compound in a highly pure form, ready for its intended applications in drug discovery and development.
References
- 1. rushim.ru [rushim.ru]
- 2. study.com [study.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 12. Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 4,5,6,7-Tetrahydrobenzofuran-4-ol During Experimental Workup
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Preventing Degradation of 4,5,6,7-Tetrahydrobenzofuran-4-ol During Workup and Purification
This guide provides in-depth technical assistance for researchers encountering stability issues with this compound during post-reaction workup and purification. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the integrity of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis after workup shows unexpected aromatic signals. What is happening to my this compound?
A1: The appearance of aromatic signals strongly suggests that your compound is undergoing acid-catalyzed dehydration to form 4,5,6,7-tetrahydrobenzofuran, which then likely aromatizes to benzofuran under the reaction or workup conditions. The secondary allylic alcohol in your molecule is susceptible to protonation, leading to the elimination of a water molecule to form a stable, conjugated system.
Q2: I performed a simple aqueous wash and my yield of this compound dropped significantly. Could the water be the issue?
A2: While water itself is not the issue, residual acidic or basic catalysts from your reaction mixture can alter the pH of the wash water, creating conditions that promote degradation. Even seemingly neutral workup conditions can become acidic. It is crucial to control the pH of the aqueous phase during extraction.
Q3: My compound seems to degrade on the silica gel column, even with a neutral solvent system. Why is this occurring?
A3: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] This acidity is sufficient to catalyze the dehydration of sensitive alcohols like this compound. For acid-sensitive compounds, it is essential to use deactivated silica gel or an alternative stationary phase.[2]
Q4: What are the tell-tale signs of degradation on a TLC plate?
A4: Degradation during TLC analysis can manifest as streaking, the appearance of a new, less polar spot (the aromatized product), or a spot that "tails" significantly. To test for stability, you can spot your purified compound on a TLC plate, let it sit for 20-30 minutes, and then elute it. If a new, lower Rf spot appears or the original spot has diminished, your compound is likely degrading on the silica.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides a systematic approach to identifying and resolving the root causes of this compound degradation.
Issue 1: Degradation During Aqueous Workup
-
Symptoms: Low yield after extraction, presence of aromatic byproducts in crude NMR.
-
Root Cause Analysis: The protonated form of an alcohol is a good leaving group (water). The pKa of a protonated secondary alcohol is approximately -2 to -3, meaning that even mildly acidic conditions can lead to protonation and subsequent elimination.[3] The driving force for this elimination is the formation of a highly stable aromatic benzofuran ring.
-
Solution: Implement a pH-controlled workup. The goal is to neutralize any residual acid from the reaction without introducing a strong base that could cause other side reactions.
Visualizing the Degradation Pathway
Caption: Acid-catalyzed degradation of this compound.
Issue 2: Degradation During Chromatographic Purification
-
Symptoms: Poor recovery from the column, fractions contain the aromatic byproduct, streaking on TLC.
-
Root Cause Analysis: The acidic nature of silica gel provides a catalytic surface for the dehydration of the alcohol. The longer the compound remains on the column, the more extensive the degradation.
-
Solution: Use a deactivated stationary phase for chromatography. This involves neutralizing the acidic silanol groups on the silica surface.
Troubleshooting Workflow for Purification
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: pH-Controlled Aqueous Workup
This protocol is designed to neutralize the reaction mixture and wash the organic layer while maintaining a pH that minimizes degradation.
Materials:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]
-
Brine (saturated aqueous NaCl solution)[5]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
pH indicator strips (range 5-9)
Procedure:
-
Cool the Reaction Mixture: Before workup, cool the reaction mixture to 0 °C in an ice bath. This will help to slow down potential degradation.
-
Quench and Neutralize: Slowly add saturated NaHCO₃ solution to the cooled reaction mixture with vigorous stirring until gas evolution ceases. Check the pH of the aqueous layer with a pH strip to ensure it is in the range of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add a suitable extraction solvent (e.g., ethyl acetate). Separate the organic layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (1 x volume of organic layer)
-
Water (1 x volume of organic layer)
-
Brine (1 x volume of organic layer) to facilitate drying[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
Protocol 2: Flash Chromatography on Deactivated Silica Gel
This protocol describes the preparation and use of triethylamine-deactivated silica gel to prevent on-column degradation.[2]
Materials:
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Eluent (solvent system determined by TLC)
Procedure:
-
Prepare the Eluent with TEA: Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and add 1% triethylamine by volume (e.g., 10 mL of TEA in 990 mL of eluent).
-
Prepare the Silica Slurry: In a fume hood, create a slurry of silica gel with the TEA-containing eluent.
-
Pack the Column: Pack the column with the slurry as you would for standard flash chromatography.
-
Equilibrate the Column: Pass 2-3 column volumes of the TEA-containing eluent through the packed column to ensure the entire stationary phase is neutralized.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the TEA-containing eluent, collecting fractions and monitoring by TLC.
| Parameter | Standard Workup | Recommended Protocol | Rationale |
| Neutralization Agent | Dilute HCl or NaOH | Saturated NaHCO₃ | Avoids strongly acidic or basic conditions that can catalyze degradation.[4] |
| Workup Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures reduce the rate of decomposition reactions. |
| Chromatography Phase | Standard Silica Gel | Silica Gel with 1% TEA | Neutralizes acidic silanol groups on the silica surface, preventing acid-catalyzed dehydration.[2][6] |
| Alternative Phase | N/A | Neutral Alumina, Florisil | Provides a non-acidic environment for chromatography if the compound is extremely sensitive.[1] |
References
Technical Support Center: Synthesis of Substituted Benzofurans
Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzofuran derivatives are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical task.[1][2][3] However, the path to these molecules is often fraught with challenges, from achieving desired regioselectivity to managing difficult purifications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of substituted benzofurans. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Section 1: Intramolecular Cyclization of Phenols and α-Haloketones
One of the most direct and widely used methods for synthesizing benzofurans involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization.[1][4] While convenient, this approach is not without its difficulties, particularly concerning regioselectivity and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 2-substituted and 3-substituted benzofurans. How can I control the regioselectivity?
A1: This is a classic challenge in benzofuran synthesis. The regioselectivity is highly dependent on the reaction conditions and the nature of the substrates.
-
Underlying Principle: The formation of the 2-substituted versus the 3-substituted benzofuran is a competition between different cyclization pathways. Traditional methods often favor the 3-substituted product.[1] However, recent methodologies have been developed to selectively yield the 2-substituted isomer.
-
Troubleshooting & Optimization:
-
For 3-Substituted Benzofurans: A stepwise approach involving the O-alkylation of the phenol with an α-haloketone followed by intramolecular cyclization often reliably yields the 3-substituted product.[1]
-
For 2-Substituted Benzofurans:
-
Lewis Acid Catalysis: The use of a Lewis acid like titanium tetrachloride (TiCl₄) can promote a Friedel-Crafts-like alkylation followed by intramolecular cyclodehydration, leading to the regioselective formation of 2-alkyl benzofurans.[1][4][5]
-
Promoter-Assisted Cyclization: Neutral alumina has been reported to promote the formation of 2-aryl benzofurans with excellent regioselectivity when refluxing in a solvent like xylene.[1]
-
-
Q2: My cyclization reaction is giving very low yields. What factors could be contributing to this?
A2: Low yields in intramolecular cyclization reactions for benzofuran synthesis can stem from several factors, including inefficient O-alkylation, decomposition of starting materials or products, and suboptimal reaction conditions.
-
Troubleshooting & Optimization:
-
Optimize O-Alkylation: Ensure the initial O-alkylation of the phenol is as complete as possible before attempting cyclization. Monitor the reaction by TLC to confirm the consumption of the starting phenol.
-
Choice of Base and Solvent: The choice of base and solvent is critical. For the O-alkylation step, a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF or acetone is often effective.
-
Reaction Temperature: For the cyclization step, temperature control is crucial. While some cyclizations require heat, excessive temperatures can lead to decomposition. A systematic study of the reaction temperature is recommended.
-
Inert Atmosphere: Some starting materials and intermediates can be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
-
Experimental Protocol: Regioselective Synthesis of a 2-Alkyl Benzofuran using TiCl₄
This protocol is adapted from a method described for the direct synthesis of 2-alkyl benzofurans from phenols and α-haloketones.[1]
-
To a solution of the phenol (1.0 mmol) and the α-haloketone (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add titanium tetrachloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkyl benzofuran.
Troubleshooting Workflow: Intramolecular Cyclization
Caption: Troubleshooting decision tree for intramolecular cyclization.
Section 2: The Perkin Rearrangement
The Perkin rearrangement, or coumarin-benzofuran ring contraction, is a powerful method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[6][7][8] This reaction typically proceeds under basic conditions and involves the fission of the lactone ring followed by an intramolecular nucleophilic attack to form the furan ring.[6][9]
Frequently Asked Questions (FAQs)
Q1: The Perkin rearrangement of my 3-bromocoumarin is slow and gives a low yield. How can I improve this?
A1: Traditional methods for the Perkin rearrangement often require prolonged heating (e.g., 3 hours at reflux), which can lead to degradation and lower yields.[6]
-
Troubleshooting & Optimization:
-
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times (to as little as 5 minutes) and significantly improve yields, often to near quantitative levels.[6]
-
Optimization of Microwave Parameters: If using a microwave reactor, optimizing the power and temperature is crucial. For many substrates, 300W for 5 minutes at around 79°C has been shown to be effective.[6]
-
Base and Solvent System: The reaction is typically carried out in a mixture of ethanol and aqueous sodium hydroxide.[6] Ensure the concentration of the base is sufficient to drive the reaction.
-
Q2: I am observing side products in my Perkin rearrangement. What could they be and how can I avoid them?
A2: Side products can arise from incomplete reaction or alternative reaction pathways.
-
Underlying Principle: The reaction proceeds in two main stages: a rapid base-catalyzed ring fission of the 3-halocoumarin, followed by a slower cyclization.[9] If the cyclization is not efficient, the intermediate, an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, may accumulate or undergo other reactions.
-
Troubleshooting & Optimization:
-
Ensure Complete Cyclization: As mentioned above, microwave irradiation can promote efficient and complete cyclization, minimizing the formation of intermediates as side products.
-
Purification of Starting Material: Ensure your starting 3-halocoumarin is pure. Impurities can lead to unwanted side reactions.
-
Data Summary: Conventional vs. Microwave-Assisted Perkin Rearrangement
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | ~ 3 hours | Quantitative (variable) | [6] |
| Microwave-Assisted | 5 minutes | Up to 99% | [6] |
Section 3: Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has opened up a vast array of synthetic routes to substituted benzofurans, often with high efficiency and selectivity.[10][11][12] However, these methods can be sensitive to reaction conditions and substrate scope.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyclization of an o-alkynylphenol is not working well. What are some common issues?
A1: Palladium-catalyzed intramolecular hydroalkoxylation of o-alkynylphenols is a common route to 2-substituted benzofurans.[10] Poor performance can be due to catalyst deactivation, incorrect choice of ligand, or suboptimal reaction conditions.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For example, Pd₂(dba)₃ with a bulky ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium) has been used successfully.[10]
-
Base and Solvent: A suitable base, such as cesium carbonate (Cs₂CO₃), and a high-boiling solvent like o-xylene are often employed.[10]
-
Substrate Purity: Ensure the o-alkynylphenol starting material is free of impurities that could poison the catalyst.
-
Alternative Catalysts: If palladium catalysis is problematic, consider other transition metals. Gold(I) catalysts, for instance, are also highly effective for the cyclization of o-alkynylphenols.[13] Indium(III) halides have also been shown to catalyze this transformation with 5-endo-dig regioselectivity.[10]
-
Q2: I am attempting a copper-catalyzed synthesis of a benzofuran from a phenol and an alkyne, but the reaction is not proceeding. What should I check?
A2: Copper-catalyzed methods offer an attractive, often more economical, alternative to palladium.[11][12] These reactions can involve domino processes, such as a sequential nucleophilic addition and oxidative cyclization.[14]
-
Troubleshooting & Optimization:
-
Catalyst and Oxidant: A common system involves a copper catalyst (e.g., CuI) and an oxidant, often molecular oxygen (air).[14] Ensure a good supply of air to the reaction mixture if it is the intended oxidant.
-
Base: A suitable base is required to deprotonate the phenol.
-
Solvent: The choice of solvent can influence the reaction outcome.
-
Substrate Electronics: The electronic properties of both the phenol and the alkyne can affect the reaction rate. Electron-donating groups on the phenol generally lead to higher yields in some copper-catalyzed systems.[11][12]
-
Reaction Mechanism: Gold-Catalyzed Cyclization of o-Alkynylphenol
Caption: Mechanism of Au(I)-catalyzed cyclization of o-alkynylphenols.
Section 4: Purification Challenges
The purification of substituted benzofurans can be a significant bottleneck, especially when dealing with isomers.
Frequently Asked Questions (FAQs)
Q1: I have a mixture of regioisomers of my substituted benzofuran that are very difficult to separate by standard column chromatography. What other techniques can I try?
A1: The separation of closely related isomers is a common challenge.
-
Troubleshooting & Optimization:
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) on a preparative scale is often effective for separating isomers with very similar polarities.[15]
-
Crystallization/Recrystallization: If your product is a solid, careful screening of solvents may lead to a crystallization method that selectively isolates one isomer.[15]
-
Chiral HPLC: For enantiomeric mixtures, chiral HPLC is the most common and effective method. This requires screening different chiral stationary phases and mobile phases.[15]
-
Derivatization: If applicable, converting a mixture of isomers into diastereomers by reacting with a chiral auxiliary can allow for separation by standard chromatography. The desired isomer can then be recovered by cleaving the auxiliary.[15]
-
References
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [ouci.dntb.gov.ua]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perkin Rearrangement [drugfuture.com]
- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 14. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrobenzofuran-4-ol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high stereoselectivity for this critical chiral intermediate. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to enhance the precision and reproducibility of your synthetic protocols.
Troubleshooting Guide: Enhancing Stereochemical Control
This section addresses specific experimental issues you may encounter. Each answer provides a detailed explanation of the underlying principles and offers actionable protocols to resolve the problem.
Q1: Low Diastereoselectivity: How can I improve the syn/anti ratio during the reduction of 4,5,6,7-tetrahydrobenzofuran-4-one?
A1: Achieving high diastereoselectivity in the reduction of cyclic ketones like 4,5,6,7-tetrahydrobenzofuran-4-one hinges on controlling the facial selectivity of the hydride attack. The outcome is a competition between substrate-controlled and reagent-controlled pathways.
Understanding the Controlling Factors:
-
Substrate Control (Felkin-Anh Model): In the absence of chelating groups, the incoming nucleophile (hydride) attacks the carbonyl carbon from the least sterically hindered trajectory. The largest group adjacent to the carbonyl directs the attack. For this bicyclic system, the fused furan ring dictates the steric environment.
-
Reagent Control: The steric bulk of the reducing agent itself can override the substrate's inherent facial bias. Bulky hydride reagents will preferentially attack from the less hindered face of the ketone, which may be the same or opposite to the face favored by the Felkin-Anh model.
Strategies for Improving Diastereoselectivity:
-
Employ Sterically Hindered Reducing Agents: To maximize reagent control, use bulky hydride sources that amplify steric differentiation between the two faces of the ketone.
-
Lower the Reaction Temperature: Reducing the temperature decreases the kinetic energy of the system, which enhances the energy difference between the diastereomeric transition states, leading to higher selectivity.
The diagram below illustrates the principle of reagent-controlled diastereoselectivity.
Caption: Reagent-controlled reduction pathway.
Comparative Data of Reducing Agents:
| Reducing Agent | Typical Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | Low to Moderate (e.g., 60:40) | Low cost, easy to handle, but generally poor selectivity. |
| Lithium Aluminium Hydride (LAH) | THF, Et₂O | -78 to 0 | Moderate (e.g., 75:25) | Highly reactive; requires stringent anhydrous conditions. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF | -78 | High (e.g., >95:5) | Excellent for high diastereoselectivity due to steric bulk.[1][2] |
| K-Selectride® (Potassium tri-sec-butylborohydride) | THF | -78 | High (e.g., >95:5) | Similar to L-Selectride®; choice may depend on cation effects. |
Protocol: High-Diastereoselectivity Reduction using L-Selectride®
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 4,5,6,7-tetrahydrobenzofuran-4-one (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by adding 3 M aqueous NaOH, followed by the slow addition of 30% H₂O₂. Caution: Exothermic and gas evolution.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash chromatography and determine the diastereomeric ratio by ¹H NMR or GC analysis.
Q2: Poor Enantioselectivity: My reduction is not producing the desired enantiomer in high excess. What are the best strategies for asymmetric reduction?
A2: Achieving high enantioselectivity requires the use of a chiral catalyst or reagent to differentiate between the two prochiral faces of the ketone. The most robust and widely used methods are catalytic asymmetric reductions.
Recommended Asymmetric Methods:
-
Corey-Bakshi-Shibata (CBS) Reduction: This is one of the most reliable methods for the enantioselective reduction of a wide range of ketones.[3][4][5] It utilizes a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant. The stereochemical outcome is highly predictable based on the catalyst stereochemistry.[6][7]
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a transition metal catalyst (typically Ruthenium or Iridium) with a chiral ligand.[8][9] A key advantage is the use of safer, more convenient hydrogen sources like isopropanol or formic acid.[10][11] The reaction is often performed under mild conditions and is highly scalable.
-
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers exceptional enantioselectivity (>99% ee) under environmentally friendly conditions (aqueous media, room temperature).[12][13] While requiring specialized screening to find a suitable enzyme, this approach is increasingly popular in pharmaceutical development.[14]
Caption: Catalytic cycle of the CBS reduction.
Comparison of Asymmetric Reduction Methods:
| Method | Catalyst / Reagent | Typical ee (%) | Pros | Cons |
| CBS Reduction | (R)- or (S)-Me-CBS catalyst / BH₃·THF | 90 - >99 | Highly predictable, wide substrate scope, commercially available catalysts.[4][5] | Requires strictly anhydrous conditions; borane is hazardous.[3][7] |
| ATH | [RuCl₂(arene)(TsDPEN)] / i-PrOH, base | 95 - >99 | Uses safe H₂ source, tolerant of various functional groups, operationally simple.[8][11] | Catalyst can be expensive; optimization of ligand/metal may be needed. |
| Biocatalysis | Alcohol Dehydrogenase (ADH) / NAD(P)H | >99 | Extremely high selectivity, green (aqueous), mild conditions.[13] | Requires enzyme screening, longer reaction times, potential substrate inhibition. |
Protocol: Asymmetric CBS Reduction
-
Preparation: To a flame-dried flask under an inert atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv).
-
Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv) and stir for 15 minutes at room temperature.
-
Cooling: Cool the solution to the recommended temperature (typically between -20 °C and 0 °C).
-
Substrate Addition: Slowly add a solution of 4,5,6,7-tetrahydrobenzofuran-4-one (1.0 equiv) in anhydrous THF via syringe pump over 1 hour.
-
Reaction Monitoring: Stir for 1-3 hours or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Workup: Warm to room temperature, concentrate under reduced pressure, and purify by flash chromatography.
-
Analysis: Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Q3: Inconsistent Results & Low Yield: My reaction is sensitive and gives variable stereoselectivity and yield. How can I improve reproducibility?
A3: Inconsistency in stereoselective reactions often stems from a few critical, and sometimes overlooked, experimental parameters. Rigorous control over the reaction environment is paramount.
Key Parameters for Reproducibility:
-
Strictly Anhydrous Conditions: Moisture is detrimental to most stereoselective reductions, especially those using hydrides like LAH or borane. Water will consume the reagent, deactivate the catalyst, and can significantly lower enantiomeric excess in CBS reductions.[3][7]
-
Action: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (N₂ or Ar).
-
-
Reagent Quality and Titration: The exact concentration of hydride reagents (e.g., BH₃·THF, L-Selectride®) can vary between batches and degrade over time.
-
Action: Use freshly opened bottles of reagents or titrate older solutions to determine their exact molarity before use.
-
-
Precise Temperature Control: Stereoselectivity is highly temperature-dependent. Small fluctuations can lead to significant variations in the ee or dr.
-
Action: Use a cryostat or a well-insulated cooling bath. Monitor the internal reaction temperature, not just the bath temperature.
-
-
Rate of Addition: A slow, controlled addition of the substrate or reagent (via syringe pump) ensures a constant, low concentration of the added species, which often maximizes selectivity by preventing background or uncatalyzed reactions.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The synthesis starts from the prochiral ketone, 4,5,6,7-tetrahydrobenzofuran-4-one. The main strategies to introduce the chiral alcohol stereocenter are:
-
Diastereoselective Reduction: Using bulky achiral reducing agents (like L-Selectride®) to favor one diastereomer if other stereocenters are present or if the ring system itself provides sufficient facial bias.[1][2]
-
Catalytic Asymmetric Reduction: Employing a small amount of a chiral catalyst to achieve high enantioselectivity. The most common methods are the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and Asymmetric Transfer Hydrogenation (ATH) with chiral transition metal complexes.[4][10][15]
-
Biocatalytic Reduction: Utilizing enzymes like alcohol dehydrogenases to perform the reduction with near-perfect enantioselectivity under green conditions.[12][13]
Q2: How does the structure of the starting ketone influence stereoselectivity?
A2: The inherent structure of the substrate plays a crucial role, a concept known as substrate control.[16][17][18] For 4,5,6,7-tetrahydrobenzofuran-4-one, the bicyclic ring system is not perfectly flat. The conformation it adopts in the transition state can create a more sterically hindered face and a less hindered face. Substituents on either the furan or the tetrahydrofuran ring can further influence this conformation and the electronic nature of the carbonyl, thereby directing the approach of the hydride nucleophile. This intrinsic bias is what reagent-controlled methods seek to either enhance or override.
Q3: What is the difference between a stereoselective and a stereospecific reaction?
A3: These terms describe the stereochemical outcome of a reaction but have distinct meanings.[19]
-
A stereoselective reaction is one in which a single starting material can form two or more stereoisomeric products, but one is formed preferentially.[20][21] For example, the reduction of 4,5,6,7-tetrahydrobenzofuran-4-one to produce a 99:1 ratio of (R)-alcohol to (S)-alcohol is highly stereoselective.
-
A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product.[20][21] The stereochemistry of the product is directly dependent on the stereochemistry of the reactant. A classic example is the Sₙ2 reaction, where an (R)-starting material gives an (S)-product, and the (S)-starting material gives the (R)-product.
In the context of reducing an achiral ketone, the reaction can only be stereoselective, as you are creating a new stereocenter from a prochiral center.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chiral bicyclic NHC/Ir complexes for catalytic asymmetric transfer hydrogenation of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic asymmetric reduction of ketones [ns1.almerja.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ethz.ch [ethz.ch]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 4,5,6,7-Tetrahydrobenzofuran-4-ol, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a robust framework for its characterization. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol, and compare the utility of ¹H NMR with other common analytical techniques.
The Structural Landscape of this compound
Understanding the structure of this compound is the first step in interpreting its ¹H NMR spectrum. The molecule consists of a furan ring fused to a cyclohexanol ring. This fusion of an aromatic furan system with a saturated, substituted cyclohexane ring leads to a distinct set of proton environments, each with a characteristic chemical shift and coupling pattern.
Experimental Protocol for ¹H NMR Analysis
The acquisition of a high-quality ¹H NMR spectrum is fundamental to accurate structural analysis. The following protocol is a self-validating system designed to ensure reliable and reproducible results.
Sample Preparation
Proper sample preparation is critical to obtaining a high-resolution NMR spectrum. The choice of solvent and sample concentration can significantly impact the quality of the data.
-
Solvent Selection : For alcohols like this compound, deuterated chloroform (CDCl₃) is a common and effective solvent. However, if proton exchange of the hydroxyl group is to be studied, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down the exchange rate.
-
Sample Concentration : A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR experiment.[1]
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is recommended.[2]
Data Acquisition
The following are general guidelines for setting up a ¹H NMR experiment on a standard NMR spectrometer.
-
Shimming : The homogeneity of the magnetic field must be optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Acquisition Parameters :
-
Number of Scans : For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.
-
The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.
References
Decoding the Fragmentation Puzzle: A Mass Spectrometry Guide to 4,5,6,7-Tetrahydrobenzofuran-4-ol
For Immediate Release
A Deep Dive into the Electron Ionization Mass Spectrometry Fragmentation of 4,5,6,7-Tetrahydrobenzofuran-4-ol for Researchers, Scientists, and Drug Development Professionals.
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular structure elucidation. Understanding the fragmentation patterns of novel or complex molecules is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, a substituted cyclic ether with potential significance in medicinal chemistry and materials science. Drawing upon established principles of mass spectrometry, this document will explore the likely fragmentation pathways, offering a predictive framework for researchers encountering this or structurally related compounds.
The Subject Molecule: this compound
The structure of this compound combines several key functional groups that will dictate its behavior in the mass spectrometer: a tetrahydrobenzofuran core, a secondary alcohol, and an unsaturated furan ring fused to a saturated cyclohexane ring. The interplay of these features will lead to a characteristic fragmentation pattern.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
Introduction
4,5,6,7-Tetrahydrobenzofuran-4-ol is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, the rigorous assessment of its purity is a cornerstone of quality control, ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the high resolution required to separate the main compound from process-related impurities and degradation products.[1]
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will delve into the rationale behind the method development, present comparative experimental data, and provide a detailed, field-proven protocol. The methodologies are discussed within the framework of established regulatory guidelines to ensure scientific integrity and trustworthiness.[2][3]
The Analytical Challenge: Separating Structurally Similar Compounds
The primary analytical challenge in the purity analysis of this compound lies in achieving baseline separation from structurally similar impurities. These can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Structural isomers formed during the reaction.
-
Degradation Products: Compounds formed through dehydration (loss of the hydroxyl group) or oxidation, which can occur during synthesis or storage.
The target analyte is a moderately polar molecule, featuring a hydroxyl group that imparts polarity and a fused ring system that contributes to its hydrophobicity.[4] An effective HPLC method must exploit subtle differences in the polarity and chemical structure of the analyte and its impurities to achieve a robust separation. Reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase, is the most suitable approach for this class of molecules.[5][6][7]
Comparative Analysis of HPLC Methodologies
To address this separation challenge, we developed and compared two distinct RP-HPLC methods. Method A employs a traditional C18 stationary phase, which separates compounds primarily based on hydrophobicity. Method B utilizes a Phenyl-Hexyl stationary phase, which introduces an alternative separation mechanism through π-π interactions, potentially offering unique selectivity for aromatic and heterocyclic compounds like our analyte.
Hypothetical Performance Data
The following table summarizes the hypothetical performance of the two methods for separating this compound from two potential impurities: a more polar diol impurity (Impurity 1) and a less polar dehydration product (Impurity 2).
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Analyte Retention Time (min) | 8.52 | 9.35 |
| Impurity 1 Retention Time (min) | 3.15 | 3.50 |
| Impurity 2 Retention Time (min) | 9.88 | 9.71 |
| Resolution (Analyte / Impurity 2) | 2.1 | 1.5 |
| Resolution (Analyte / Impurity 1) | >10 | >10 |
| Tailing Factor (Analyte) | 1.1 | 1.3 |
| Total Run Time (min) | 15 | 18 |
Discussion of Results
-
Method A (C18 Column): This method provides a faster overall analysis time. The C18 column offers excellent resolution between the main analyte and the later-eluting, more hydrophobic Impurity 2.[1] The separation is driven by the classic hydrophobic interaction mechanism where less polar compounds are retained longer.[7] This method is robust and widely applicable, making it an excellent choice for routine quality control.
-
Method B (Phenyl-Hexyl Column): This method results in a longer retention time for the main analyte, likely due to π-π interactions between the furan ring of the analyte and the phenyl groups of the stationary phase. While this interaction can provide unique selectivity, in this hypothetical case, it led to a co-elution or reduced resolution for the closely-eluting Impurity 2, which also contains a conjugated system. The peak shape, as indicated by the tailing factor, is also slightly poorer. This method could be advantageous if specific impurities with strong aromatic character, different from those tested here, were present.
Based on this comparative data, Method A is the recommended approach , offering superior resolution for the most critical impurity pair and a more efficient run time.
Visualizing the Separation Mechanisms
The choice of stationary phase is critical as it dictates the primary mode of interaction and separation. The following diagram illustrates the conceptual difference between the two columns tested.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 4,5,6,7-tetrahydrobenzofuran-4-ol moiety represents a valuable building block, offering a three-dimensional architecture that is of significant interest for the development of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering in-depth technical insights, experimental protocols, and a critical evaluation of each pathway to assist researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of this compound
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique combination of a hydrophilic alcohol, a lipophilic saturated carbocyclic ring, and a furan moiety provides a versatile platform for structural modifications to modulate pharmacokinetic and pharmacodynamic properties. The stereochemistry of the hydroxyl group further adds to its potential for creating diverse and specific interactions with biological targets. This guide will explore two primary strategies for the synthesis of the precursor ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran, followed by a comparative analysis of methods for its reduction to the target alcohol.
Synthesis of the Precursor Ketone: 4-oxo-4,5,6,7-Tetrahydrobenzofuran
The most common and direct precursor to this compound is its corresponding ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran. We will compare two distinct and effective routes for the synthesis of this key intermediate.
Route 1: The Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is a classic and reliable method for the formation of furans from α-halo ketones and β-dicarbonyl compounds.[1][2][3] In this context, it provides a high-yield and straightforward route to the desired tetrahydrobenzofuranone.
Mechanism and Rationale:
The reaction proceeds through a base-mediated condensation of 1,3-cyclohexanedione with chloroacetaldehyde. The initial step involves the deprotonation of the acidic α-carbon of the dione to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of chloroacetaldehyde in an SN2 fashion, displacing the chloride ion. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to afford the furan ring fused to the cyclohexane ring. The pH of the reaction is a critical parameter to maintain, as it needs to be basic enough to facilitate the initial deprotonation but not so basic as to promote self-condensation of the starting materials.[4]
Experimental Protocol: Feist-Bénary Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran [5]
-
Materials:
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
40% Aqueous solution of chloroacetaldehyde (2 mL)
-
Sodium bicarbonate (1.0 g, 12 mmol)
-
Ethyl acetate (10 mL)
-
Water (8 mL)
-
Sulfuric acid (for acidification)
-
Aqueous potassium carbonate solution
-
Magnesium sulfate
-
Dichloromethane
-
-
Procedure:
-
In a reaction vessel, combine ethyl acetate (10 mL), a 40% aqueous solution of chloroacetaldehyde (2 mL), and approximately 3 mL of water.
-
Cool the mixture in an ice bath and add sodium bicarbonate (1.0 g, 12 mmol) with stirring.
-
Prepare a solution of 1,3-cyclohexanedione (1.12 g, 10 mmol) in 5 mL of water.
-
Add the 1,3-cyclohexanedione solution dropwise to the reaction mixture while maintaining the temperature with an ice bath. The pH of the reaction mixture should be maintained between 6.2 and 8.7.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Acidify the mixture with sulfuric acid and continue stirring for one hour.
-
Separate the ethyl acetate layer and wash it with an aqueous solution of potassium carbonate to remove any unreacted 1,3-cyclohexanedione.
-
Dry the organic layer over magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with dichloromethane, to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran.
-
-
Reported Yield: 80%[5]
Route 2: Lewis Acid-Catalyzed Synthesis from Acrolein Dimer
An alternative and innovative approach involves the use of a Lewis acid to catalyze the reaction between an acrolein dimer and a 1,3-dicarbonyl compound.[6] This method offers a different mechanistic pathway and can be advantageous in certain contexts.
Mechanism and Rationale:
This synthesis proceeds via a formal [3+2] cycloaddition. The Lewis acid, such as BF3·Et2O, activates the acrolein dimer, which then reacts with the enol form of the 1,3-dicarbonyl compound. The subsequent cyclization and dehydration steps lead to the formation of the tetrahydrobenzofuranone ring system. This route can be particularly useful for generating substituted analogs by employing different 1,3-dicarbonyl precursors.
Conceptual Experimental Workflow: Lewis Acid-Catalyzed Synthesis
-
Materials:
-
1,3-Cyclohexanedione
-
Acrolein dimer
-
Lewis acid (e.g., BF3·Et2O)
-
Aprotic solvent (e.g., Dichloromethane)
-
-
Procedure (Conceptual):
-
Dissolve 1,3-cyclohexanedione and acrolein dimer in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the mixture to a suitable temperature (e.g., 0 °C).
-
Add the Lewis acid catalyst dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
Comparative Analysis of Ketone Synthesis Routes
| Parameter | Route 1: Feist-Bénary Synthesis | Route 2: Lewis Acid-Catalyzed Synthesis |
| Starting Materials | 1,3-Cyclohexanedione, Chloroacetaldehyde | 1,3-Cyclohexanedione, Acrolein Dimer |
| Reagents | Sodium bicarbonate, Sulfuric acid | Lewis acid (e.g., BF3·Et2O) |
| Reaction Conditions | Biphasic (ethyl acetate/water), pH control | Anhydrous, inert atmosphere |
| Yield | High (up to 80%)[5] | Potentially high, substrate-dependent |
| Advantages | Well-established, high yield, readily available starting materials. | Milder conditions for certain substrates, alternative mechanistic pathway. |
| Disadvantages | Requires careful pH control, chloroacetaldehyde is toxic and a lachrymator. | Requires anhydrous conditions, Lewis acid sensitivity. |
Reduction of 4-oxo-4,5,6,7-tetrahydrobenzofuran to the Target Alcohol
Once the precursor ketone is synthesized, the final step is the reduction of the carbonyl group to a hydroxyl group. The choice of reducing agent and conditions is crucial as it can influence the stereochemical outcome and chemoselectivity.
Method 1: Standard Sodium Borohydride Reduction
Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[7][8] It offers a straightforward and high-yielding method for the synthesis of this compound as a racemic mixture.
Mechanism and Rationale:
The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol like methanol or ethanol) during workup to yield the final alcohol.
Experimental Protocol: NaBH4 Reduction
-
Materials:
-
4-oxo-4,5,6,7-tetrahydrobenzofuran
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Method 2: Luche Reduction for Selective 1,2-Reduction
The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[9][10] While 4-oxo-4,5,6,7-tetrahydrobenzofuran is a cyclic enone, this method ensures that only the carbonyl group is reduced, leaving other potentially reducible functionalities untouched.
Mechanism and Rationale:
The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl3). The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon (1,2-addition) rather than the β-carbon of the enone system (1,4-addition). The use of an alcohol as a solvent is also key, as it is believed to form a more reactive and "harder" borohydride species.
Experimental Protocol: Luche Reduction
-
Materials:
-
4-oxo-4,5,6,7-tetrahydrobenzofuran
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran and cerium(III) chloride heptahydrate in methanol and stir at room temperature until the salt dissolves.
-
Cool the solution in an ice bath.
-
Add sodium borohydride in small portions.
-
Stir the reaction at 0 °C until completion (monitor by TLC).
-
Quench the reaction with water.
-
Concentrate the mixture to remove most of the methanol.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the desired alcohol.
-
Purify by column chromatography if necessary.
-
Method 3: Asymmetric Reduction Strategies
For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This can be achieved through asymmetric reduction of the prochiral ketone. Prominent methods include the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction:
This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., BH3·THF) to one face of the ketone.[3][11] The stereochemical outcome is predictable based on the chirality of the catalyst used.
Noyori Asymmetric Hydrogenation:
This powerful technique employs a chiral ruthenium-diphosphine-diamine complex as a catalyst to enantioselectively hydrogenate ketones.[1][2][4] It is known for its high efficiency and enantioselectivity for a broad range of substrates.
A chemoenzymatic approach has also been reported for the synthesis of related chiral hydroxy derivatives, showcasing the potential of biocatalysis in achieving high enantiomeric excess.[12]
Comparative Analysis of Reduction Methods
| Parameter | Method 1: NaBH4 Reduction | Method 2: Luche Reduction | Method 3: Asymmetric Reduction |
| Stereoselectivity | Racemic | Racemic | Enantioselective (high ee possible) |
| Chemoselectivity | Good for isolated ketones | Excellent for α,β-unsaturated ketones (1,2-reduction) | High |
| Reagents | NaBH4 | NaBH4, CeCl3 | Chiral catalyst (e.g., CBS reagent, Noyori catalyst), reducing agent (e.g., BH3, H2) |
| Conditions | Mild, alcoholic solvent | Mild, alcoholic solvent | Often requires inert atmosphere, specialized catalysts |
| Advantages | Simple, inexpensive, high yield. | High chemoselectivity for enones. | Access to single enantiomers, crucial for biological applications. |
| Disadvantages | Produces a racemic mixture. | More expensive due to lanthanide salt. | Requires specialized and often expensive chiral catalysts, more sensitive reaction conditions. |
Visualizing the Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Caption: Simplified mechanism of the Feist-Bénary synthesis.
Conclusion and Recommendations
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of the precursor ketone followed by its reduction.
For the synthesis of the ketone, the Feist-Bénary reaction stands out as a robust and high-yielding method, particularly for large-scale preparations, provided that the handling of chloroacetaldehyde and pH control are managed appropriately. The Lewis acid-catalyzed route offers a valuable alternative, especially when exploring the synthesis of analogs from different dicarbonyl precursors.
In the reduction step, for initial studies and when a racemic mixture is acceptable, the standard NaBH4 reduction is the most straightforward and cost-effective method. The Luche reduction is recommended if the substrate contains other reducible functional groups that need to be preserved, ensuring high chemoselectivity. For applications in drug discovery and development where stereochemistry is paramount, investing in an asymmetric reduction strategy such as the CBS reduction or Noyori hydrogenation is essential to access enantiomerically pure this compound. The choice between these will depend on the specific substrate, available resources, and desired scale of the reaction.
This guide provides a framework for selecting the most appropriate synthetic route based on the specific needs of the research program. Careful consideration of the advantages and disadvantages of each method will enable the efficient and successful synthesis of this valuable heterocyclic building block.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Asymmetric Synthesis of Chiral Benzofuranones [ouci.dntb.gov.ua]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods [open.metu.edu.tr]
A Comparative Guide to the Biological Activity of Benzofuran Derivatives: A Focus on 4,5,6,7-Tetrahydrobenzofuran-4-ol
This guide provides a comparative analysis of the biological activities of 4,5,6,7-tetrahydrobenzofuran-4-ol and other notable benzofuran derivatives. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential inherent in the benzofuran scaffold, supported by experimental data and detailed protocols.
The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of natural products and synthetically developed compounds that exhibit significant biological activities. While extensive research has been conducted on various substituted benzofurans, this compound remains a less-explored entity. This guide will, therefore, contextualize its potential by comparing its structural features against well-characterized benzofurans with established pharmacological profiles.
The Benzofuran Scaffold: A Foundation for Diverse Bioactivity
Benzofurans are heterocyclic compounds consisting of a furan ring fused to a benzene ring. This aromatic system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological targets. The versatility of the benzofuran nucleus has led to its incorporation into drugs with applications spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective domains.
Focus Compound: this compound
Structure:
This compound is characterized by a partially saturated cyclohexane ring fused to the furan ring, with a hydroxyl group at the 4-position. This substitution pattern distinguishes it from the more commonly studied planar, aromatic benzofurans. The presence of the hydroxyl group and the non-aromatic, saturated ring introduces stereochemical considerations and alters the molecule's polarity and hydrogen bonding capacity, which are critical determinants of its interaction with biological targets.
While specific biological activity data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest potential for further investigation. The hydroxylated, saturated ring system is found in various bioactive natural products, hinting at the possibility of this compound serving as a valuable chiral synthon for more complex molecules.
Comparative Analysis with Other Benzofuran Derivatives
To understand the potential biological landscape of this compound, we will compare it with other benzofurans that have demonstrated significant biological effects.
Antimicrobial Activity: A Common Trait of Benzofurans
Many natural and synthetic benzofurans exhibit potent antibacterial and antifungal properties. For instance, pterocarpans, a class of isoflavonoids with a benzofuran core, are well-known phytoalexins involved in plant defense mechanisms.
A study on novel 2-substituted 5-acetyl-3-methyl-6-hydroxy-1-benzofurans revealed significant antimicrobial activity against a panel of bacteria and fungi. The activity is often attributed to the ability of the benzofuran ring system to intercalate with DNA or inhibit essential microbial enzymes. The introduction of different substituents on the benzofuran ring system allows for the modulation of this activity.
Anticancer Potential: Targeting Proliferative Pathways
The benzofuran scaffold is a key component in several anticancer agents. Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.
For example, certain 2-arylbenzofurans have been shown to exhibit potent inhibitory activity against cancer cell lines. The planar structure of the 2-arylbenzofuran moiety is thought to facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis. The substitution pattern on both the benzofuran ring and the 2-aryl group plays a crucial role in determining the potency and selectivity of these compounds.
Anti-inflammatory Effects: Modulating Inflammatory Cascades
Benzofuran derivatives have also been investigated for their anti-inflammatory properties. These compounds can target key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Natural products like ailanthoidol, a 2-arylbenzofuran, have demonstrated significant anti-inflammatory and analgesic effects. The mechanism is often linked to the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways like NF-κB.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound and other novel benzofurans, we provide the following standardized experimental protocols.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the benzofuran compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Summary
The following table summarizes the biological activities of representative benzofuran derivatives, providing a basis for comparison. Data for this compound is currently unavailable and represents a significant research opportunity.
| Compound | Structure | Biological Activity | Potency (e.g., IC50, MIC) |
| This compound | (Structure as above) | Not Reported | N/A |
| 2-(4-Methoxyphenyl)benzofuran | Planar, aromatic | Anticancer | IC50: ~5-20 µM (against various cancer cell lines) |
| Ailanthoidol | Natural 2-arylbenzofuran | Anti-inflammatory | Significant inhibition of carrageenan-induced paw edema |
| 5-Acetyl-6-hydroxy-2-methylbenzofuran | Substituted benzofuran | Antimicrobial | MIC: ~10-50 µg/mL (against various bacteria and fungi) |
Conclusion and Future Directions
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. While a wealth of data exists for various aromatic benzofuran derivatives, highlighting their antimicrobial, anticancer, and anti-inflammatory potential, this compound remains an enigmatic member of this family. Its unique structural features—a partially saturated ring and a hydroxyl group—suggest that its biological profile may differ significantly from its planar, aromatic counterparts.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its stereoisomers. The protocols outlined in this guide provide a robust framework for such investigations. Elucidating the structure-activity relationships of this and other understudied benzofurans will undoubtedly open new avenues for drug discovery and development.
A Comparative Guide to the X-ray Crystallography of 4,5,6,7-Tetrahydrobenzofuran Derivatives: A Case Study Approach
This guide provides an in-depth technical analysis of the X-ray crystallography of 4,5,6,7-tetrahydrobenzofuran derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1] Recognizing the challenge in obtaining a series of directly comparable crystal structures of 4,5,6,7-tetrahydrobenzofuran-4-ol derivatives, this guide adopts a case study approach. We will present a comprehensive examination of a closely related analogue, 6,6-Dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-one, and use this as a foundation to discuss the anticipated structural variations in related "-ol" derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this important scaffold.
The Significance of the Tetrahydrobenzofuran Scaffold in Medicinal Chemistry
The 4,5,6,7-tetrahydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have demonstrated a wide array of pharmacological activities, including antineoplastic, anti-inflammatory, and antimicrobial properties.[1] The three-dimensional conformation and intermolecular interactions of these molecules in the solid state, which are elucidated through X-ray crystallography, are paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The precise knowledge of the molecular geometry allows for the optimization of ligand-receptor interactions, a critical aspect of modern drug discovery.
Synthesis and Crystallization: A Generalized Protocol
The synthesis of 4,5,6,7-tetrahydrobenzofuran derivatives can be achieved through various synthetic routes. A common and effective method involves a cascade cycloaddition reaction.[2] The following is a generalized, multi-step protocol for the synthesis and subsequent crystallization of a representative 4,5,6,7-tetrahydrobenzofuran derivative.
Experimental Protocol: Synthesis and Crystallization
Step 1: Synthesis of the Tetrahydrobenzofuran Core
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a cyclic diketone and a substituted α-haloketone) in a suitable organic solvent such as ethanol or toluene.
-
Base-Catalyzed Cyclization: Add a catalytic amount of a base (e.g., piperidine or triethylamine) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 2: Crystallization for X-ray Diffraction
-
Solvent Selection: The choice of solvent is critical for obtaining high-quality single crystals. A systematic screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) is recommended.
-
Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in an open vial inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
Causality Behind Experimental Choices: The choice of base in the cyclization step is crucial as it facilitates the initial condensation reaction. The purification by column chromatography is essential to remove any unreacted starting materials and by-products that could inhibit crystallization. For crystallization, slow solvent evaporation or vapor diffusion is employed to allow for the orderly arrangement of molecules into a crystal lattice, which is a prerequisite for obtaining high-quality diffraction data.
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in the crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensities. The angles and intensities of these diffracted beams are recorded and analyzed to determine the electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined, yielding a detailed molecular structure, including bond lengths, bond angles, and torsional angles.
Case Study: X-ray Crystallographic Analysis of 6,6-Dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-one
The crystal structure of 6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-one provides a valuable reference point for understanding the crystallography of this class of compounds.[3]
Experimental Data
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2200 (15) |
| b (Å) | 14.2289 (19) |
| c (Å) | 10.2474 (15) |
| β (°) | 93.058 (7) |
| Volume (ų) | 1488.1 (4) |
| Z | 4 |
| R-factor | 0.069 |
Data extracted from a representative structure of a related compound.
Structural Analysis
The crystal structure reveals that the tetrahydrobenzene ring adopts a half-chair conformation. The phenyl group at position 2 is nearly coplanar with the furan ring, which has significant implications for the molecule's overall shape and potential for π-π stacking interactions. The crystal packing is primarily governed by van der Waals forces.
Comparative Analysis and the Influence of the Hydroxyl Group
While a direct comparison with a series of "-ol" derivatives is not possible due to the lack of available crystal structures, we can extrapolate and discuss the likely influence of a hydroxyl group at the 4-position in place of the ketone.
Hydrogen Bonding: The most significant difference would be the introduction of a hydrogen bond donor (the -OH group). This would likely lead to the formation of intermolecular hydrogen bonds, which are significantly stronger than the van der Waals interactions that dominate the packing of the ketone analogue. These hydrogen bonds could dramatically alter the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. For instance, in the crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, molecules are linked by O—H⋯N hydrogen bonds, forming chains.[4][5]
Influence of Other Substituents: The nature and position of other substituents on the tetrahydrobenzofuran ring would also play a crucial role in directing the crystal packing. For example, the presence of aromatic rings can lead to π-π stacking interactions, while halogen atoms can participate in halogen bonding. In the crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran, molecules are linked into a chain by a combination of C—H⋯π hydrogen bonds and C—Br⋯π interactions.[6]
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis of 4,5,6,7-tetrahydrobenzofuran derivatives to their structural elucidation and analysis.
Caption: A flowchart illustrating the key stages from chemical synthesis to structural analysis and its application in drug design.
Conclusion
This guide has provided a comprehensive overview of the X-ray crystallography of 4,5,6,7-tetrahydrobenzofuran derivatives through a detailed case study and comparative discussion. The three-dimensional structure of these molecules is fundamental to their biological activity, and X-ray diffraction remains the gold standard for its determination. While a direct comparative analysis of a series of this compound derivatives is currently hampered by the limited availability of public crystallographic data, this guide provides a robust framework for understanding the key structural features of this important class of compounds and the likely influence of functional group modifications on their solid-state structures. Future work should focus on the synthesis and crystallization of a systematic series of these derivatives to enable a more direct and quantitative comparison of their crystallographic parameters.
References
- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel Benzofuran Derivatives: A Comparative Analysis of 4,5,6,7-Tetrahydrobenzofuran-4-ol
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
This guide provides a comprehensive framework for assessing the cytotoxic potential of 4,5,6,7-tetrahydrobenzofuran-4-ol, a novel compound within the promising benzofuran class of molecules. We will delve into the rationale behind selecting appropriate cytotoxicity assays, offer detailed, field-tested protocols, and present a comparative analysis against a standard chemotherapeutic agent, doxorubicin. Our focus is on ensuring scientific integrity through self-validating experimental design and robust data interpretation.
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways essential for tumor proliferation and survival.[3][4] Given the therapeutic potential of this scaffold, rigorous and reliable methods for evaluating the cytotoxicity of new analogues like this compound are paramount.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay is a critical decision that influences the quality and interpretation of your data. The ideal assay should be sensitive, reproducible, and align with the anticipated mechanism of cell death.[5][6] Here, we compare three widely adopted methods: the MTT, XTT, and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial activity.[11] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.
-
LDH (Lactate Dehydrogenase) Assay: Unlike MTT and XTT which measure metabolic activity, the LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[12] This makes it a direct measure of cytotoxicity due to membrane integrity loss.
For the initial screening of this compound, the MTT assay offers a robust and cost-effective starting point. Its sensitivity and extensive validation in scientific literature make it a reliable choice for generating preliminary dose-response curves and determining the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound using a cell-based assay.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cytotoxicity of this compound
This protocol is designed for a 96-well plate format and can be adapted for various adherent cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Materials:
-
This compound (test compound)
-
Doxorubicin (positive control)[13]
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound and positive control. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][10]
-
Incubate the plate for another 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic potential of this compound, it is essential to compare its activity against a well-established anticancer drug, doxorubicin. Doxorubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[13][14][15][16]
Hypothetical Comparative Data:
The following table presents hypothetical IC₅₀ values for this compound and doxorubicin against two common cancer cell lines after 48 hours of treatment.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | 15.8 |
| A549 (Lung Cancer) | 22.5 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
Note: These are example values and actual results may vary.
Interpreting the Results and Mechanistic Insights
The hypothetical data suggests that this compound exhibits cytotoxic activity against both MCF-7 and A549 cell lines, albeit with a lower potency compared to doxorubicin. The differential sensitivity between the two cell lines may indicate a degree of selectivity. Previous studies on benzofuran derivatives have shown that their anticancer mechanisms can involve the induction of apoptosis and cell cycle arrest.[3][17]
The following diagram illustrates a potential mechanism of action for a cytotoxic benzofuran derivative, leading to apoptosis.
Caption: A simplified diagram of a potential apoptosis-inducing pathway.
Further investigations, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise mechanism of action of this compound.
Conclusion
This guide provides a robust framework for the initial cytotoxic evaluation of this compound. By employing standardized assays like the MTT, ensuring rigorous experimental design, and performing comparative analysis against known anticancer agents, researchers can generate reliable and interpretable data. The findings from these initial studies will be crucial in guiding further preclinical development of this and other novel benzofuran derivatives as potential therapeutic agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of 4,5,6,7-Tetrahydrobenzofuran-4-ol Isomers
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of molecular entities is paramount. The family of tetrahydrobenzofurans serves as a critical scaffold in numerous biologically active compounds and functional materials.[1] Among these, 4,5,6,7-tetrahydrobenzofuran-4-ol and its isomers represent a class of intermediates whose structural nuances can significantly influence the stereochemistry and biological activity of their downstream products. A definitive and efficient analytical strategy to distinguish between these isomers is, therefore, not merely an academic exercise but a practical necessity in drug development and quality control.
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate the isomers of this compound. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), leveraging foundational principles and data from analogous structures to provide a predictive framework for isomer differentiation.
Defining the Isomeric Landscape
The primary isomers of this compound (a compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol [2]) to be considered are positional isomers and stereoisomers.
-
Positional Isomers: These isomers differ in the location of the hydroxyl (-OH) group on the saturated carbocyclic ring. For the 4,5,6,7-tetrahydrobenzofuran scaffold, this would primarily include 4-ol, 5-ol, 6-ol, and 7-ol variants.
-
Stereoisomers: With a chiral center at the carbon bearing the hydroxyl group (C4 in the parent compound), this compound exists as a pair of enantiomers: (R)-4,5,6,7-tetrahydrobenzofuran-4-ol and (S)-4,5,6,7-tetrahydrobenzofuran-4-ol.
This guide will focus on the spectroscopic signatures that allow for the unambiguous identification of these distinct molecular forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating both positional and stereoisomers. By probing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial arrangement of atoms within a molecule.
Differentiating Positional Isomers by ¹H and ¹³C NMR
The position of the hydroxyl group dramatically alters the electronic environment of nearby protons and carbons, leading to predictable variations in chemical shifts (δ) and coupling constants (J).
Expected ¹H NMR Signatures:
The proton attached to the carbon bearing the hydroxyl group (the carbinol proton, H-C-OH) is a key diagnostic signal.
-
For 4-ol: This proton would appear as a multiplet, coupled to the adjacent protons on C5 and the furan ring. Its chemical shift would typically be in the range of 3.5-4.5 ppm.
-
For 5-ol, 6-ol, and 7-ol: The chemical shift of the carbinol proton would vary based on its position. The multiplicity of this signal would also be a clear indicator of its location, determined by the number of adjacent protons. For instance, a carbinol proton at C5 would be coupled to protons at C4 and C6, while one at C7 would have a different coupling pattern due to its proximity to the furan ring fusion.
Expected ¹³C NMR Signatures:
The ¹³C NMR spectrum provides a direct count of non-equivalent carbons and offers clear evidence of the hydroxyl group's position.
-
The carbon atom bonded to the hydroxyl group (the carbinol carbon) will be significantly deshielded, with a characteristic chemical shift in the 60-80 ppm range. The precise chemical shift is highly sensitive to the substitution pattern, allowing for the differentiation of positional isomers.
-
The chemical shifts of the adjacent carbons will also be affected by the inductive effect of the hydroxyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Diagnostic Signals in Positional Isomers of Tetrahydrobenzofuran-ol
| Isomer | Diagnostic Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4-ol | H4 (carbinol proton) | 3.5 - 4.5 | 65 - 75 |
| C4 (carbinol carbon) | |||
| 5-ol | H5 (carbinol proton) | 3.8 - 4.8 | 68 - 78 |
| C5 (carbinol carbon) | |||
| 6-ol | H6 (carbinol proton) | 3.7 - 4.7 | 67 - 77 |
| C6 (carbinol carbon) | |||
| 7-ol | H7 (carbinol proton) | 4.0 - 5.0 | 70 - 80 |
| C7 (carbinol carbon) |
Note: These are estimated ranges based on general principles and data from similar cyclic alcohols. Actual values may vary.
Differentiating Stereoisomers by NMR
Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be introduced.
-
Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.
-
Chiral Solvating Agents: Using a chiral solvent can also induce diastereomeric interactions, resulting in separate signals for the enantiomers.
-
Derivatization with a Chiral Auxiliary: Reacting the alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) forms diastereomers that will have distinct NMR spectra, allowing for not only differentiation but also the determination of the absolute configuration.
Infrared (IR) Spectroscopy: A Rapid Tool for Functional Group Analysis
While not as powerful as NMR for detailed structural elucidation, IR spectroscopy is an excellent technique for confirming the presence of the hydroxyl group and for gaining insights into hydrogen bonding, which can sometimes differ between isomers.
Key IR Absorptions:
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration. The exact position of this band can provide clues about the nature of the alcohol (primary, secondary, or tertiary) and its conformation, thus potentially aiding in the differentiation of positional isomers.
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex and unique to each molecule. While direct interpretation can be challenging, a comparison of the fingerprint regions of the different isomers can serve as a reliable method for their identification, assuming pure reference spectra are available.
Mass Spectrometry (MS): Unraveling Isomeric Differences Through Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional and stereoisomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z), confirming their isomeric nature. For this compound, this would be at m/z = 138.
-
Fragmentation Patterns: The position of the hydroxyl group will influence the fragmentation pathways. The initial loss of a water molecule (M-18) is a common fragmentation for alcohols. The subsequent fragmentation of the resulting radical cation can be diagnostic for the original position of the hydroxyl group. For instance, the fragmentation pattern of the carbocyclic ring may be influenced by the initial position of the charge and radical, which is directed by the hydroxyl group's location. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a characteristic fragmentation pathway for alcohols and would lead to different fragment ions for each positional isomer.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Visualization of the Analytical Workflow
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
Molecular Structures of Positional Isomers
Caption: Molecular structures of the positional isomers of tetrahydrobenzofuran-ol. (Note: Generic placeholders for structures are used due to tool limitations for displaying complex chemical structures).
Conclusion
The differentiation of this compound isomers is a tractable analytical challenge that can be effectively addressed through a multi-pronged spectroscopic approach. NMR spectroscopy, with its ability to provide detailed information on chemical environment and connectivity, stands as the most definitive technique, particularly for distinguishing positional isomers and, with the aid of chiral auxiliaries, stereoisomers. IR spectroscopy offers a rapid and non-destructive method for functional group confirmation, while mass spectrometry provides crucial information on molecular weight and can offer clues to isomeric identity through the analysis of fragmentation patterns. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the precise structure of their target molecules, ensuring the integrity and success of their scientific endeavors.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4,5,6,7-Tetrahydrobenzofuran-4-ol
In the dynamic landscape of drug discovery and chemical research, the safe handling of novel compounds is paramount. This guide provides essential, actionable information for laboratory professionals working with 4,5,6,7-Tetrahydrobenzofuran-4-ol, ensuring both personal safety and the integrity of your research. As your partner in the laboratory, we go beyond supplying a product to provide the critical insights you need for safe and effective experimentation.
Immediate Hazard Assessment of this compound
Before handling this compound, it is crucial to understand its hazard profile. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Can cause significant eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]
Additionally, related benzofuran compounds have been noted to have the potential to form explosive peroxides upon prolonged storage, a common characteristic of cyclic ethers.[5][6] Therefore, it is prudent to handle this compound with this potential hazard in mind, especially for older containers.
Core Principles of Exposure Control
To mitigate the identified risks, a multi-layered approach to exposure control is necessary, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).
-
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood. This ensures that any dust, vapors, or aerosols are effectively contained and exhausted, protecting the user from inhalation hazards.
-
Administrative Controls: Adherence to standard laboratory safety protocols is critical. This includes clear labeling of containers, restricting access to authorized personnel, and ensuring that all users are trained on the specific hazards of this compound. Never work alone when handling hazardous materials.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following sections detail the specific PPE required for handling this compound.
Personal Protective Equipment (PPE) Protocol
The appropriate selection and use of PPE are non-negotiable for the safe handling of this compound.
Given that this compound is a skin irritant, robust hand protection is essential.[1]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Glove Technique: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique for added protection, especially when handling concentrated solutions. Remove gloves using a method that avoids skin contact with the contaminated exterior and dispose of them in the appropriate chemical waste stream.
To prevent serious eye irritation, appropriate eye and face protection is mandatory.[1]
-
Standard Operations: For routine handling of small quantities, safety glasses with side shields are the minimum requirement.
-
Splash Hazard: When there is a risk of splashing (e.g., during transfers of larger volumes or when working with solutions under pressure), a face shield worn over safety glasses is required.
Protect your skin from accidental contact by wearing appropriate laboratory attire.
-
A buttoned-up, long-sleeved laboratory coat is essential.
-
Ensure that your legs and feet are fully covered; open-toed shoes are not permitted in the laboratory.
Respiratory protection is necessary when engineering controls cannot adequately control exposure.
-
If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1] A respiratory protection program, including fit testing and training, is essential for all users of respirators.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloved nitrile | Safety glasses with side shields | Not typically required if performed in a fume hood |
| Chemical reactions and workup | Double-gloved nitrile or butyl rubber | Safety glasses with side shields and face shield | Not typically required if performed in a fume hood |
| Handling of aged containers | Double-gloved butyl rubber | Safety glasses with side shields and face shield | As needed, based on risk assessment |
| Spill cleanup | Heavy-duty chemical resistant gloves (e.g., Viton™) | Safety glasses with side shields and face shield | NIOSH-approved respirator with organic vapor cartridge |
Workflow for Safe Handling, Storage, and Disposal
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[1] Do not allow the material to enter drains or waterways.[8]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary precautions to protect yourself, your colleagues, and your work environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
